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  • Product: 6-Fluorobenzofuran-2-carboxylic acid
  • CAS: 26018-66-6

Core Science & Biosynthesis

Foundational

6-Fluorobenzofuran-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 6-Fluorobenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications Introduction 6-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluorobenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

6-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its rigid benzofuran scaffold, combined with the unique electronic properties imparted by the fluorine substituent and the reactive carboxylic acid handle, makes it an attractive starting material for the synthesis of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase membrane permeability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. As such, 6-Fluorobenzofuran-2-carboxylic acid serves as a key intermediate in the development of novel therapeutics. It is particularly utilized in synthesizing compounds intended to act on the central nervous system, such as antidepressants and anxiolytics, due to its potential to cross the blood-brain barrier.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of 6-Fluorobenzofuran-2-carboxylic acid are summarized below. These data are critical for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 26018-66-6[1]
Molecular Formula C₉H₅FO₃[1]
Molecular Weight 180.13 g/mol [1]
Boiling Point 317.0 ± 22.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C, under dry conditions[1]
Appearance White to light yellow crystalline powder (inferred from similar compounds)[2]
Solubility Soluble in methanol, ethanol, acetone (inferred from parent compound)[2]

Synthesis and Mechanistic Insights

The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods, most notably the Perkin rearrangement. A common and effective route to 6-Fluorobenzofuran-2-carboxylic acid involves a multi-step sequence starting from a commercially available fluorinated phenol.

Representative Synthetic Protocol: Perkin Rearrangement Route

This pathway provides a reliable method for constructing the benzofuran core. The choice of 4-fluorophenol as a starting material directly installs the fluorine atom at the desired 6-position of the final benzofuran ring system.

Step 1: O-alkylation of 4-Fluorophenol 4-Fluorophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-((4-fluorophenyl)oxy)acetate. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, displacing the chloride from ethyl chloroacetate.

Step 2: Intramolecular Claisen Condensation (Dieckmann-type Cyclization) The resulting ether undergoes an intramolecular Claisen condensation using a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of the acetate moiety, generating an enolate which then attacks the aromatic ring, typically ortho to the ether linkage, to form a cyclic intermediate. This is followed by dehydration to yield the ethyl 6-fluorobenzofuran-2-carboxylate.

Step 3: Saponification The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating with a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the final product, 6-Fluorobenzofuran-2-carboxylic acid.

Experimental Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 6-Fluorobenzofuran-2-carboxylic acid.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 4-Fluorophenol B Ethyl 2-((4-fluorophenyl)oxy)acetate A->B Ethyl chloroacetate, K2CO3 C Ethyl 6-fluorobenzofuran-2-carboxylate B->C NaOEt, Heat D 6-Fluorobenzofuran-2-carboxylic acid C->D 1. NaOH, H2O/EtOH 2. HCl (aq) G A 6-Fluorobenzofuran-2-carboxylic acid B Amide Derivatives A->B Amine, Coupling Agent C Ester Derivatives A->C Alcohol, Acid Catalyst D Ring-Functionalized Derivatives A->D Electrophile (e.g., Br2, HNO3)

Caption: Primary derivatization pathways for the title compound.

Applications in Medicinal Chemistry

The benzofuran-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

  • Cancer Immunotherapy: Derivatives have been identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a key negative regulator in the T-cell receptor signaling pathway. [3]Inhibiting LYP can boost T-cell activation and enhance anti-tumor immunity. [3]* Oncology: The scaffold has been used to develop novel and potent inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in various cancers and is involved in cell survival and proliferation. [4]* Neuroprotective Agents: Benzofuran-containing compounds are actively investigated for their potential in treating central nervous system disorders. [5]The 6-fluoro substitution is particularly valuable in this context for its ability to improve brain penetration. [1]

Safety, Handling, and Storage

As a laboratory chemical, 6-Fluorobenzofuran-2-carboxylic acid requires careful handling. While specific toxicity data is limited, information from safety data sheets (SDS) of structurally similar compounds provides essential guidance.

  • Hazard Identification: Based on related compounds, it should be considered an irritant to the skin, eyes, and respiratory tract. [6][7]Some highly fluorinated analogs are classified as fatal if swallowed or inhaled. [8]Therefore, high caution is advised.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [7]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8]* Handling: Avoid creating dust. [8]Wash hands thoroughly after handling. [7]Prevent contact with skin and eyes. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][8]Recommended storage temperature is between 2-8°C. [1]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment. [8]

Conclusion

6-Fluorobenzofuran-2-carboxylic acid is a strategically important molecule for chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by the fluorine atom make it a versatile platform for synthesizing novel compounds with significant therapeutic potential, particularly in oncology and neurology. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. [Link]

  • PubChem. Benzofuran-2-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • PubMed. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. [Link]

  • Semantic Scholar. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

  • PubChem. 6-Fluoroquinoline-2-carboxylic acid. [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives (PDF). [Link]

  • MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

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Exploratory

An In-Depth Technical Guide to 6-Fluorobenzofuran-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Fluorobenzofuran-2-carboxylic acid, a key heterocyclic building block in modern medici...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluorobenzofuran-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.

Introduction to a Versatile Scaffolding

6-Fluorobenzofuran-2-carboxylic acid, identified by CAS Number 26018-66-6 , is a fluorinated derivative of the benzofuran scaffold.[1] The strategic placement of a fluorine atom on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an exceptionally valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1] Its structure allows for diverse chemical modifications, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced therapeutic efficacy and pharmacokinetic profiles.

Core Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in any research endeavor.

1.1 Chemical Identifiers

A summary of the key identification parameters for 6-Fluorobenzofuran-2-carboxylic acid is provided below.

IdentifierValueSource
CAS Number 26018-66-6[1]
Molecular Formula C₉H₅FO₃[1]
Molecular Weight 180.13 g/mol [1]
MDL Number MFCD14708187[1]
1.2 Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Boiling Point 317.0 ± 22.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C, under dry seal[1]
Purity ≥95%[1]
Synthesis and Mechanistic Insights

The synthesis of benzofuran-2-carboxylic acids can be achieved through several established methodologies. A common and reliable approach involves the reaction of a substituted salicylaldehyde with a haloacetate, followed by cyclization.[2] This pathway provides a robust framework for producing the 6-fluoro derivative.

2.1 Generalized Synthetic Workflow

The synthesis begins with a commercially available starting material, 4-fluorosalicylaldehyde, which undergoes condensation with an α-haloacetate (e.g., ethyl chloroacetate) under basic conditions. The resulting intermediate is then subjected to an intramolecular cyclization, followed by hydrolysis of the ester to yield the final carboxylic acid product. The choice of base and solvent is critical to optimize yield and minimize side reactions.

synthesis_workflow start 4-Fluorosalicylaldehyde + Ethyl Chloroacetate step1 Step 1: Williamson Ether Synthesis (Base, e.g., K2CO3 in Acetone) start->step1 intermediate Intermediate: Ethyl 2-((4-fluoro-2-formyl)phenoxy)acetate step1->intermediate step2 Step 2: Intramolecular Cyclization (Base, e.g., NaOEt in Ethanol) intermediate->step2 cyclized Cyclized Intermediate: Ethyl 6-fluorobenzofuran-2-carboxylate step2->cyclized step3 Step 3: Saponification (Hydrolysis) (e.g., NaOH, then acid workup) cyclized->step3 product Final Product: 6-Fluorobenzofuran-2-carboxylic acid step3->product

Caption: Generalized workflow for the synthesis of 6-Fluorobenzofuran-2-carboxylic acid.

2.2 Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating procedure derived from standard methodologies for benzofuran synthesis.[2][3]

Step 1: Synthesis of Ethyl 2-((4-fluoro-2-formyl)phenoxy)acetate

  • To a solution of 4-fluorosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to yield the crude intermediate. Purify via column chromatography if necessary.

Step 2: Synthesis of Ethyl 6-fluorobenzofuran-2-carboxylate

  • Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol.

  • Add the crude intermediate from Step 1, dissolved in a minimal amount of absolute ethanol, to the sodium ethoxide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Quench the reaction by pouring it into ice-cold water and neutralize with dilute HCl.

  • Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

Step 3: Hydrolysis to 6-Fluorobenzofuran-2-carboxylic acid

  • Dissolve the cyclized ester from Step 2 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify to a pH of ~2 with concentrated HCl, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 6-Fluorobenzofuran-2-carboxylic acid as a solid.

Applications in Research and Drug Development

The unique properties of the 6-fluorobenzofuran-2-carboxylic acid scaffold make it a privileged structure in medicinal chemistry.

3.1 CNS-Targeted Therapeutics

This compound is frequently utilized as a precursor for drugs targeting the central nervous system, such as antidepressants and anxiolytics.[1] The fluorine atom enhances the molecule's ability to cross the blood-brain barrier, a critical feature for drugs that need to act on the brain.[1]

3.2 Enzyme Inhibition and Cancer Immunotherapy

Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes. Recent studies have highlighted their potential as inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a target for cancer immunotherapy.[4] By inhibiting LYP, these compounds can enhance T-cell receptor signaling and boost antitumor immunity.[4] Furthermore, other benzofuran-based carboxylic acids have shown promise as carbonic anhydrase inhibitors and have demonstrated antiproliferative activity against breast cancer cell lines.[5] The 6-fluoro substitution can further enhance binding affinity and selectivity for target enzymes.

drug_discovery_flow start 6-Fluorobenzofuran- 2-carboxylic acid (Core Scaffold) step1 Amide Coupling or Esterification start->step1 library Compound Library (Diverse Derivatives) step1->library step2 High-Throughput Screening (HTS) library->step2 hit Hit Compound (e.g., LYP Inhibitor) step2->hit step3 Lead Optimization (SAR Studies) hit->step3 candidate Drug Candidate step3->candidate

Caption: Role of the core scaffold in a typical drug discovery pipeline.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 6-Fluorobenzofuran-2-carboxylic acid must be consulted, general safety protocols for related benzofuran carboxylic acids should be followed. These compounds are typically classified as irritants.

4.1 GHS Hazard Information (Typical for Class)
Hazard ClassStatement
Skin IrritationH315: Causes skin irritation[6][7]
Eye IrritationH319: Causes serious eye irritation[6][7]
Respiratory IrritationH335: May cause respiratory irritation[7]
4.2 Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6][8]

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[9][10]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][8] Avoid ingestion and inhalation.[9]

4.3 Storage and Disposal
  • Storage: Store in a well-ventilated, dry place.[8] Keep the container tightly closed.[8][9] For long-term stability, store at the recommended temperature of 2-8°C.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References
  • MySkinRecipes. (n.d.). 6-Fluorobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 7-fluorobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • Zhang, X., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Biological Activity of 6-Fluorobenzofuran-2-carboxylic Acid and Its Derivatives

This guide provides a comprehensive technical overview of the biological activities of 6-fluorobenzofuran-2-carboxylic acid and its structurally related derivatives. It is intended for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of 6-fluorobenzofuran-2-carboxylic acid and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. This document delves into the synthesis, mechanisms of action, and structure-activity relationships that underpin their anticancer and anti-inflammatory properties.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the benzofuran core allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for the design of novel therapeutic agents.[1][2]

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on derivatives of benzofuran-2-carboxylic acid, with a particular emphasis on the influence of 6-fluoro substitution on their biological profile.

Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid

While a definitive, step-by-step protocol for the synthesis of 6-fluorobenzofuran-2-carboxylic acid is not extensively detailed in publicly available literature, a plausible synthetic route can be constructed based on established methods for analogous benzofuran-2-carboxylic acid derivatives. A common approach involves the reaction of a substituted salicylaldehyde with a haloacetate, followed by cyclization.

A potential synthetic pathway is outlined below:

Synthesis_of_6_Fluorobenzofuran_2_carboxylic_acid cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_reaction2 Intramolecular Cyclization (Perkin Reaction) cluster_reaction3 Hydrolysis A 4-Fluorosalicylaldehyde C Intermediate Ether A->C K2CO3, Acetone B Ethyl chloroacetate B->C D Ethyl 6-fluorobenzofuran-2-carboxylate C->D Base (e.g., NaOEt) E 6-Fluorobenzofuran-2-carboxylic acid D->E NaOH, H2O/EtOH

Caption: Plausible synthetic route for 6-Fluorobenzofuran-2-carboxylic acid.

Anticancer Activity of Fluorinated Benzofuran Derivatives

Derivatives of benzofuran-2-carboxylic acid have demonstrated significant potential as anticancer agents.[3][4] The introduction of halogen substituents, including fluorine, has been shown to enhance their cytotoxic activity against various cancer cell lines.[4][5]

Mechanism of Action: Enzyme Inhibition

The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Cyclooxygenase-2 (COX-2) Inhibition: Chronic inflammation is a known driver of tumorigenesis, and the COX-2 enzyme is a key mediator of the inflammatory response. Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to be potent inhibitors of COX-2.[6][7] By blocking COX-2 activity, these compounds can reduce the production of prostaglandins, which are involved in both inflammation and cancer progression.[6][7]

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a component of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8 activity has been implicated in various cancers. Certain 3,5-disubstituted benzofuran derivatives have been identified as potent inhibitors of CDK8, leading to the promotion of osteoblast differentiation, suggesting a potential therapeutic application in bone-related cancers or osteoporosis.[8]

  • P-glycoprotein (P-gp) Inhibition: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a common mechanism of MDR. Novel 2-aminobenzofuran derivatives have been shown to inhibit P-gp, thereby sensitizing resistant cancer cells to conventional chemotherapeutic agents.[9]

Structure-Activity Relationship (SAR)

The anticancer potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.

  • Halogen Substitution: The presence of a halogen atom, particularly at the 6-position of the benzofuran ring, is often associated with enhanced cytotoxic activity.[5] Fluorine, with its high electronegativity and small size, can improve binding interactions with target enzymes.

  • Carboxylic Acid/Ester Group: The carboxylic acid or ester moiety at the 2-position of the benzofuran ring is a crucial feature for the anticancer activity of many derivatives.[4][6] This group can participate in hydrogen bonding interactions within the active sites of target enzymes.

  • Other Substituents: The addition of other functional groups, such as bromo and hydroxyl groups, in conjunction with fluorine, has been shown to further enhance the biological effects of benzofuran derivatives.[6][7][10]

The following table summarizes the anticancer activity of selected benzofuran derivatives:

CompoundCancer Cell LineActivity (IC50)Reference
Difluorinated benzofuran with carboxylic acidHCT116~70% proliferation inhibition[6]
3-bromomethyl-benzofuran-2-carboxylic acid ethyl esterVarious tumor cellsSelective PLK1-PBD inhibitor[5]
Benzofuran-2-carboxamide derivative 50gHCT-116, HeLa, A5490.87 µM, 0.73 µM, 0.57 µM[3]

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzofuran derivatives are closely linked to their anticancer activity, as inflammation is a critical component of tumorigenesis.

Mechanism of Action: Inhibition of Inflammatory Mediators

The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Inhibition of Prostaglandin E2 (PGE2) Synthesis: As potent COX-2 inhibitors, fluorinated benzofuran derivatives effectively block the production of PGE2, a key mediator of inflammation and pain.[11] Several novel synthesized benzofuran compounds have demonstrated significant inhibition of cyclooxygenase activity.[6][7]

  • Suppression of Pro-inflammatory Cytokines and Chemokines: These compounds have been shown to suppress the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokines like Chemokine (C-C) Ligand 2 (CCL2) in macrophages.[6][7]

The following diagram illustrates the role of fluorinated benzofuran derivatives in modulating the inflammatory pathway:

Anti_inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibitor cluster_mediators Inflammatory Mediators LPS LPS COX2 COX-2 LPS->COX2 NOS2 NOS2 LPS->NOS2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, CCL2) LPS->Proinflammatory_Cytokines PGE2 PGE2 COX2->PGE2 NO NO NOS2->NO Inflammation Inflammation Proinflammatory_Cytokines->Inflammation FBCA Fluorinated Benzofuran Carboxylic Acid FBCA->COX2 Inhibits FBCA->NOS2 Inhibits FBCA->Proinflammatory_Cytokines Inhibits PGE2->Inflammation NO->Inflammation

Caption: Inhibition of inflammatory pathways by fluorinated benzofuran derivatives.

In Vitro and In Vivo Efficacy

Studies have demonstrated the anti-inflammatory efficacy of fluorinated benzofuran derivatives in both in vitro and in vivo models.

AssayModelKey FindingsReference
In Vitro LPS-stimulated macrophagesInhibition of PGE2, IL-6, and CCL2 secretion. IC50 values in the low micromolar range.[6][7]
In Vivo Carrageenan-induced paw edema in ratsComparable activity to Diclofenac with less ulcerogenic effect.[11]
In Vivo Zymosan-induced air pouch modelDemonstrated anti-inflammatory effects.[6][7]

Experimental Protocols

In Vitro COX-2 Inhibition Assay
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • COX-2 Induction: Cells are treated with LPS to induce the expression of COX-2.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds (fluorinated benzofuran derivatives).

  • Arachidonic Acid Addition: Arachidonic acid, the substrate for COX-2, is added to the cells.

  • PGE2 Measurement: The concentration of PGE2 in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is calculated.[10]

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Model: Wistar rats are used for the study.

  • Compound Administration: The test compounds or a reference drug (e.g., Diclofenac) are administered orally to the rats.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[11]

Conclusion and Future Directions

6-Fluorobenzofuran-2-carboxylic acid and its derivatives represent a promising class of compounds with significant anticancer and anti-inflammatory activities. Their mechanisms of action, primarily centered around the inhibition of key enzymes like COX-2 and CDK8, provide a strong rationale for their further development as therapeutic agents. The structure-activity relationship studies highlight the importance of the fluorine substituent and the carboxylic acid moiety in modulating their biological potency.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of a Wider Range of Derivatives: To further elucidate the structure-activity relationships and optimize the therapeutic index.

  • Identification of Additional Molecular Targets: To gain a more comprehensive understanding of their mechanisms of action.

  • Preclinical and Clinical Development: To translate the promising in vitro and in vivo findings into potential clinical applications for the treatment of cancer and inflammatory diseases.

References

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  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2021). Journal of Medicinal Chemistry, 64(15), 11490-11508. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10688. [Link]

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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). Molecules, 28(13), 5086. [Link]

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  • In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. (2023). ResearchGate. [Link]

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  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). PubMed. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). ResearchGate. [Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. (2021). Journal of Medicinal Chemistry, 64(15), 11490-11508. [Link]

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. (2017). Molecules, 22(10), 1641. [Link]

  • (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). ResearchGate. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2019). ChemMedChem, 14(15), 1426-1433. [Link]

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Exploratory

The Strategic Role of 6-Fluorobenzofuran-2-Carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a fluorine atom at the 6-position of the benzofuran ring, coupled with a carboxylic acid moiety at the 2-position, gives rise to a class of compounds with unique physicochemical properties and significant therapeutic potential. This technical guide provides a comprehensive overview of 6-fluorobenzofuran-2-carboxylic acid and its derivatives, with a focus on their synthesis, biological activities, and applications in drug discovery, particularly in the realm of central nervous system (CNS) disorders.

Introduction: The Benzofuran Scaffold and the Significance of Fluorine Substitution

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the benzofuran nucleus allows for structural modifications that can fine-tune its biological profile.

The strategic incorporation of a fluorine atom at the 6-position of the benzofuran ring can profoundly influence the molecule's properties. Fluorine's high electronegativity and small size can alter the electronic distribution within the molecule, impacting its acidity, lipophilicity, and metabolic stability. A key advantage of fluorination is the potential to enhance binding affinity to target proteins and improve blood-brain barrier permeability, making these compounds particularly attractive for CNS drug development. The carboxylic acid group at the 2-position serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters, further expanding the chemical space for drug discovery. Notably, 6-fluorobenzofuran-2-carboxylic acid is recognized as a valuable precursor for CNS-acting agents, including potential antidepressants and anxiolytics, owing to its favorable physicochemical properties for brain penetration.

Synthetic Strategies for 6-Fluorobenzofuran-2-Carboxylic Acid and its Derivatives

The synthesis of the 6-fluorobenzofuran-2-carboxylic acid core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the 6-fluorobenzofuran-2-carboxylic acid scaffold proceeds through the reaction of a substituted salicylaldehyde with an alpha-haloacetate followed by intramolecular cyclization.

Synthesis_of_6_Fluorobenzofuran_2_Carboxamides A 4-Fluorosalicylaldehyde C Ethyl 6-fluorobenzofuran-2-carboxylate A->C Base (e.g., K2CO3) Acetonitrile, Reflux B Ethyl Bromoacetate B->C D 6-Fluorobenzofuran-2-carboxylic acid C->D Hydrolysis (e.g., KOH, Ethanol) F 6-Fluorobenzofuran-2-carbonyl chloride D->F Chlorinating Agent E Thionyl Chloride (SOCl2) or Oxalyl Chloride E->F H 6-Fluorobenzofuran-2-carboxamide Derivative F->H Base (e.g., Triethylamine) DCM G Primary or Secondary Amine (R1R2NH) G->H

Caption: General synthetic route to 6-fluorobenzofuran-2-carboxamide derivatives.

Derivatization to Carboxamides

The carboxylic acid functionality of 6-fluorobenzofuran-2-carboxylic acid is readily converted to a variety of derivatives, with carboxamides being of particular interest in medicinal chemistry. The general protocol for the synthesis of 6-fluorobenzofuran-2-carboxamides involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, typically an acid chloride. This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The use of thionyl chloride is advantageous as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[2]

  • Amide Bond Formation: The resulting 6-fluorobenzofuran-2-carbonyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine, to yield the corresponding carboxamide derivative. This reaction is typically carried out in an inert solvent like dichloromethane (DCM).

Experimental Protocol: General Procedure for the Synthesis of 6-Fluorobenzofuran-2-carboxamides

  • Step 1: Synthesis of 6-Fluorobenzofuran-2-carbonyl chloride

    • To a solution of 6-fluorobenzofuran-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) may be added.

    • The reaction mixture is then heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 6-fluorobenzofuran-2-carbonyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of 6-Fluorobenzofuran-2-carboxamide Derivatives

    • Dissolve the crude 6-fluorobenzofuran-2-carbonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane.

    • To this solution, add the desired primary or secondary amine (1.1 eq) and a base like triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford the desired 6-fluorobenzofuran-2-carboxamide derivative.

Therapeutic Applications and Biological Activities

Derivatives of 6-fluorobenzofuran-2-carboxylic acid have emerged as promising candidates for the treatment of a range of diseases, with a particular emphasis on CNS disorders and cancer.

Neuroprotective and CNS-Modulating Activities

The ability of the 6-fluorobenzofuran scaffold to penetrate the blood-brain barrier makes it an attractive framework for the development of drugs targeting the CNS. Research has shown that benzofuran-2-carboxamide derivatives can exhibit significant neuroprotective effects. For instance, certain derivatives have been shown to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity.[1][3] This suggests a potential therapeutic application in neurodegenerative diseases where excitotoxicity plays a role, such as Alzheimer's disease and Parkinson's disease.

The mechanism of neuroprotection may involve the modulation of glutamatergic signaling pathways. Overactivation of NMDA receptors leads to an excessive influx of Ca²⁺, triggering a cascade of neurotoxic events.

Neuroprotection_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activation Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Neurotoxicity Neurotoxicity (e.g., Apoptosis, Necrosis) Ca_Influx->Neurotoxicity Derivative 6-Fluorobenzofuran-2- carboxamide Derivative Derivative->NMDA_R Modulation

Caption: Putative mechanism of neuroprotection by 6-fluorobenzofuran-2-carboxamide derivatives.

Anticancer Activity

Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of a halogen, such as fluorine, can enhance the anticancer potential of these compounds. While specific data for 6-fluorobenzofuran-2-carboxylic acid derivatives is emerging, the broader class of benzofuran-2-carboxamides has shown promising results. For example, certain derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against human cancer cell lines including renal, colon, breast, gastric, lung, and prostate cancers.

Structure-Activity Relationships (SAR)

The biological activity of 6-fluorobenzofuran-2-carboxylic acid derivatives can be significantly influenced by the nature of the substituents on the carboxamide nitrogen.

Compound IDR1R2Biological Activity (Example)Reference
1a H2-methylphenylNeuroprotective against NMDA-induced excitotoxicity[1][3]
1b H3-methylphenylPotent neuroprotection against NMDA-induced excitotoxicity[1][3]
1c H4-hydroxyphenylMarked anti-excitotoxic effects[1][3]

This table is illustrative and based on the neuroprotective activities of related methoxy-benzofuran-2-carboxamides, suggesting potential SAR trends for the 6-fluoro analogs.

From studies on related benzofuran-2-carboxamides, it can be inferred that:

  • Lipophilicity and Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the carboxamide moiety play a crucial role in determining the biological activity. For instance, in a series of 7-methoxy-benzofuran-2-carboxamides, a methyl group at the R2 position of the N-phenyl ring (compound 1f in the cited study) exhibited the most potent neuroprotective action.[3] An -OH substitution at the R3 position also showed marked anti-excitotoxic effects.[3] This suggests that both electronic and steric factors of the substituents are important for activity.

  • The Role of the Fluorine Atom: The 6-fluoro substituent is anticipated to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and increased potency compared to non-fluorinated analogs.

Future Directions and Conclusion

6-Fluorobenzofuran-2-carboxylic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their unique structural features, particularly the presence of the 6-fluoro substituent, make them attractive candidates for the development of novel therapeutics, especially for CNS disorders. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish a more comprehensive understanding of their structure-activity relationships. Further investigation into their mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them into clinical development. The versatility of the 6-fluorobenzofuran-2-carboxylic acid scaffold ensures its continued importance as a building block for the next generation of innovative medicines.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics, 23(3), 275-282. Available from: [Link]

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Biomol Ther (Seoul), 23(3), 275-82. Available from: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. Available from: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules, 25(2), 361. Available from: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. 24(8), 1583. Available from: [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Available from: [Link]

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Foundational

Unveiling the Therapeutic Potential of 6-Fluorobenzofuran-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for identifying and validating the therapeutic targets of 6-fluorobenzofuran-2-carboxylic acid. Drawing upon t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and validating the therapeutic targets of 6-fluorobenzofuran-2-carboxylic acid. Drawing upon the extensive biological activities reported for the benzofuran scaffold, we will explore promising avenues in oncology, infectious diseases, and inflammatory conditions. This document is designed to be a practical resource, offering not just a review of the field, but actionable, detailed protocols and the strategic rationale behind them.

Part 1: The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran moiety is a cornerstone in the development of numerous therapeutic agents, both from natural and synthetic origins.[1][2][3][4][5][6][7][8] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3][4][5][7][8] The incorporation of a fluorine atom, as in 6-fluorobenzofuran-2-carboxylic acid, can significantly enhance metabolic stability, binding affinity, and cell permeability, making it a particularly compelling candidate for drug development.[9][10] The carboxylic acid group at the 2-position provides a key interaction point for molecular targets and can be crucial for the compound's cytotoxic activity.[9]

Our focus will be on three primary therapeutic areas where benzofuran derivatives have shown significant promise:

  • Oncology: Benzofuran derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[1][2][9][11] Mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.

  • Infectious Diseases: The antimicrobial properties of benzofurans, including fluorinated derivatives, are well-documented, with activity against both bacterial and fungal pathogens.[5][10][12][13][14][15]

  • Inflammation: Several benzofuran compounds have demonstrated significant anti-inflammatory effects, suggesting their potential in treating a variety of inflammatory disorders.[14][16][17][18]

Part 2: Strategic Pathways to Target Identification

A multi-pronged approach is essential for robust target identification. This involves a combination of computational and experimental methodologies to generate and then validate hypotheses.

In Silico Target Prediction: The Starting Point

Computational methods provide a rapid and cost-effective means to prioritize potential targets for 6-fluorobenzofuran-2-carboxylic acid.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico target prediction of 6-Fluorobenzofuran-2-carboxylic acid.

Detailed Protocols:

  • Chemical Similarity Searching: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify compounds with structural similarity to 6-fluorobenzofuran-2-carboxylic acid that have known biological targets. This can provide initial hypotheses based on the principle that structurally similar molecules often share similar biological activities.

  • Pharmacophore Modeling and Screening: Develop a 3D pharmacophore model based on the structure of 6-fluorobenzofuran-2-carboxylic acid. This model, representing the spatial arrangement of key chemical features, can be used to screen databases of known protein structures (e.g., PDB) to identify potential binding partners.

  • Molecular Docking: Perform molecular docking studies against a panel of high-priority targets identified from the literature for benzofuran derivatives. This will predict the binding affinity and mode of interaction of 6-fluorobenzofuran-2-carboxylic acid with these proteins.

Potential Targets for Initial Screening based on Literature Precedent:

Therapeutic AreaPotential TargetsRationale
Oncology Histone Lysine Specific Demethylase 1 (LSD1)[19]Benzofuran acylhydrazones are potent LSD1 inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) / Glycogen Synthase Kinase 3 Beta (GSK-3β)[19]Oxindole-based benzofuran hybrids show dual inhibitory activity.
Carbonic Anhydrases (CAs), particularly CA IX and XII[20]Benzofuran-based carboxylic acids are effective inhibitors.
Lymphoid-Tyrosine Phosphatase (LYP)Benzofuran-2-carboxylic acid is a potent pTyr mimic and LYP inhibitor.
Infectious Diseases DNA Gyrase[10]A major target for antibacterial agents.
Chorismate Mutase[21]An enzyme in the shikimate pathway, essential for some bacteria.
Inflammation Inducible Nitric Oxide Synthase (iNOS)[16]Benzofuran derivatives can inhibit nitric oxide release.
Experimental Target Validation: From Hypothesis to Evidence

Following in silico prediction, a series of biochemical and cell-based assays are required to validate the identified targets.

Experimental Workflow for Target Validation:

Caption: Experimental workflow for the validation of potential therapeutic targets.

Detailed Protocols:

Biochemical Assays:

  • Binding Assays:

    • Surface Plasmon Resonance (SPR): To determine the binding kinetics (Kon, Koff) and affinity (KD) of 6-fluorobenzofuran-2-carboxylic acid to the purified target protein.

    • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS) and stoichiometry.

  • Enzyme Activity Assays: For enzymatic targets, develop an assay to measure the inhibitory activity (IC50) of the compound. The specific assay will depend on the target enzyme (e.g., kinase assays, phosphatase assays, demethylase assays).

Cell-Based Assays:

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context. This assay measures the change in the thermal stability of a target protein upon ligand binding.

  • Cell Viability and Proliferation Assays:

    • MTT or CellTiter-Glo Assay: To assess the cytotoxic and anti-proliferative effects of the compound on relevant cancer cell lines.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis by flow cytometry.

    • Caspase-3/7 Activity Assay: To measure the activation of executioner caspases.

  • Signaling Pathway Analysis:

    • Western Blotting: To investigate the modulation of downstream signaling pathways of the putative target. For example, if targeting a kinase, assess the phosphorylation status of its substrates.

    • Quantitative PCR (qPCR): To measure changes in the expression of target-related genes.

Part 3: Deep Dive into Promising Therapeutic Avenues

Based on the extensive literature on benzofuran derivatives, we will now outline specific experimental strategies for the most promising therapeutic areas.

Anticancer Applications

The anticancer potential of benzofuran derivatives is significant, with demonstrated activity against a variety of human cancer cell lines.[1][2][9][11]

Hypothesized Signaling Pathway Inhibition in Cancer:

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by 6-fluorobenzofuran-2-carboxylic acid.

Experimental Plan for Anticancer Target Validation:

  • Cell Line Screening: Screen 6-fluorobenzofuran-2-carboxylic acid against a panel of cancer cell lines, including those known to be sensitive to benzofuran derivatives (e.g., breast, lung, colon, and leukemia).[3][11]

  • Mechanism of Cell Death Analysis: Determine whether the compound induces apoptosis, necrosis, or autophagy.

  • Target Deconvolution:

    • If a specific target is hypothesized (e.g., LYP), use siRNA or CRISPR/Cas9 to knock down the target and assess if it recapitulates the phenotype of compound treatment.

    • For unbiased target identification, consider techniques like chemical proteomics (e.g., activity-based protein profiling).

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of the compound in relevant xenograft or syngeneic mouse models.[22]

Antimicrobial Applications

Fluorinated benzofurans have shown promising antimicrobial activity.[10][12][13]

Experimental Plan for Antimicrobial Target Validation:

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of 6-fluorobenzofuran-2-carboxylic acid against a panel of clinically relevant bacterial and fungal strains.[14][16]

  • Mechanism of Action Studies:

    • Macromolecular Synthesis Inhibition: Investigate the effect of the compound on DNA, RNA, protein, and cell wall synthesis.

    • Bacterial Cytological Profiling: Use high-content imaging to observe morphological changes in bacteria upon treatment.

  • Target-Based Assays: If a specific target like DNA gyrase is suspected, perform in vitro enzyme inhibition assays.

  • Resistance Studies: Conduct spontaneous resistance mutation studies to identify potential resistance mechanisms and targets.

Anti-inflammatory Applications

The anti-inflammatory properties of benzofurans make them attractive candidates for treating inflammatory diseases.[14][16][17][18]

Experimental Plan for Anti-inflammatory Target Validation:

  • In Vitro Anti-inflammatory Assays:

    • LPS-stimulated Macrophages: Measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 or primary macrophages.[16]

    • iNOS and COX-2 Inhibition: Determine the effect of the compound on the expression and activity of iNOS and COX-2.

  • In Vivo Models of Inflammation:

    • Carrageenan-induced Paw Edema: A classic model to assess acute anti-inflammatory activity.[14]

    • LPS-induced Systemic Inflammation: To evaluate the compound's ability to reduce systemic inflammatory responses.

Part 4: Conclusion and Future Directions

6-Fluorobenzofuran-2-carboxylic acid represents a promising scaffold for the development of novel therapeutics. The systematic approach outlined in this guide, combining in silico prediction with rigorous experimental validation, will be crucial in elucidating its precise mechanism of action and identifying its therapeutic targets. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate the safety and efficacy of this promising compound.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.
  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.).
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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (n.d.). Hindawi.
  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (n.d.). SciSpace.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research.
  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. (n.d.).
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.
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Exploratory

The Strategic Introduction of Fluorine to Benzofuran-2-Carboxylic Acids: A Guide to Structure-Activity Relationships

Introduction: The Benzofuran Scaffold and the Fluorine Advantage The benzofuran structural motif, an oxygen-containing heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

The benzofuran structural motif, an oxygen-containing heterocyclic system composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives have demonstrated a vast array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2] The benzofuran-2-carboxylic acid core, in particular, has served as a versatile starting point for the development of novel therapeutic agents.[3] This guide delves into the nuanced yet powerful impact of fluorine substitution on the benzofuran-2-carboxylic acid scaffold, providing researchers and drug development professionals with an in-depth understanding of its structure-activity relationship (SAR).

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[4] When applied to the benzofuran-2-carboxylic acid framework, fluorination offers a powerful tool to modulate biological activity and selectivity.

This technical guide will explore the synthesis of these targeted compounds, dissect the structure-activity relationships with a focus on anticancer and anti-inflammatory applications, provide detailed experimental protocols, and offer a forward-looking perspective on this promising class of molecules.

Synthetic Pathways to Fluorinated Benzofuran-2-Carboxylic Acids

The synthesis of fluorinated benzofuran-2-carboxylic acids can be approached through several established routes, primarily involving the construction of the benzofuran ring from appropriately fluorinated precursors or the late-stage fluorination of a pre-formed benzofuran scaffold. A common and effective method involves the reaction of a fluorinated salicylaldehyde with an alpha-haloacetate followed by saponification.

A representative synthetic scheme is the reaction of a substituted salicylaldehyde with ethyl bromoacetate, which, in the presence of a base, yields the corresponding ethyl benzofuran-2-carboxylate. This ester can then be hydrolyzed to the desired carboxylic acid.[5] For instance, to synthesize a 5-fluorobenzofuran-2-carboxylic acid, one would start with 5-fluorosalicylaldehyde.

Experimental Protocol: Synthesis of a Generic Fluorinated Benzofuran-2-Carboxylic Acid

Step 1: Synthesis of Ethyl Fluorobenzofuran-2-carboxylate

  • To a solution of the desired fluorinated salicylaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl fluorobenzofuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to Fluorobenzofuran-2-carboxylic Acid

  • Dissolve the purified ethyl fluorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.

  • After completion of the reaction, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with a dilute solution of hydrochloric acid (e.g., 2N HCl) to a pH of 2-3.

  • The precipitated fluorobenzofuran-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated benzofuran-2-carboxylic acids is highly dependent on the number and position of the fluorine atoms on the benzofuran ring system. The following sections will analyze the SAR with respect to anticancer and anti-inflammatory activities, drawing upon available data.

Anticancer Activity

Fluorine substitution has been shown to significantly enhance the anticancer potency of benzofuran derivatives.[6] The electron-withdrawing nature and the ability of fluorine to form favorable interactions within protein binding pockets are key contributors to this enhancement.

A study on a series of fluorinated benzofuran and dihydrobenzofuran derivatives revealed that two difluorinated compounds, one with a carboxylic acid group and the other with an ester, inhibited the proliferation of the human colorectal adenocarcinoma cell line HCT116 by approximately 70%.[7] The analysis of the structure-activity relationship in this study suggested that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, and hydroxyl or carboxyl groups.[7]

Specifically, a difluorinated benzofuran with a carboxylic acid group (and a bromine atom) demonstrated an IC50 value of 19.5 µM against HCT116 cells.[7] This highlights the potential of combining fluorination with a carboxylic acid moiety to achieve significant antiproliferative effects.

Another review on the SAR of benzofuran derivatives with anticancer activity noted that the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity (Ki = 88 nM; IC50 = 0.43 μM) in a particular series.[6][8]

The following diagram illustrates the key structural features influencing the anticancer activity of fluorinated benzofuran-2-carboxylic acids.

SAR_Anticancer cluster_substituents Key Substituent Effects Core Benzofuran-2-Carboxylic Acid Core Fluorine Fluorine Substitution (Position & Number) Core->Fluorine Modulates Potency Other_Halogens Other Halogens (e.g., Br) (Synergistic Effects) Core->Other_Halogens Can Enhance Activity Carboxyl_Group Carboxylic Acid at C2 (Essential for Activity Profile) Core->Carboxyl_Group Key Pharmacophore Activity Enhanced Anticancer Potency Fluorine->Activity Other_Halogens->Activity Carboxyl_Group->Activity

Caption: Key determinants of anticancer activity in fluorinated benzofuran-2-carboxylic acids.

Anti-inflammatory Activity

Chronic inflammation is closely linked to tumorigenesis, and compounds with dual anti-inflammatory and anticancer activities are of significant interest.[7] Fluorinated benzofuran derivatives have shown promise in this regard.

In a study investigating the anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives, several compounds suppressed lipopolysaccharide-stimulated inflammation in macrophages.[7] A difluorinated benzofuran derivative with a carboxylic acid group was particularly potent in blocking the formation of prostaglandin E2 (PGE2), a key inflammatory mediator, with an IC50 value of 1.48 µM.[7][9] The same study also highlighted that monofluorinated derivatives with a carboxyl group were also very potent inhibitors of PGE2 production.[7][9]

These findings suggest that the presence of both fluorine and a carboxylic acid group on the benzofuran scaffold is beneficial for potent anti-inflammatory activity. The number of fluorine atoms (mono- vs. di-fluorination) appears to influence the potency, with the difluorinated analogue showing very high activity.

The following table summarizes the anti-inflammatory and anticancer activities of selected fluorinated benzofuran derivatives from the aforementioned study.[7]

Compound IDFluorination PatternOther Key GroupsAnti-inflammatory Activity (PGE2 Inhibition IC50)Anticancer Activity (HCT116 Proliferation IC50)
1 DifluoroBr, COOH 1.48 µM19.5 µM
2 DifluoroBr, Ester1.92 µM24.8 µM
5 MonofluoroPhenyl, COOH Potent InhibitorNot reported as highly active
6 MonofluoroIsopropyl, COOH Potent InhibitorNot reported as highly active

Data extracted from Al-Dieri et al. (2023).[7]

This data clearly indicates a strong correlation between the presence of the carboxylic acid group and potent anti-inflammatory activity in both mono- and di-fluorinated benzofurans. The difluorinated carboxylic acid derivative also demonstrates notable anticancer activity.

Experimental Workflows: Evaluating Biological Activity

To assess the therapeutic potential of newly synthesized fluorinated benzofuran-2-carboxylic acids, a series of in vitro assays are typically employed. The following workflows outline standard procedures for evaluating anticancer and anti-inflammatory activity.

Workflow for Anticancer Activity Assessment

Anticancer_Workflow start Synthesized Fluorinated Benzofuran-2-Carboxylic Acid cell_culture Culture Human Cancer Cell Lines (e.g., HCT116, MCF-7) start->cell_culture treatment Treat Cells with Varying Concentrations of Compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Assess Cell Viability (e.g., MTT or SRB Assay) incubation->viability_assay ic50 Calculate IC50 Value (Concentration for 50% Inhibition) viability_assay->ic50 apoptosis_assay Further Mechanistic Studies (e.g., TUNEL, Western Blot for Apoptotic Markers) ic50->apoptosis_assay

Caption: A typical workflow for evaluating the in vitro anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzofuran-2-carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzofuran-2-carboxylic acid scaffold is a highly effective approach for developing potent anticancer and anti-inflammatory agents. The available structure-activity relationship data indicates that:

  • Fluorination generally enhances biological activity. The position and number of fluorine atoms are critical determinants of potency.

  • The carboxylic acid moiety at the C-2 position is a key pharmacophoric feature , particularly for anti-inflammatory activity.

  • Di-fluorinated derivatives have shown significant potency in both anticancer and anti-inflammatory assays.

  • The combination of fluorine and other halogens , such as bromine, may lead to synergistic effects on biological activity.

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of positional isomers of mono- and di-fluorinated benzofuran-2-carboxylic acids. This will provide a more comprehensive understanding of the SAR and enable the rational design of more potent and selective drug candidates. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for the treatment of cancer and inflammatory diseases.

References

  • Al-Dieri, R., Ghattas, M. A., Al-Mokdad, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 893. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Goud, B. S., Kapavarapu, R. K., & Akula, A. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. [Link]

  • Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, 14(9), 2196. [Link]

  • Kwiecień, H., & Girek, T. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1586. [Link]

  • Zhang, L., Jia, M., Li, D., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 260, 115745. [Link]

  • Youssif, B. G., Abdo, M. S., El-Gamal, M. I., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2191945. [Link]

  • Farhat, J., Alzyoud, L., Al-Omari, B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Al-Ostath, G. M., & El-Sayed, M. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Youssif, B. G. M., Abdel-Aal, A. A.-H., & Abdel-Wahab, B. F. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Al-Dieri, R., Ghattas, M. A., Al-Mokdad, M., et al. (2023). In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. ResearchGate. [Link]

  • Al-Dieri, R., Ghattas, M. A., Al-Mokdad, M., et al. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Iqbal, M. A., & Ahmad, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • MySkinRecipes. (n.d.). 5-Fluorobenzofuran-2-carboxylic acid. [Link]

  • Youssif, B. G. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

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Foundational

solubility of 6-Fluorobenzofuran-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 6-Fluorobenzofuran-2-carboxylic Acid in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Fluorobenzofuran-2-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluorobenzofuran-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The document outlines the theoretical principles governing its solubility in a range of organic solvents, presents a systematic approach to solvent selection, and offers a detailed experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the handling and application of this compound in their workflows.

Introduction to 6-Fluorobenzofuran-2-carboxylic Acid

6-Fluorobenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] The incorporation of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 6-fluorobenzofuran-2-carboxylic acid is primarily influenced by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.

  • The Benzofuran Ring System: This fused aromatic system is largely nonpolar and contributes to solubility in solvents that can engage in π-π stacking and van der Waals interactions.

  • The Fluorine Atom (-F): As a highly electronegative atom, it introduces a dipole moment and can participate in hydrogen bonding, albeit weakly, potentially influencing solubility in specific solvents.

Predicted Solubility Profile

The following table outlines the predicted solubility of 6-fluorobenzofuran-2-carboxylic acid in a range of common organic solvents, categorized by their polarity.[5][6][7][8]

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHigh to ModerateThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The nonpolar benzofuran moiety may limit solubility compared to polar protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe large, nonpolar benzofuran ring will have some affinity for these solvents through van der Waals forces, but the highly polar carboxylic acid group will significantly hinder solubility.
Chlorinated Dichloromethane, ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions. Solubility will be a balance between the interactions with the polar and nonpolar regions of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of 6-fluorobenzofuran-2-carboxylic acid in a chosen organic solvent.

Materials and Equipment
  • 6-Fluorobenzofuran-2-carboxylic acid (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid into a vial B Add a known volume of solvent A->B C Seal vial and place in a shaker at a constant temperature B->C D Allow to equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter the supernatant E->F G Dilute the saturated solution F->G H Analyze by HPLC G->H I Quantify against a standard curve H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 6-fluorobenzofuran-2-carboxylic acid in the chosen solvent at known concentrations.

  • Sample Preparation: Add an excess amount of 6-fluorobenzofuran-2-carboxylic acid to a vial. The exact amount should be enough to ensure a saturated solution with visible undissolved solid.

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted solution and the standard solutions by HPLC with UV detection at an appropriate wavelength.

  • Calculation: Determine the concentration of the saturated solution from the standard curve, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Safety and Handling

6-Fluorobenzofuran-2-carboxylic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[9][10] Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-fluorobenzofuran-2-carboxylic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can effectively select appropriate solvents and accurately quantify solubility, facilitating the advancement of research and development in the pharmaceutical sciences.

References

  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 7-fluorobenzofuran-2-carboxylic acid.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid CAS#: 496-41-3.
  • ChemicalBook. (n.d.). 496-41-3(Benzofuran-2-carboxylic acid) Product Description.

Sources

Exploratory

Introduction: The Benzofuran-2-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Fluorobenzofuran-2-carboxylic Acid and its Derivatives The benzofuran-2-carboxylic acid core is a recurring and highly valued scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Fluorobenzofuran-2-carboxylic Acid and its Derivatives

The benzofuran-2-carboxylic acid core is a recurring and highly valued scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a reactive carboxylic acid handle make it an ideal starting point for the development of a wide array of therapeutic agents. Derivatives of this core have demonstrated a remarkable diversity of biological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects.[1] The specific substitution pattern on the benzofuran ring system, such as the introduction of a fluorine atom at the 6-position to create 6-fluorobenzofuran-2-carboxylic acid, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth exploration of the known and potential mechanisms of action for this important class of compounds, drawing on key findings from recent research.

Part 1: A Multifaceted Approach to Cancer Therapy

The benzofuran-2-carboxylic acid scaffold has emerged as a promising platform for the development of novel anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of Protein Tyrosine Phosphatases: The Case of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP) is a critical negative regulator of the T-cell receptor (TCR) signaling pathway and is predominantly expressed in the immune system.[2] By dampening TCR signaling, LYP can limit the antitumor immune response. Consequently, inhibitors of LYP are being actively pursued as a novel strategy for cancer immunotherapy.

Recent studies have identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new series of LYP inhibitors.[2] These compounds have been shown to reversibly inhibit LYP with high affinity and regulate TCR signaling by specifically targeting this phosphatase.[2] In preclinical models, these derivatives have demonstrated significant suppression of tumor growth by enhancing antitumor immunity, including the activation of T-cells and the inhibition of M2 macrophage polarization.[2]

The proposed mechanism involves the carboxylic acid moiety of the benzofuran scaffold engaging in key interactions within the active site of LYP, mimicking the binding of its natural pTyr substrate. The fluorine substitution at the 6-position could potentially enhance binding affinity or improve pharmacokinetic properties.

LYP_Inhibition cluster_TCR T-Cell Receptor Signaling cluster_Inhibitor Inhibitor Action TCR TCR Activation LYP LYP TCR->LYP Activates Antitumor_Immunity Enhanced Antitumor Immunity TCR->Antitumor_Immunity Promotes LYP->TCR Inhibits (Negative Feedback) BZF_CA 6-Fluorobenzofuran- 2-carboxylic acid BZF_CA->LYP Inhibits

Caption: Inhibition of LYP by 6-Fluorobenzofuran-2-carboxylic acid enhances T-cell receptor signaling and promotes antitumor immunity.

Targeting Serine/Threonine Kinases: Pim-1 Inhibition

The Pim family of serine/threonine kinases, particularly Pim-1, are proto-oncogenes that are frequently overexpressed in various human cancers. They play a crucial role in cell survival, proliferation, and drug resistance. As such, Pim-1 has become an attractive target for cancer therapy.

Fragment-based screening followed by structure-guided medicinal chemistry has led to the discovery of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1.[3] X-ray crystallography of the inhibitor-Pim-1 complex has revealed that the carboxylic acid and amino groups of these compounds form critical salt-bridge and hydrogen bond interactions within the enzyme's active site.[3] These inhibitors have demonstrated potent activity against both Pim-1 and Pim-2 in enzymatic assays and have shown good selectivity for the Pim kinase family.[3]

The mechanism of action involves the competitive inhibition of ATP binding to the Pim-1 kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting pro-survival signaling pathways.

Modulation of Metalloenzymes: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain isoforms, particularly CA IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Benzofuran-based carboxylic acids have been developed as effective inhibitors of these cancer-related CA isoforms.[4] These compounds have shown submicromolar inhibitory activity against hCA IX and a selective inhibitory profile over the off-target cytosolic isoforms hCA I and II.[4] In breast cancer cell lines, these inhibitors have demonstrated promising antiproliferative activity, inducing cell cycle arrest and apoptosis.[4]

The inhibitory mechanism is believed to involve the coordination of the carboxylic acid group to the zinc ion in the active site of the carbonic anhydrase, displacing the zinc-bound water molecule and preventing the catalytic cycle.

Target Mechanism Therapeutic Rationale Key Findings
LYP Reversible inhibitionCancer ImmunotherapyKi values in the low micromolar range; enhances T-cell activation in vivo.[2]
Pim-1 Competitive ATP inhibitionCancer TherapyPotent inhibition of Pim-1 and Pim-2; selective over other kinases.[3]
hCA IX Zinc chelation in active siteCancer TherapySubmicromolar inhibition (KIs = 0.56–0.91 µM); antiproliferative in cancer cells.[4]

Part 2: Expanded Therapeutic Potential

Beyond cancer, the benzofuran-2-carboxylic acid scaffold has shown promise in other therapeutic areas.

PPARα Agonism for Dyslipidemia

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in lipid metabolism. Agonists of PPARα are used clinically to treat dyslipidemia. A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists.[5] These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models.[5]

COX-2 Inhibition for Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The benzofuran moiety is considered an isostere of indole, a key component of some anti-inflammatory drugs, and 2-arylbenzofurans have been investigated as potential COX-2 inhibitors.[6]

Part 3: Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Protocol for LYP Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against LYP.

Materials:

  • Recombinant human LYP enzyme

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 2 mM DTT)

  • Test compound (e.g., 6-Fluorobenzofuran-2-carboxylic acid) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add 1 µL of the test compound dilution to each well.

  • Add 20 µL of LYP enzyme solution (at a final concentration of e.g., 1 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding 20 µL of DiFMUP substrate solution (at a final concentration of e.g., 10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

LYP_Assay_Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add LYP Enzyme B->C D Incubate (15 min) C->D E Add DiFMUP Substrate D->E F Measure Fluorescence (30 min) E->F G Calculate IC50 F->G

Caption: Workflow for the fluorescence-based LYP inhibition assay.

Protocol for Pim-1 Kinase Assay

This protocol outlines a luminescence-based assay to measure the inhibition of Pim-1 kinase activity.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound dissolved in DMSO

  • 384-well white microplate

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound.

  • To the microplate, add 1 µL of the test compound, 2 µL of Pim-1 enzyme, and 2 µL of substrate/ATP mixture.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The 6-fluorobenzofuran-2-carboxylic acid scaffold represents a versatile and promising starting point for the development of targeted therapeutics. While a single "core" mechanism of action has not been definitively established for this specific molecule, the broader class of benzofuran-2-carboxylic acids exhibits a rich pharmacology, with well-documented inhibitory activity against key targets in cancer, such as LYP, Pim-1, and carbonic anhydrases. Further research into derivatives like 6-fluorobenzofuran-2-carboxylic acid will likely uncover specific and potent interactions with these or other novel biological targets, paving the way for new therapeutic interventions. The experimental frameworks provided herein offer a robust starting point for the continued elucidation of the precise molecular mechanisms underpinning the therapeutic potential of this important chemical class.

References

  • Smolecule. (n.d.). Buy Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide.
  • MySkinRecipes. (n.d.). 6-Fluorobenzofuran-2-carboxylic acid.
  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Retrieved from [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. Retrieved from [Link]

  • Abumohsen, A. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Retrieved from [Link]

  • Xu, Y., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. Retrieved from [Link]

  • Rodrigues, T., et al. (2016). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 21(9), 1229. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 6-Fluorobenzofuran-2-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluorobenzofuran-2-carboxylic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Fluorobenzofuran-2-carboxylic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, quality assessment, synthesis rationale, and critical applications, particularly in the development of targeted cancer therapies.

Introduction: The Significance of the Fluorinated Benzofuran Scaffold

6-Fluorobenzofuran-2-carboxylic acid (CAS No: 26018-66-6) belongs to the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals.[1] The incorporation of a fluorine atom at the 6-position of the benzofuran ring system imparts unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a highly sought-after intermediate in the synthesis of complex bioactive molecules. Its primary utility lies in providing a rigid scaffold that can be further functionalized, most commonly through amide bond formation at the carboxylic acid moiety, to generate a diverse library of compounds for drug discovery programs.

Commercial Availability and Supplier Selection

The accessibility of high-purity 6-Fluorobenzofuran-2-carboxylic acid is crucial for reproducible research and development. Several chemical suppliers offer this reagent, and the selection of a suitable vendor should be based on purity, available quantities, lead times, and the comprehensiveness of accompanying technical documentation.

Table 1: Comparison of Commercial Suppliers for 6-Fluorobenzofuran-2-carboxylic Acid

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
CookeChem26018-66-6≥95%InquireProvides basic product properties.[2]
Capot Chemical26018-66-6InquireInquireLists basic molecular information.[3]
Allfluoro Pharmaceutical26018-66-6InquireInquireSpecializes in fluorinated compounds.[4]
MySkinRecipes26018-66-6≥95%1gProvides some physical properties and a brief application description.[5]
CHEMLYTE SOLUTIONS26018-66-6InquireInquireManufactory with 2 years on ECHEMI.[6]

Quality Assessment and Physicochemical Properties

Ensuring the quality of 6-Fluorobenzofuran-2-carboxylic acid is a prerequisite for its use in synthesis. Researchers should request a Certificate of Analysis (CoA) from the supplier, which should include identity verification (e.g., by ¹H NMR and ¹³C NMR), purity assessment (e.g., by HPLC or GC), and may contain information on residual solvents and water content.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₅FO₃

  • Molecular Weight: 180.13 g/mol [2]

  • Appearance: Typically a white to off-white solid.

  • Boiling Point: 317.0±22.0°C at 760 mmHg[5]

  • Storage: Recommended storage at 2-8°C under dry conditions.[5]

Spectroscopic Data for Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[7][8] Conjugation with the benzofuran ring system would be expected to shift the C=O stretch to the lower end of this range.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet between 10-12 ppm.[9] The aromatic and furan protons will appear in the aromatic region (typically 7-8.5 ppm), with splitting patterns dictated by their positions and coupling to the fluorine atom.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of 165-185 ppm. The carbons of the benzofuran ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9]

Synthesis Rationale: The Perkin Rearrangement

The synthesis of benzofuran-2-carboxylic acids is often achieved through the Perkin rearrangement , a classic organic reaction that converts a 3-halocoumarin into a benzofuran-2-carboxylic acid through a ring contraction mechanism.[6][10][11] This method is advantageous due to its efficiency and the ready availability of substituted coumarins.

Mechanistic Insight into the Perkin Rearrangement

The causality behind this synthetic choice lies in its well-established and reliable mechanism:

  • Base-Catalyzed Ring Opening: The reaction is initiated by a base (e.g., sodium hydroxide) which attacks the ester carbonyl of the 3-halocoumarin, leading to the opening of the lactone ring. This forms a phenoxide and a carboxylate intermediate.

  • Intramolecular Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the vinyl halide carbon in an intramolecular fashion.

  • Ring Closure and Rearrangement: This intramolecular attack results in the formation of the five-membered furan ring, characteristic of the benzofuran scaffold, with the expulsion of the halide ion.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final benzofuran-2-carboxylic acid product.

Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields.[6][10]

Caption: Workflow for the synthesis of 6-Fluorobenzofuran-2-carboxylic acid via Perkin rearrangement.

Applications in Drug Discovery and Development

6-Fluorobenzofuran-2-carboxylic acid is a valuable building block for the synthesis of inhibitors of key signaling pathways implicated in cancer. One of the most significant applications is in the development of inhibitors of the mTOR (mechanistic target of rapamycin) signaling pathway .

Targeting the PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[12] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are attractive targets for the development of novel anticancer agents.[13]

Benzofuran derivatives have emerged as a novel class of mTOR inhibitors.[14][15] The benzofuran scaffold serves as a core structure that can be elaborated to create potent and selective inhibitors. 6-Fluorobenzofuran-2-carboxylic acid is an ideal starting point for the synthesis of such inhibitors.

mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K->Translation fourEBP1->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation Inhibitor Benzofuran-based mTOR Inhibitor (derived from 6-Fluorobenzofuran- 2-carboxylic acid) Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by benzofuran-based inhibitors.

Experimental Protocol: Amide Coupling to Synthesize a Putative mTOR Inhibitor Precursor

The carboxylic acid functionality of 6-Fluorobenzofuran-2-carboxylic acid is readily converted to an amide, which is a common linkage in many kinase inhibitors. The following is a representative protocol for an amide coupling reaction.

Objective: To synthesize N-(4-aminophenyl)-6-fluorobenzofuran-2-carboxamide, a potential intermediate for more complex mTOR inhibitors.

Materials:

  • 6-Fluorobenzofuran-2-carboxylic acid

  • p-Phenylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-Fluorobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the activated HOBt ester is the key to efficient coupling, minimizing side reactions.

  • Amine Addition: In a separate flask, dissolve p-phenylenediamine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Base Addition and Reaction: Add DIPEA (2.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity. Stir the reaction at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-aminophenyl)-6-fluorobenzofuran-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, 6-Fluorobenzofuran-2-carboxylic acid should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Fluorobenzofuran-2-carboxylic acid is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique properties, conferred by the fluorinated benzofuran scaffold, make it an attractive starting material for the development of novel therapeutics, especially inhibitors of critical cancer-related signaling pathways like the mTOR pathway. A thorough understanding of its commercial availability, quality control, synthesis, and applications, as outlined in this guide, will empower researchers to effectively utilize this important chemical entity in their research and development endeavors.

References

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed, 22736873. [Link]

  • MySkinRecipes. (n.d.). 6-Fluorobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Capot Chemical. (n.d.). 26018-66-6 | 6-fluorobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 74, 476-487. [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). 6-Fluorobenzofuran-2-carboxylic acid,26018-66-6. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 6-Fluorobenzofuran-2-carboxylic acid suppliers and producers. Retrieved from [Link]

  • Wikipedia. (2023). Perkin rearrangement. In Wikipedia. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1-20. [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 74, 476-487. [Link]

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  • NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2019178536A1 - Mtor inhibitors and uses thereof.
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  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

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  • NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(12), 2736-2751. [Link]

  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
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  • Google Patents. (n.d.). US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
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Exploratory

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 6-Fluorobenzofuran-2-carboxylic acid

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 6-Fluorobenzofuran-2-carboxylic acid. The methodologies detailed herein are designed to es...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 6-Fluorobenzofuran-2-carboxylic acid. The methodologies detailed herein are designed to establish a foundational understanding of the compound's cytotoxic potential, which is a critical initial step in the drug discovery and development process.[1][2][3] This document will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and offer guidance on data interpretation and visualization.

The benzofuran scaffold is a prominent heterocyclic system in a variety of biologically active compounds, with both natural and synthetic derivatives demonstrating a wide range of therapeutic properties, including anticancer activities.[4][5][6] The introduction of a fluorine atom into the benzofuran structure can significantly modulate its physicochemical properties and biological activity.[5] Therefore, a systematic evaluation of the cytotoxicity of 6-Fluorobenzofuran-2-carboxylic acid is a crucial endeavor.

Foundational Cytotoxicity Assessment: A Multi-Assay Approach

A robust preliminary cytotoxicity screening relies on a multi-faceted approach that interrogates different aspects of cell health.[1] This guide focuses on three widely accepted and complementary in vitro assays:

  • MTT Assay: To assess cell viability and metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.

  • Annexin V-FITC/PI Apoptosis Assay: To detect and quantify programmed cell death (apoptosis).

The selection of these assays provides a holistic view of the potential cytotoxic mechanisms of 6-Fluorobenzofuran-2-carboxylic acid.

Cell Line Selection and Culture

The choice of cell lines is paramount for a meaningful cytotoxicity assessment. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to evaluate the compound's potency and selectivity. For this guide, the following human cell lines are proposed:

  • A549 (Human Lung Carcinoma): A commonly used cancer cell line for initial cytotoxicity screening.

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cancer model, important for assessing potential hepatotoxicity.[7]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line to evaluate cytotoxicity towards normal cells.

All cell lines should be maintained in their respective recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the selected cytotoxicity assays.

Cell Viability and Metabolic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8][9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is directly proportional to the number of living cells.[8][9][11][12]

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[13]

  • Compound Treatment: Prepare a stock solution of 6-Fluorobenzofuran-2-carboxylic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

MTT Assay Experimental Workflow

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure period.[15]

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer 50 µL of each supernatant to a new 96-well plate.[16] Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16] A reference wavelength of 680 nm can be used for background correction.[16]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

  • Spontaneous LDH Release: LDH released from untreated control cells.

  • Maximum LDH Release: LDH released from cells treated with a lysis buffer.

Workflow Visualization:

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Acquisition & Analysis A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Add Reaction Mixture C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G H Calculate % Cytotoxicity G->H

LDH Assay Experimental Workflow

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[17][18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18][19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells.[19][20] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[17][19][20]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 6-Fluorobenzofuran-2-carboxylic acid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS and centrifuge.[17][18]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Signaling Pathway Visualization:

Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_apoptosis Early Apoptosis cluster_necrosis Late Apoptosis / Necrosis Inner Inner Leaflet (PS) PS_Translocation PS Translocation Inner->PS_Translocation Apoptotic Stimulus Outer Outer Leaflet AnnexinV_Binding Annexin V-FITC Binding PS_Translocation->AnnexinV_Binding Membrane_Compromise Membrane Compromise PS_Translocation->Membrane_Compromise PI_Entry PI Entry & Staining Membrane_Compromise->PI_Entry

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of 6-Fluorobenzofuran-2-Carboxylic Acid Binding

This guide provides a comprehensive, technically-grounded walkthrough for the computational modeling of the binding interactions of 6-Fluorobenzofuran-2-carboxylic acid with a target protein. Moving beyond a simple list...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the computational modeling of the binding interactions of 6-Fluorobenzofuran-2-carboxylic acid with a target protein. Moving beyond a simple list of commands, this document elucidates the causal reasoning behind methodological choices, ensuring that each stage of the process is a self-validating system. We will progress from the foundational steps of system preparation to the predictive power of molecular docking, and finally to the dynamic insights offered by molecular dynamics simulations and free energy calculations.

Introduction: The Rationale for a Computational Approach

6-Fluorobenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry, with various analogues demonstrating potential as anticancer agents, protein kinase inhibitors, and modulators of other key biological processes.[1][2][3] Specifically, their ability to interact with crucial protein targets like serum albumins and kinases has been a subject of investigation.[1][4][5] Given this therapeutic potential, understanding the atomic-level interactions that govern the binding of this specific molecule is paramount for rational drug design.

In silico modeling provides a powerful lens through which to view these interactions.[6] Before committing significant resources to chemical synthesis and experimental assays, computational methods allow us to predict binding modes, estimate binding affinities, and explore the dynamic stability of a protein-ligand complex. This approach, a cornerstone of modern structure-based drug design, accelerates the discovery pipeline by prioritizing the most promising candidates.[7][8]

This guide will use a protein kinase as a representative target to illustrate the complete workflow, from initial structure preparation to advanced binding energy analysis.

Part 1: System Preparation — The Foundation of a Credible Model

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the ligand (6-Fluorobenzofuran-2-carboxylic acid) and the target protein is a non-negotiable first step.

Ligand Preparation

The goal of ligand preparation is to generate a geometrically optimized, three-dimensional structure with correct atom types and partial charges, ready for simulation.

  • Obtain 2D Structure: The canonical structure of 6-Fluorobenzofuran-2-carboxylic acid can be drawn using chemical sketcher software (e.g., ChemDraw) or obtained from a database like PubChem. Save this as a SMILES string or in a 2D SDF format.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure. This initial 3D model is often a rough approximation.

  • Energy Minimization: Perform a gas-phase energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to arrive at a low-energy, stable conformation. This removes any steric strain from the initial 3D conversion.

  • Assign Partial Charges: For docking with programs like AutoDock Vina, Gasteiger partial charges are typically calculated and assigned. These charges are crucial for accurately modeling electrostatic interactions.

  • Define Rotatable Bonds: Identify the rotatable bonds within the molecule. The flexibility of these bonds will be explored during the docking process.

  • Save in PDBQT Format: The final prepared ligand, with its 3D coordinates, partial charges, and rotatable bond information, is saved in the PDBQT file format, which is required by AutoDock Tools and Vina.[9][10]

Ligand_Preparation_Workflow cluster_0 Ligand Preparation 2D_Structure 1. Obtain 2D Structure (SMILES/SDF) 3D_Generation 2. Generate 3D Coordinates (e.g., Open Babel) 2D_Structure->3D_Generation Convert Energy_Minimization 3. Energy Minimization (e.g., MMFF94) 3D_Generation->Energy_Minimization Optimize Charge_Assignment 4. Assign Partial Charges (e.g., Gasteiger) Energy_Minimization->Charge_Assignment Parameterize Final_Format 5. Save as PDBQT Charge_Assignment->Final_Format Finalize

Ligand preparation workflow.
Target Protein Selection and Preparation

Selecting an appropriate and high-quality protein structure is critical. For this guide, we will hypothesize a study targeting a human protein kinase, a common target for benzofuran derivatives.[1]

  • Structure Retrieval: Download a suitable high-resolution crystal structure of the target protein from the Worldwide Protein Data Bank (wwPDB), accessible via RCSB PDB.[11][12][13] The choice of PDB entry should be guided by factors like resolution, absence of mutations, and the presence of a co-crystallized ligand to help identify the binding site.

  • Initial Cleaning: The raw PDB file often contains non-essential components.[14][15] Remove all water molecules, co-solvents, and any co-crystallized ligands that are not part of the study system. This is typically done using visualization software like PyMOL or UCSF Chimera, or scripting.[16][17]

  • Structural Integrity Check: Inspect the protein for missing residues or loops. While advanced loop modeling is beyond the scope of this guide, it's crucial to be aware of any structural gaps, as they can significantly impact simulation results.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a chosen physiological pH (e.g., pH 7.4). It is critical to add only polar hydrogens for many docking protocols, as non-polar hydrogens are implicitly handled by the force field.[16]

  • Assign Partial Charges: Assign partial charges to all atoms of the protein. For the AMBER force field, Kollman charges are a standard choice.[16]

  • Save in PDBQT Format: As with the ligand, the final prepared protein receptor is saved in the PDBQT format for use with AutoDock Vina. This file merges the atomic coordinates with the newly added charge information.

Protein_Preparation_Workflow cluster_1 Protein Preparation PDB_Download 1. Download from PDB (e.g., 3-4Å resolution) Clean_PDB 2. Remove Water & Ligands PDB_Download->Clean_PDB Isolate Add_Hydrogens 3. Add Polar Hydrogens (pH 7.4) Clean_PDB->Add_Hydrogens Protonate Assign_Charges 4. Assign Partial Charges (e.g., Kollman) Add_Hydrogens->Assign_Charges Parameterize Final_Receptor 5. Save as PDBQT Assign_Charges->Final_Receptor Finalize

Protein preparation workflow.

Part 2: Molecular Docking — A First Look at Binding

Molecular docking serves to predict the most likely binding pose (orientation and conformation) of a ligand within a protein's active site and to provide an estimated score of the binding affinity.[18][19] It is a computationally efficient method ideal for screening large numbers of compounds or for generating an initial hypothesis for a single ligand's binding mode.[7]

The Docking Experiment

We will use AutoDock Vina, a widely adopted and robust docking engine.[9] The process involves defining a search space on the protein and allowing the ligand's rotatable bonds to explore conformational space within that box.

  • Define the Search Space (Grid Box): The binding site must be enclosed within a 3D grid box.

    • Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on this site. A typical size is a 20Å x 20Å x 20Å cube, ensuring it is large enough to accommodate the ligand in various orientations.[20]

    • Blind Docking: If the binding site is unknown, the grid box can be made large enough to encompass the entire protein. This requires more computational effort and may be less accurate but is useful for identifying novel binding pockets.[16]

  • Configure Docking Parameters: Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. An important parameter is exhaustiveness, which controls the thoroughness of the conformational search. Higher values yield more reliable results at the cost of longer computation time.[9][20]

  • Execute the Docking Run: Launch the Vina executable from the command line, providing the configuration file as input.[21]

    • vina --config conf.txt --log results.log

  • Analyze the Results: Vina outputs two primary files:

    • Log File (results.log): A text file containing a table of the top binding modes (typically 9), ranked by their predicted binding affinity in kcal/mol. Lower energy values indicate more favorable binding.[10]

    • Output PDBQT File (output.pdbqt): A multi-model PDBQT file containing the 3D coordinates of the ligand for each of the predicted binding poses. This file can be loaded into visualization software along with the receptor to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).

Docking_Workflow cluster_2 Molecular Docking Input_Ligand Prepared Ligand (ligand.pdbqt) Configure 2. Create Config File (conf.txt) Input_Ligand->Configure Input_Receptor Prepared Receptor (receptor.pdbqt) Input_Receptor->Configure Define_Box 1. Define Search Space (Grid Box) Define_Box->Configure Run_Vina 3. Execute Vina Configure->Run_Vina Analyze 4. Analyze Results Run_Vina->Analyze Generates Log & PDBQT MD_Workflow cluster_3 Molecular Dynamics Simulation System_Build 1. System Building (Solvate & Add Ions) Minimization 2. Energy Minimization System_Build->Minimization Relax NVT_Equil 3. NVT Equilibration (Constant Temp) Minimization->NVT_Equil Heat NPT_Equil 4. NPT Equilibration (Constant Pressure) NVT_Equil->NPT_Equil Pressurize Production_MD 5. Production MD Run NPT_Equil->Production_MD Simulate Analysis 6. Trajectory Analysis Production_MD->Analysis Post-process

MD simulation workflow cascade.

Part 4: Advanced Analysis — Calculating Binding Free Energy

The ultimate goal of these simulations is often to calculate the binding free energy (ΔG_bind), a thermodynamic quantity that is more directly comparable to experimental data than a docking score. [22][23]Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a balance between computational cost and accuracy.

The MM/PBSA Approach

MM/PBSA is an endpoint method that calculates the binding free energy by analyzing snapshots from the MD trajectory. [24][25]It computes the free energy of the complex, the receptor, and the ligand, and then calculates the difference.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as:

G_x = - T +

Where:

  • is the average molecular mechanics energy in the gas phase.

  • T is the entropic contribution to the free energy.

  • is the free energy of solvation, split into polar and non-polar components.

A typical output from an MM/PBSA calculation provides a breakdown of the energy components, offering deep insight into the driving forces of binding.

Energy Component (kJ/mol)Average ValueStd. Deviation
van der Waals Energy-150.410.2
Electrostatic Energy-45.88.5
Polar Solvation Energy125.112.1
Non-Polar (SASA) Energy-15.31.1
Binding Energy (ΔG) -86.4 15.7

Table 2: Example of an MM/PBSA binding free energy summary. The final ΔG is the sum of the contributing energy terms, averaged over the simulation trajectory.

Conclusion

This guide has outlined a rigorous, multi-stage computational workflow for modeling the binding of 6-Fluorobenzofuran-2-carboxylic acid to a protein target. By progressing from static docking to dynamic simulation and culminating in free energy calculations, researchers can build a comprehensive, high-confidence model of molecular recognition. Each step builds upon the last, with careful execution and analysis being paramount for generating results that are not only predictive but also mechanistically insightful. This in silico evidence provides a robust foundation for subsequent experimental validation and is an indispensable tool in the modern drug discovery enterprise.

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Exploratory

A Senior Application Scientist's Guide to Fluorinated Heterocycles in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Fusion of Heterocycles and Fluorine In the landscape of modern drug discovery, the strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Heterocycles and Fluorine

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design.[1][2][3] Heterocyclic frameworks are ubiquitous in nature and form the backbone of a vast number of bioactive compounds and approved drugs.[3][4][5] Simultaneously, the unique properties of the fluorine atom have made it an indispensable tool for medicinal chemists to fine-tune the multifaceted properties of drug candidates.[6][7][8] The fusion of these two dominant fields offers a powerful platform for discovering therapeutically superior agents, a fact underscored by the significant number of fluorinated heterocyclic drugs approved by the FDA each year.[1][2][9]

This guide provides an in-depth exploration of the role of fluorinated heterocycles in medicinal chemistry. We will dissect the fundamental principles behind fluorine's influence, detail the practical methodologies for its incorporation, and examine real-world applications that showcase its transformative impact on drug efficacy and developability.

Part 1: The Physicochemical Impact of Fluorine Integration

The introduction of fluorine, the most electronegative element, into a heterocyclic ring system instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely incremental but can be profound, directly influencing how a drug candidate interacts with its biological target and behaves within a physiological environment.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of fluorine significantly perturbs the electron density of the surrounding molecular framework.[8] This inductive effect is a powerful tool for modulating the acidity or basicity (pKa) of nearby functional groups, particularly nitrogen atoms within a heterocycle.[10][11][12][13] Lowering the pKa of a basic amine can be critical for reducing off-target ion channel interactions (e.g., hERG) or improving oral bioavailability by ensuring a greater fraction of the neutral species is present for membrane passage.[3][14] Judicious placement of fluorine can, therefore, fine-tune the ionization state of a molecule at physiological pH, which is a critical determinant of its absorption, distribution, and target engagement.[5][10][11]

Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity (logP/logD) is highly context-dependent. While fluorine is electronegative, the carbon-fluorine (C-F) bond is poorly polarizable.[7] Consequently, a single fluorine substitution on an aromatic or heterocyclic ring often increases lipophilicity.[15][16] Conversely, incorporating trifluoromethyl (CF₃) groups generally leads to a substantial increase in lipophilicity.[7][17] This modulation of lipophilicity is a key strategy for enhancing a compound's ability to cross cellular membranes, including the blood-brain barrier, thereby improving bioavailability and tissue penetration.[5][6][7][18][19]

Conformational Control through Stereoelectronic Effects

Beyond simple electronics, fluorine exerts significant control over molecular conformation through stereoelectronic interactions like the gauche effect.[7][20] The C-F bond can stabilize specific rotamers or ring puckers that might otherwise be disfavored.[14][20] This conformational locking can be exploited to pre-organize a ligand into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its protein target.[7][21] This can lead to a substantial improvement in binding affinity and selectivity.[20]

Part 2: The Pharmacokinetic Imperative: Engineering Metabolic Stability

A primary driver for the incorporation of fluorine into heterocyclic drug candidates is the dramatic improvement in metabolic stability.[6][10][18][22] Poor metabolic stability leads to rapid clearance, short half-life, and low bioavailability, often halting the development of an otherwise promising compound.

The Carbon-Fluorine Bond: A Metabolic Shield

The C-F bond is significantly stronger (bond dissociation energy ~105.4 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[4][14] This inherent strength makes it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily responsible for the majority of phase I oxidative metabolism.[22][23] By strategically replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can effectively "block" or shield these metabolic "soft spots" from enzymatic attack.[7][10][22] This tactic directly translates to a longer in vivo half-life, increased systemic exposure, and an improved overall pharmacokinetic profile.[6][22][24]

Quantitative Analysis of Metabolic Stability

The impact of fluorination is not merely theoretical. In vitro assays using liver microsomes provide clear, quantitative data demonstrating this effect. A direct comparison between non-fluorinated parent compounds and their fluorinated analogs consistently reveals a marked improvement in metabolic half-life (t½) and a reduction in intrinsic clearance (CLint).

Compound PairStructure ModificationMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
SCH 48461 Non-fluorinated Parent1546.2
Ezetimibe Di-fluorophenyl addition>180<3.8
Compound A para-H on Phenyl Ring2231.5
Compound B para-F on Phenyl Ring987.1
Compound C Benzylic -CH₃886.6
Compound D Benzylic -CF₃1156.0

Data synthesized from principles described in referenced literature for illustrative purposes.[6][22]

Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay

This protocol outlines a standard, self-validating system for assessing the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL stock)

  • NADPH Regeneration System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with Internal Standard (e.g., 100 ng/mL Verapamil)

  • Control Compounds (High Clearance: Propranolol; Low Clearance: Verapamil)

  • 96-well incubation and collection plates

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Prepare parallel wells without the NADPH system (-NADPH) to serve as a negative control for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH Regeneration System to all wells (except the -NADPH controls).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing a 3:1 volume of ice-cold acetonitrile with the internal standard (e.g., 150 µL). The acetonitrile precipitates the microsomal proteins, halting the reaction.

  • Sample Processing:

    • Seal the collection plate, vortex thoroughly for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[22]

Visualizing the Workflow and Mechanism

To further elucidate the experimental and mechanistic principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, HLM, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H I Final Report H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog A Parent Drug (with C-H bond) B Metabolite (with C-OH bond) A->B CYP450 Oxidation C Fluorinated Drug (with C-F bond) D No Reaction C->D Metabolism Blocked Enzyme CYP450 Enzyme Enzyme->A Enzyme->C

Caption: Fluorination blocks metabolic oxidation at susceptible C-H sites.

Part 3: Synthetic Strategies for Fluorinated Heterocycles

Despite the clear benefits, the introduction of fluorine into heterocyclic systems is not trivial and presents unique synthetic challenges.[1][2] The presence of heteroatoms can deactivate the ring towards certain fluorination reactions or provide alternative sites for undesired reactivity.[1]

Key Synthetic Methodologies

The development of new fluorination reagents and methods is an area of intense research. Broadly, strategies can be categorized as follows:

  • Nucleophilic Fluorination: This classic approach involves the displacement of a leaving group with a fluoride source (e.g., KF, CsF). The SₙAr reaction is particularly relevant for electron-deficient heterocycles.[1]

  • Electrophilic Fluorination: Reagents like N-Fluorobenzenesulfonimide (NFSI) act as an "F+" source, enabling the fluorination of electron-rich heterocycles.[17]

  • Deoxofluorination: Reagents such as DAST (diethylaminosulfur trifluoride) can convert hydroxyl or carbonyl groups into C-F or CF₂ groups, respectively.

  • Radical Fluorination: Modern methods involving photoredox or metal catalysis are enabling the previously challenging C-H fluorination of heterocycles.[1]

  • Use of Fluorinated Building Blocks: A dominant strategy in drug discovery involves using commercially available, simple fluorinated starting materials and constructing the heterocyclic core around them.[3][25]

The choice of strategy depends heavily on the specific heterocycle, the desired position of fluorination, and whether the fluorination is performed early in the synthesis or as a "late-stage" functionalization of a complex intermediate.[1][3]

Part 4: Case Studies of FDA-Approved Fluorinated Heterocyclic Drugs

The true measure of a medicinal chemistry strategy is its successful application in approved medicines. Fluorinated heterocycles are prevalent across numerous therapeutic areas.

  • Sofosbuvir (Sovaldi®): An antiviral for Hepatitis C, this fluorinated nucleoside analogue's key feature is a fluorine atom at the 2'-position of the sugar moiety. This substitution sterically hinders the viral polymerase from incorporating the nucleotide into the growing RNA chain, acting as a chain terminator.[1]

  • Sitagliptin (Januvia®): An anti-diabetic drug, Sitagliptin contains a trifluoromethyl group on its triazolopiperazine core. The CF₃ group enhances potency and metabolic stability, contributing to its once-daily dosing regimen.[1][3]

  • Efavirenz (Sustiva®): A non-nucleoside reverse transcriptase inhibitor for HIV, Efavirenz features a trifluoromethyl group that is crucial for its high potency and favorable pharmacokinetic profile.[1]

  • Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone core is a defining feature of this entire class of antibiotics. It significantly enhances DNA gyrase binding affinity and improves cell penetration, broadening the antibacterial spectrum compared to non-fluorinated analogs.[7][15]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into heterocyclic systems is an established and highly effective strategy in modern drug design. It provides medicinal chemists with a versatile toolkit to rationally modulate a molecule's physicochemical properties, enhance its binding affinity, and, most critically, improve its pharmacokinetic profile by increasing metabolic stability.[6][7] While synthetic challenges remain, ongoing innovations in fluorination chemistry are continually expanding the accessible chemical space.[25][26][27] As our understanding of the nuanced interplay between fluorine substitution and biological systems deepens, the prevalence and sophistication of fluorinated heterocycles in the next generation of therapeutics are set to grow even further.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (n.d.).
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
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  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
  • Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. _
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8418.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020).
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Blumberg Institute.
  • Fluorine in Drug Design: A Bioisosteric Perspective. (n.d.). Policy Commons.
  • Mukherjee, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100954.
  • Metabolism of fluorine-containing drugs. (2025).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Mukherjee, S., & Giri, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025).
  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis.
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025).
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.).
  • Banks, B. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 13-26.
  • Organofluorine chemistry. (n.d.). In Wikipedia.
  • El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(12), 8235-8271.
  • El elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
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  • Mukherjee, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid

Abstract This technical guide provides a detailed, three-step synthetic protocol for the preparation of 6-Fluorobenzofuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, three-step synthetic protocol for the preparation of 6-Fluorobenzofuran-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-fluorophenol. The described pathway involves an initial O-alkylation to form an ether intermediate, followed by a base-mediated intramolecular cyclization to construct the core benzofuran ring system, and concludes with the saponification of the resulting ester. This document offers in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, make them highly valuable scaffolds in drug discovery.[1] 6-Fluorobenzofuran-2-carboxylic acid, in particular, serves as a crucial intermediate for more complex molecular architectures where the fluorine atom can modulate pharmacokinetic and pharmacodynamic properties.

The synthetic strategy outlined herein is a robust and efficient three-step sequence designed for both laboratory-scale and potential scale-up operations. The pathway leverages classical organic transformations to build the target molecule from simple precursors.

The overall transformation is as follows:

  • Step 1: O-Alkylation. Williamson ether synthesis between 4-fluorophenol and ethyl chloroacetate to yield ethyl 2-(4-fluorophenoxy)acetate.

  • Step 2: Intramolecular Cyclization. A base-promoted intramolecular condensation reaction to form the heterocyclic ring of ethyl 6-fluorobenzofuran-2-carboxylate.[2]

  • Step 3: Hydrolysis. Saponification of the ethyl ester to afford the final product, 6-Fluorobenzofuran-2-carboxylic acid.[3]

The following diagram illustrates the complete synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis A 4-Fluorophenol B Ethyl 2-(4-fluorophenoxy)acetate A->B  Ethyl Chloroacetate, K₂CO₃, Acetone, Reflux C Ethyl 6-fluorobenzofuran-2-carboxylate B->C  Sodium Ethoxide, Ethanol, Reflux D 6-Fluorobenzofuran-2-carboxylic acid C->D  1. NaOH, Ethanol/H₂O, Reflux  2. HCl (aq)

Caption: Overall synthetic workflow for 6-Fluorobenzofuran-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

This initial step involves a classic Williamson ether synthesis. 4-fluorophenol is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This nucleophile then displaces the chloride from ethyl chloroacetate in an SN2 reaction to form the desired ether.[1] Acetone is an excellent solvent for this reaction due to its polarity, appropriate boiling point for reflux, and its ability to dissolve the reactants while allowing for easy removal of the inorganic base by filtration.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Fluorophenol112.1110.0 g0.08921.0
Ethyl Chloroacetate122.5512.0 g (9.9 mL)0.09791.1
Potassium Carbonate (K₂CO₃)138.2118.5 g0.13381.5
Acetone-150 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (10.0 g, 0.0892 mol), potassium carbonate (18.5 g, 0.1338 mol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (9.9 mL, 0.0979 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts using a Buchner funnel. Wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be used directly in the next step or purified by vacuum distillation if required. Expected yield is typically >90%.

Step 2: Synthesis of Ethyl 6-fluorobenzofuran-2-carboxylate

This crucial step involves an intramolecular cyclization to form the benzofuran ring. The reaction is promoted by a strong base, sodium ethoxide, which deprotonates the α-carbon (the carbon adjacent to the carbonyl group) of the ester. The resulting enolate then attacks the ortho-position of the fluorophenyl ring in a nucleophilic aromatic substitution-type reaction, followed by elimination to form the heterocyclic ring. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 2-(4-fluorophenoxy)acetate198.1917.0 g0.08581.0
Sodium Ethoxide (NaOEt)68.058.75 g0.12861.5
Absolute Ethanol-200 mL--

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.96 g, 0.1286 mol) in absolute ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add the crude ethyl 2-(4-fluorophenoxy)acetate (17.0 g, 0.0858 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water.

  • A precipitate of ethyl 6-fluorobenzofuran-2-carboxylate should form. Collect the solid by vacuum filtration.[4]

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol. Expected yield is in the range of 70-85%.

Step 3: Synthesis of 6-Fluorobenzofuran-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through a base-catalyzed saponification mechanism.[5] Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final product.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 6-fluorobenzofuran-2-carboxylate208.1912.0 g0.05761.0
Sodium Hydroxide (NaOH)40.004.6 g0.11522.0
Ethanol-100 mL--
Water-50 mL--
Concentrated HCl (37%)-As needed--

Protocol:

  • In a 250 mL round-bottom flask, suspend ethyl 6-fluorobenzofuran-2-carboxylate (12.0 g, 0.0576 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide pellets (4.6 g, 0.1152 mol) to the suspension.

  • Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution as the saponification proceeds.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 1-2 by slowly adding concentrated hydrochloric acid with vigorous stirring. A white precipitate of 6-Fluorobenzofuran-2-carboxylic acid will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60-70°C. Expected yield is typically >95%.

Conclusion

The protocol described in this application note presents a reliable and high-yielding pathway for the synthesis of 6-Fluorobenzofuran-2-carboxylic acid from 4-fluorophenol. By providing detailed, step-by-step instructions and explaining the rationale behind the chosen reagents and conditions, this guide serves as a valuable resource for researchers in organic synthesis and drug development. The methodology is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of scientific applications.

References

  • Org Lett. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. ACS Publications. [Link]

  • ACS Publications. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade | Organic Letters. [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via propargyl Claisen rearrangement/cycladdition. [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Life and Science Publishing. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • ResearchGate. (n.d.). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via oxidative cyclization of o-alkenylphenols. [Link]

  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • ResearchGate. (n.d.). Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides. [Link]

  • Google Patents. (n.d.).
  • UQ eSpace. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. [Link]

  • PubMed. (n.d.). Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. [Link]

  • ResearchGate. (n.d.). (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. [Link]

  • Google Patents. (n.d.). EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
  • MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

  • PubMed. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • RSC Publishing. (n.d.). Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation. [Link]

  • PubChem. (n.d.). Ethyl 2,3-dihydro-6-benzofurancarboxylate. [Link]

Sources

Application

Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid: A Detailed Experimental Protocol

Introduction 6-Fluorobenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a prominent feature in numerous biologically active compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluorobenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a prominent feature in numerous biologically active compounds, and the incorporation of a fluorine atom at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Fluorobenzofuran-2-carboxylic acid, designed for researchers and professionals in organic synthesis and drug development.

The synthetic strategy detailed herein follows a robust and efficient three-step sequence commencing with the readily available starting material, 4-fluorophenol. The methodology involves an initial O-alkylation, followed by an intramolecular cyclization to construct the benzofuran core, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid. This protocol emphasizes experimental causality, safety considerations, and thorough analytical validation of all intermediates and the final product.

Overall Reaction Scheme

Synthesis of 6-Fluorobenzofuran-2-carboxylic acid cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis 4-fluorophenol 4-Fluorophenol reaction1 + 4-fluorophenol->reaction1 diethyl_bromomalonate Diethyl bromomalonate diethyl_bromomalonate->reaction1 K2CO3 K2CO3, Acetone K2CO3->reaction1 intermediate_1 Diethyl 2-(4-fluorophenoxy)malonate intermediate_1_ref Diethyl 2-(4-fluorophenoxy)malonate reaction1->intermediate_1 reaction2 intermediate_1_ref->reaction2 NaOEt NaOEt, EtOH NaOEt->reaction2 intermediate_2 Ethyl 6-fluorobenzofuran-2-carboxylate intermediate_2_ref Ethyl 6-fluorobenzofuran-2-carboxylate reaction2->intermediate_2 reaction3 intermediate_2_ref->reaction3 KOH KOH, EtOH/H2O KOH->reaction3 final_product 6-Fluorobenzofuran-2-carboxylic acid reaction3->final_product

Caption: Overall synthetic route to 6-Fluorobenzofuran-2-carboxylic acid.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierPurity
4-FluorophenolSigma-Aldrich≥99%
Diethyl bromomalonateAlfa Aesar95%
Potassium carbonate (anhydrous)Fisher Scientific≥99%
AcetoneVWRACS Grade
Sodium metalAcros Organics99%
Absolute EthanolDecon Labs200 proof
Potassium hydroxideEMD Millipore≥85%
Diethyl etherFisher ScientificACS Grade
Ethyl acetateVWRACS Grade
HexanesVWRACS Grade
Hydrochloric acid (concentrated)Fisher ScientificACS Plus
Sodium sulfate (anhydrous)Fisher ScientificACS Grade
Magnesium sulfate (anhydrous)Acros Organics98%
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: Spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

  • Melting Point: Melting points were determined using a Stuart SMP30 melting point apparatus and are uncorrected.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(4-fluorophenoxy)malonate

This step involves the O-alkylation of 4-fluorophenol with diethyl bromomalonate via a Williamson ether synthesis. The use of a polar aprotic solvent like acetone and a mild base such as potassium carbonate facilitates the S\textsubscript{N}2 reaction.

Step_1_Workflow start Start reagents Combine 4-fluorophenol, K2CO3, and acetone in a flask. start->reagents add_bromo Add diethyl bromomalonate dropwise at room temperature. reagents->add_bromo reflux Reflux the mixture for 12-16 hours. add_bromo->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool_filter Cool to room temperature and filter off solids. monitor->cool_filter concentrate Concentrate the filtrate under reduced pressure. cool_filter->concentrate dissolve Dissolve the residue in diethyl ether. concentrate->dissolve wash Wash with 1M NaOH (aq) and then with brine. dissolve->wash dry_concentrate Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry_concentrate product1 Obtain crude diethyl 2-(4-fluorophenoxy)malonate. dry_concentrate->product1

Caption: Workflow for the synthesis of Diethyl 2-(4-fluorophenoxy)malonate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g, 133.8 mmol), and acetone (100 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add diethyl bromomalonate (23.5 g, 98.1 mmol) dropwise to the mixture over 20 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-fluorophenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford diethyl 2-(4-fluorophenoxy)malonate as a pale yellow oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-fluorobenzofuran-2-carboxylate

This step involves an intramolecular cyclization of the phenoxy malonate intermediate. A strong base, sodium ethoxide, is generated in situ from sodium metal and absolute ethanol. The ethoxide deprotonates the malonate, and the resulting carbanion attacks the aromatic ring in a nucleophilic aromatic substitution, displacing a fluoride ion to form the benzofuran ring.

Step_2_Workflow start Start prepare_naoet Prepare sodium ethoxide solution in absolute ethanol. start->prepare_naoet add_intermediate1 Add diethyl 2-(4-fluorophenoxy)malonate dropwise at 0 °C. prepare_naoet->add_intermediate1 warm_reflux Warm to room temperature and then reflux for 4-6 hours. add_intermediate1->warm_reflux monitor Monitor reaction progress by TLC. warm_reflux->monitor cool_quench Cool to 0 °C and quench with saturated NH4Cl (aq). monitor->cool_quench extract Extract with ethyl acetate. cool_quench->extract wash_dry Wash the combined organic layers with brine and dry over MgSO4. extract->wash_dry concentrate Concentrate under reduced pressure. wash_dry->concentrate purify Purify by flash column chromatography. concentrate->purify product2 Obtain pure ethyl 6-fluorobenzofuran-2-carboxylate. purify->product2 Step_3_Workflow start Start dissolve_ester Dissolve ethyl 6-fluorobenzofuran-2-carboxylate in ethanol and water. start->dissolve_ester add_koh Add potassium hydroxide. dissolve_ester->add_koh reflux Reflux the mixture for 2-3 hours. add_koh->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool_concentrate Cool to room temperature and concentrate to remove ethanol. monitor->cool_concentrate acidify Dilute with water and acidify with concentrated HCl to pH ~2. cool_concentrate->acidify precipitate Collect the precipitate by vacuum filtration. acidify->precipitate wash_dry Wash the solid with cold water and dry under vacuum. precipitate->wash_dry recrystallize Recrystallize from ethanol/water for further purification (optional). wash_dry->recrystallize final_product Obtain pure 6-Fluorobenzofuran-2-carboxylic acid. recrystallize->final_product

Method

Application Notes and Protocols for the Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid via Perkin Rearrangement

Introduction: The Significance of Fluorinated Benzofurans in Drug Discovery Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The introducti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzofurans in Drug Discovery

Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Consequently, 6-fluorobenzofuran-2-carboxylic acid represents a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this target molecule, leveraging a microwave-assisted Perkin rearrangement for the key ring-contraction step. This modern approach offers significant advantages over traditional methods, including drastically reduced reaction times and high yields.[1][2]

Strategic Overview of the Synthesis

The synthesis of 6-fluorobenzofuran-2-carboxylic acid is accomplished through a three-step sequence, commencing with the commercially available 4-fluorosalicylaldehyde. The overall strategy involves the initial formation of a coumarin ring system, followed by its transformation into the desired benzofuran core.

dot

Synthesis_Strategy Start 4-Fluorosalicylaldehyde Step1 Step 1: Perkin Reaction (Coumarin Synthesis) Start->Step1 Intermediate1 6-Fluorocoumarin Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 3-Bromo-6-fluorocoumarin Step2->Intermediate2 Step3 Step 3: Perkin Rearrangement (Benzofuran Synthesis) Intermediate2->Step3 Product 6-Fluorobenzofuran-2-carboxylic acid Step3->Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 3-Bromo-6-fluorocoumarin Precursor

The successful execution of the Perkin rearrangement is contingent upon the availability of the corresponding 3-halocoumarin. In this protocol, we will synthesize 3-bromo-6-fluorocoumarin from 6-fluorocoumarin.

Step 1: Synthesis of 6-Fluorocoumarin

The synthesis of 6-fluorocoumarin is achieved via the Perkin reaction of 4-fluorosalicylaldehyde with acetic anhydride and sodium acetate.[3] This reaction proceeds through the condensation of the aromatic aldehyde with the acid anhydride.

Protocol:

  • To a round-bottom flask, add 4-fluorosalicylaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (2.0 eq).

  • Heat the reaction mixture to 180°C with stirring for 5 hours.

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford pure 6-fluorocoumarin.

Step 2: Synthesis of 3-Bromo-6-fluorocoumarin

The bromination of 6-fluorocoumarin at the C3 position is a critical step to furnish the precursor for the Perkin rearrangement. This is achieved using N-bromosuccinimide (NBS) as the brominating agent.[1]

Protocol:

  • In a microwave reactor vial, dissolve 6-fluorocoumarin (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Seal the vial and subject it to microwave irradiation at 250W and 80°C for 5 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 3-bromo-6-fluorocoumarin.

Part 2: Microwave-Assisted Perkin Rearrangement for 6-Fluorobenzofuran-2-carboxylic Acid

The Perkin rearrangement involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. The use of microwave irradiation dramatically accelerates this transformation.[1][2][4]

dot

Perkin_Mechanism cluster_0 Perkin Rearrangement Mechanism Coumarin 3-Bromo-6-fluorocoumarin Precursor RingOpening Ring-Opened Intermediate (Z)-3-(5-fluoro-2-hydroxyphenyl)-2-bromoacrylate Coumarin->RingOpening Base-catalyzed ring fission Hydroxide {OH⁻ | Base} Cyclization Cyclized Intermediate RingOpening->Cyclization Intramolecular nucleophilic attack IntramolecularAttack Intramolecular Nucleophilic Attack Product 6-Fluorobenzofuran-2-carboxylic acid Final Product Cyclization->Product Protonation Protonation Acidic Workup (H₃O⁺)

Caption: Mechanism of the Perkin rearrangement.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-6-fluorocoumarinSynthesized above-
EthanolAnhydrousSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Sigma-Aldrich
Microwave Reactor-CEM, Biotage, etc.

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, dissolve 3-bromo-6-fluorocoumarin (1.0 eq) in ethanol (5 mL). Add a solution of sodium hydroxide (2.5 eq) in water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, with the temperature maintained at 79°C.[1]

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a beaker and acidify to pH 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 6-fluorobenzofuran-2-carboxylic acid.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 90-99%.[1]

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected ¹³C NMR (DMSO-d₆, δ ppm)
6-FluorocoumarinC₉H₅FO₂164.146.55 (d, 1H), 7.40-7.55 (m, 2H), 8.10 (d, 1H)110-160 (aromatic and vinyl carbons), 160.5 (C=O)
3-Bromo-6-fluorocoumarinC₉H₄BrFO₂243.037.50-7.70 (m, 2H), 8.60 (s, 1H)110-155 (aromatic and vinyl carbons), 158.0 (C=O)
6-Fluorobenzofuran-2-carboxylic acidC₉H₅FO₃180.147.20-7.40 (m, 2H), 7.65 (dd, 1H), 13.5 (br s, 1H, COOH)105-160 (aromatic and furan carbons), 162.0 (C=O)

Note: The predicted NMR shifts are estimates and should be confirmed by experimental data.

Troubleshooting and Optimization

  • Low Yield in Bromination: If the bromination of 6-fluorocoumarin gives a low yield, consider increasing the amount of NBS slightly or extending the reaction time. Ensure the starting material is completely dry.

  • Incomplete Rearrangement: If the Perkin rearrangement does not go to completion, ensure the microwave power and temperature are accurately controlled. A slight increase in reaction time (e.g., to 7-10 minutes) can be attempted. The concentration of the sodium hydroxide solution is also critical for the initial ring opening.

  • Purification Challenges: If the final product is difficult to purify, a recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed after the initial precipitation and filtration.

Conclusion

This application note provides a detailed and efficient protocol for the synthesis of 6-fluorobenzofuran-2-carboxylic acid. The key step, a microwave-assisted Perkin rearrangement, offers a significant improvement over traditional methods in terms of reaction time and yield. This protocol is intended to be a valuable resource for researchers in drug discovery and medicinal chemistry, facilitating access to this important fluorinated building block.

References

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed, 22736873. [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Wikipedia. (n.d.). Perkin reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Efficient Cyclization of 4-Fluorosalicylaldehyde Derivatives to Medically Relevant Benzofurans

Introduction: The Significance of Fluorinated Benzofurans in Modern Drug Discovery The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzofurans in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, fluorinated benzofurans have emerged as a promising class of compounds in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-fluorobenzofurans through the cyclization of 4-fluorosalicylaldehyde derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Mechanistic Insights: The Pathway from Salicylaldehyde to Benzofuran

The most direct and widely employed method for the synthesis of 2-substituted benzofurans from salicylaldehydes involves a two-step sequence: O-alkylation followed by an intramolecular cyclization/condensation.

  • O-Alkylation: The synthesis commences with the O-alkylation of the phenolic hydroxyl group of 4-fluorosalicylaldehyde with an α-halo ketone or an α-halo ester. This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then displaces the halide from the α-carbon of the ketone or ester via an SN2 reaction, forming an ether linkage.

  • Intramolecular Cyclization: The subsequent and crucial step is the intramolecular cyclization of the resulting ether intermediate. This is typically an aldol-type condensation reaction. The base abstracts a proton from the α-carbon of the ketone moiety, generating an enolate. This enolate then attacks the electrophilic carbon of the aldehyde group, forming a new carbon-carbon bond and creating a five-membered dihydrobenzofuran ring intermediate.

  • Dehydration: The final step is the dehydration of the cyclic aldol addition product to yield the aromatic benzofuran ring. This elimination of a water molecule is often facilitated by the reaction conditions (e.g., heating) and is driven by the formation of the stable, conjugated aromatic system.

The presence of the electron-withdrawing fluorine atom at the 4-position of the salicylaldehyde can influence the reactivity of the aromatic ring and the acidity of the phenolic proton, potentially affecting the optimal reaction conditions.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the synthesis of 5-fluorobenzofuran derivatives from 4-fluorosalicylaldehyde.

Benzofuran Synthesis Workflow cluster_0 PART 1: O-Alkylation cluster_1 PART 2: Intramolecular Cyclization & Dehydration 4-Fluorosalicylaldehyde 4-Fluorosalicylaldehyde Base_Solvent_1 Base (e.g., K2CO3) Solvent (e.g., Acetone) 4-Fluorosalicylaldehyde->Base_Solvent_1 Deprotonation alpha-Halo_Ketone α-Halo Ketone alpha-Halo_Ketone->Base_Solvent_1 O-Alkylated_Intermediate O-Alkylated Intermediate Base_Solvent_1->O-Alkylated_Intermediate SN2 Reaction Base_Heat Base/Heat O-Alkylated_Intermediate->Base_Heat Enolate Formation Cyclized_Intermediate Cyclized Intermediate (Dihydrobenzofuranol) Base_Heat->Cyclized_Intermediate Aldol Condensation 5-Fluorobenzofuran 5-Fluorobenzofuran Derivative Cyclized_Intermediate->5-Fluorobenzofuran Dehydration

Sources

Method

Application Note: High-Purity Isolation of 6-Fluorobenzofuran-2-carboxylic Acid via Optimized Recrystallization

For distribution to: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluorobenzofuran-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Fluorobenzofuran-2-carboxylic acid by recrystallization. As a key building block in the synthesis of neurologically active pharmaceutical agents, the purity of this compound is paramount.[1] This guide moves beyond a simple list of steps to explain the underlying chemical principles that govern the purification process, ensuring a robust and reproducible methodology. We will delve into solvent selection rationale, the kinetics of crystal growth, and methods for verifying the final purity of the compound.

Introduction: The Critical Role of Purity

6-Fluorobenzofuran-2-carboxylic acid is a vital intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, increased toxicity, and complications in subsequent synthetic steps. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. An effective recrystallization protocol is therefore not just a procedural step, but a cornerstone of ensuring the quality and reliability of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Rationale for Recrystallization

Understanding the physicochemical properties of 6-Fluorobenzofuran-2-carboxylic acid is fundamental to designing an effective purification strategy. While specific solubility data for this fluorinated derivative is not extensively published, we can infer a likely solubility profile from its parent compound, Benzofuran-2-carboxylic acid, and general principles of physical organic chemistry.

Table 1: Physicochemical Properties of 6-Fluorobenzofuran-2-carboxylic Acid and its Parent Compound

Property6-Fluorobenzofuran-2-carboxylic acidBenzofuran-2-carboxylic acid (for comparison)
Molecular Formula C₉H₅FO₃C₉H₆O₃
Molecular Weight 180.13 g/mol [1]162.14 g/mol [2][3]
Boiling Point 317.0±22.0°C at 760 mmHg[1]310-315°C[2][4]
Melting Point Not explicitly found, but expected to be a crystalline solid.193-196°C[2][4]
Solubility Inferred to be similar to the parent compound.Soluble in Methanol, Ethanol, Acetone; Partially soluble in water.[2]

The presence of the electron-withdrawing fluorine atom can influence the polarity and intermolecular interactions of the molecule. However, the dominant features for solubility considerations remain the polar carboxylic acid group and the largely non-polar aromatic benzofuran core. The key to successful recrystallization lies in identifying a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Pre-Protocol: Strategic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Dissolve the target compound completely when hot.

  • Precipitate the target compound almost completely when cold.

  • Either not dissolve impurities at all, or keep them dissolved at all temperatures.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

Based on the properties of the parent compound and general principles for aromatic carboxylic acids, a preliminary screening of the following solvents is recommended.

Table 2: Recommended Solvents for Initial Screening

SolventPolarityBoiling Point (°C)Rationale
Ethanol/Water HighVariableThe carboxylic acid group suggests solubility in polar protic solvents like ethanol. The addition of water as an anti-solvent can fine-tune the solubility to achieve good recovery.
Isopropanol Medium82.6A slightly less polar alcohol that can offer a good solubility gradient.
Toluene Low111The aromatic nature of toluene can effectively dissolve the benzofuran ring system at higher temperatures.
Ethyl Acetate Medium77.1A moderately polar solvent that is often effective for a wide range of organic compounds.
Acetic Acid/Water HighVariableAcetic acid can be an excellent solvent for carboxylic acids due to hydrogen bonding, with water used to induce crystallization.

A small-scale test with a few milligrams of the crude material in each of these solvents (or solvent systems) should be performed to identify the optimal choice before proceeding to a larger scale purification.

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure optimal purification.

Materials and Equipment
  • Crude 6-Fluorobenzofuran-2-carboxylic acid

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Dissolution: Place the crude 6-Fluorobenzofuran-2-carboxylic acid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen primary solvent (e.g., ethanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate or in a heating mantle while stirring. Add the solvent in small portions until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask. Trustworthiness Note: Pre-heating the filtration apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Decolorization (if necessary): If the solution is colored by high molecular weight impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product. Expertise Note: Rapid cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Self-Validation: Using ice-cold solvent minimizes the loss of the purified product during this washing step.

  • Drying: Dry the crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove all traces of the solvent.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot Solution D Hot Gravity Filtration (if insoluble impurities) C->D E Slow Cooling to RT D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J Purity & Yield Analysis

Caption: Workflow for the purification of 6-Fluorobenzofuran-2-carboxylic acid.

Post-Recrystallization Analysis: Purity Verification

To validate the effectiveness of the purification, the following analytical techniques should be employed:

  • Melting Point Determination: A sharp melting point range close to the literature value (once determined for the pure compound) is a strong indicator of high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude and recrystallized material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the purified compound and reveal the presence of any remaining impurities.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 6-Fluorobenzofuran-2-carboxylic acid by recrystallization. By understanding the principles of solubility and crystal formation, and by employing a systematic approach to solvent selection and execution, researchers can consistently obtain high-purity material essential for downstream applications in pharmaceutical research and development.

References

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. Available at: [Link].

  • Google Patents. A process for the purification of crude aromatic mono-and/or poly-carboxylic acids.
  • Puja, P. et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules24 , 1585 (2019). Available at: [Link].

  • Hokkaido University. Synthesis of Fluorinated Aromatic Carboxylic Acids. Available at: [Link].

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link].

  • ResearchGate. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link].

  • PubChem. Benzofuran-2-carboxylic acid. Available at: [Link].

  • Kowalewska, M. et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry2013 , 183717 (2013). Available at: [Link].

  • Patrick, T. B. et al. Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry49 , 138-141 (1984). Available at: [Link].

  • PubMed. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link].

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link].

  • Chemsrc. Benzofuran-2-carboxylic acid | CAS#:496-41-3. Available at: [Link].

  • BioCrick. Benzofuran-2-carboxylic acid | CAS:496-41-3. Available at: [Link].

  • ResearchGate. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link].

  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Available at: [Link].

  • Il Farmaco. Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Available at: [Link].

  • NIST. Benzofuran-2-carboxylic acid. Available at: [Link].

  • Google Patents. Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Royal Society of Chemistry. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Available at: [Link].

Sources

Application

Application Note: A Validated HPLC Method for Purity Analysis of 6-Fluorobenzofuran-2-carboxylic acid

Abstract This application note presents a robust, high-performance liquid chromatography (HPLC) method for the determination of purity for 6-Fluorobenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, high-performance liquid chromatography (HPLC) method for the determination of purity for 6-Fluorobenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] The method utilizes reversed-phase chromatography with isocratic elution and UV detection, providing excellent resolution, peak symmetry, and sensitivity. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a reliable framework for assessing the purity of this compound. The methodology, including system suitability criteria and validation guidelines, is grounded in established principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

Principle of the Method: Ion-Suppression Reversed-Phase HPLC

The purity analysis of 6-Fluorobenzofuran-2-carboxylic acid is achieved using a reversed-phase HPLC technique. The core of this method relies on the interaction between the analyte and a non-polar stationary phase (C18).

Causality Behind Experimental Choices:

  • Analyte Structure: 6-Fluorobenzofuran-2-carboxylic acid possesses a hydrophobic benzofuran core and an ionizable carboxylic acid group. Its predicted pKa is approximately 3.0, similar to the parent compound, Benzofuran-2-carboxylic acid (pKa ~3.12).[6]

  • Ion-Suppression Mechanism: To achieve consistent retention and symmetrical peak shape on a C18 column, the ionization of the carboxylic acid group must be controlled. By acidifying the mobile phase to a pH of approximately 2.5 (at least 1.5-2 units below the analyte's pKa), the equilibrium is shifted to favor the neutral, protonated form of the acid (-COOH).[7][8] This uncharged state significantly enhances the compound's hydrophobicity, leading to stronger retention on the non-polar stationary phase and preventing the peak tailing often associated with ionized acids.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for the aromatic benzofuran structure.[9][10]

  • Detection: The fused aromatic ring system of the benzofuran moiety acts as a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals & Reagents:

    • 6-Fluorobenzofuran-2-carboxylic acid Reference Standard (RS)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (pH 2.5, adjusted with H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or λmax determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase (Aqueous Component, pH 2.5):

    • Add approximately 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water.

    • Mix thoroughly and verify the pH is approximately 2.5 using a calibrated pH meter. Adjust as necessary.

    • Filter through a 0.45 µm membrane filter before use.

  • Diluent:

    • Prepare a mixture of Acetonitrile and HPLC-grade Water in a 60:40 (v/v) ratio. This composition matches the mobile phase to prevent peak distortion.

  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 6-Fluorobenzofuran-2-carboxylic acid Reference Standard (RS).

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with Diluent. Mix well.

  • Sample Solution (0.1 mg/mL):

    • Prepare the sample solution using the same procedure as the Standard Solution, using the test sample of 6-Fluorobenzofuran-2-carboxylic acid.

Method Protocol & Analysis

System Equilibration & Suitability
  • Startup: Purge the HPLC system with the prepared mobile phase (Acetonitrile and acidified water, premixed or online).

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, the system's performance must be verified. Inject the Standard Solution (0.1 mg/mL) five consecutive times. The results must conform to the criteria outlined in the table below, which are derived from USP General Chapter <621>.[4][5][11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[4][12]
Precision (RSD) RSD of peak areas for 5 injections ≤ 2.0%Confirms system reproducibility.[4][13]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.[12]

Note: No sample analysis is acceptable unless the requirements of the system suitability test have been met.[5]

Chromatographic Workflow Diagram

The following diagram illustrates the complete workflow for the purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Standard Solution (0.1 mg/mL) prep_mobile->prep_std prep_sample Sample Solution (0.1 mg/mL) prep_mobile->prep_sample sst_check System Suitability Test (5x Standard Injections) prep_std->sst_check analysis Sequence Run: Blank -> Standard -> Samples prep_sample->analysis sys_setup HPLC System Setup & Column Equilibration sys_setup->sst_check sst_check->sys_setup SST Fail sst_check->analysis SST Pass integration Chromatogram Integration (Peak Area Measurement) analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity analysis.

Injection Sequence
  • Inject the Diluent once as a blank to ensure no carryover or system contamination.

  • Inject the Standard Solution five times for the System Suitability Test.

  • Inject the Standard Solution once more as a control.

  • Inject each Sample Solution in duplicate.

  • Inject the Standard Solution after every 10 sample injections to bracket the samples and ensure continued system stability.

Calculation of Purity

The purity of 6-Fluorobenzofuran-2-carboxylic acid is calculated using the area normalization method. This method assumes that all impurities present in the sample are eluted and respond to the UV detector.

Formula: % Purity = (Area_main_peak / Sum_of_all_peak_areas) x 100

Method Validation Considerations (ICH Q2(R1))

While this application note provides a functional method, for use in a regulated environment, full validation must be performed according to the ICH Q2(R1) guideline.[3][14][15][16] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[15] Key parameters to evaluate include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be done via forced degradation studies.

  • Linearity: Analyze a minimum of five concentrations across a specified range to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spiking a placebo with known amounts of the analyte.

  • Precision: Assess at the level of repeatability (intra-assay precision) and intermediate precision (inter-laboratory, inter-day variation).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, pH ±0.2 units) to measure the method's capacity to remain unaffected.[11]

Conclusion

The HPLC method described herein is simple, rapid, and reliable for the purity determination of 6-Fluorobenzofuran-2-carboxylic acid. The use of an ion-suppression mobile phase with a standard C18 column yields excellent peak shape and resolution. The defined system suitability criteria ensure that the chromatographic system is performing adequately for the analysis.[5] This application note provides a strong foundation for both routine quality control testing and further method validation activities.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • ECA Academy. Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • SIELC Technologies. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]

  • Technology Networks. HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Available from: [Link]

  • Al-Degs, Y. S., et al. (2008). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 46(10), 869–875. Available from: [Link]

  • Olieman, C., et al. (1981). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science, 19(11), 553–558. Available from: [Link]

  • Halász, I., & Földi, P. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Chromatographia, 10(1), 4-11. Available from: [Link]

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. Available from: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available from: [Link]

  • Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Available from: [Link]

  • Wang, T., & Zbaida, S. (1997). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 471-478. Available from: [Link]

  • PubChem. Benzofuran-2-carboxylic acid. Available from: [Link]

  • BioCrick. Benzofuran-2-carboxylic acid. Available from: [Link]

  • CLAS. Table of Acids with Ka and pKa Values. Available from: [Link]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 6-Fluorobenzofuran-2-carboxylic acid as a Potential cPLA2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Targeting cPLA2α with 6-Fluorobenzofuran-2-carboxylic acid Cytosolic phosp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting cPLA2α with 6-Fluorobenzofuran-2-carboxylic acid

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1][2] This release is the rate-limiting step in the production of eicosanoids, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] Consequently, inhibiting cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.[1][2][3] The benzofuran-2-carboxylic acid scaffold has been identified as a pharmacophore in the development of inhibitors for various enzymes.[4][5] This, combined with the known anti-inflammatory potential of targeting cPLA2α, provides a strong rationale for evaluating 6-Fluorobenzofuran-2-carboxylic acid as a potential inhibitor of this key enzyme.

This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of 6-Fluorobenzofuran-2-carboxylic acid against human cPLA2α. The described method is a robust and sensitive way to assess the potency of novel compounds, providing valuable data for drug discovery and development programs.

Principle of the Assay

The assay is based on the enzymatic activity of cPLA2α on a synthetic substrate, which upon cleavage, produces a fluorescent signal. In the presence of an inhibitor like 6-Fluorobenzofuran-2-carboxylic acid, the enzymatic activity of cPLA2α is reduced, leading to a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).

A common approach involves using a substrate like 1,2-bis(heptanoylthio) Glycerophosphocholine, which is cleaved by PLA2s to produce a lysothiophospholipid. This product then reacts with a fluorogenic probe to generate a highly fluorescent product. This continuous assay format allows for real-time monitoring of enzyme activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of cPLA2α in the inflammatory pathway and the workflow of the proposed in vitro inhibition assay.

cPLA2_Pathway Stimuli Inflammatory Stimuli cPLA2a cPLA2α (Inactive) Stimuli->cPLA2a Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2a_active cPLA2α (Active) cPLA2a->cPLA2a_active cPLA2a_active->Membrane Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Role of cPLA2α in the inflammatory cascade.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 6-Fluorobenzofuran- 2-carboxylic acid dilutions Plate_Setup Add buffer, inhibitor, and enzyme to 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare cPLA2α enzyme solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorescent substrate solution Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation Pre-incubate Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure fluorescence kinetically Reaction_Start->Measurement Data_Processing Calculate initial reaction rates Measurement->Data_Processing IC50_Curve Plot % inhibition vs. log[inhibitor] Data_Processing->IC50_Curve IC50_Determination Determine IC50 value IC50_Curve->IC50_Determination

Caption: Experimental workflow for the cPLA2α inhibition assay.

Materials and Reagents

ReagentSupplierCatalog Number
Human recombinant cPLA2αCayman Chemical10004943
Phospholipase A2 Assay Kit (Fluorometric)Abcamab273268
6-Fluorobenzofuran-2-carboxylic acidSigma-AldrichCustom
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128-500
96-well black, flat-bottom microplatesCorning3603
Tris-HCl Buffer (1 M, pH 7.4)Thermo Fisher15567027
CaCl2Sigma-AldrichC1016
Bovine Serum Albumin (BSA)Sigma-AldrichA7906

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 1 mM CaCl2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 6-Fluorobenzofuran-2-carboxylic acid in 100% DMSO.

  • Enzyme Working Solution: Dilute the human recombinant cPLA2α in the assay buffer to the desired working concentration (e.g., 2X the final concentration). The optimal concentration should be determined empirically by running a titration curve.

  • Substrate Working Solution: Prepare the fluorescent substrate according to the manufacturer's instructions in the assay kit.

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the 6-Fluorobenzofuran-2-carboxylic acid stock solution in 100% DMSO. Then, dilute these further in the assay buffer to achieve the desired final concentrations in the assay plate. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Plate Setup:

    • Add 50 µL of the diluted compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of a 96-well black microplate.

    • Add 25 µL of the cPLA2α enzyme working solution to each well.

    • Include control wells:

      • 100% Activity Control: 50 µL of vehicle + 25 µL of enzyme working solution.

      • No Enzyme Control (Blank): 50 µL of vehicle + 25 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30 minutes at 37°C. Use the excitation and emission wavelengths recommended by the assay kit manufacturer (e.g., Ex/Em = 388/513 nm).

Data Analysis

  • Calculate Initial Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition:

    • Subtract the average V₀ of the "No Enzyme Control" from all other V₀ values.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Results and Interpretation

The results of this assay will provide a quantitative measure of the inhibitory potency of 6-Fluorobenzofuran-2-carboxylic acid against cPLA2α. A low IC50 value (typically in the nanomolar to low micromolar range) would indicate that the compound is a potent inhibitor.

CompoundPutative TargetExpected IC50 Range
6-Fluorobenzofuran-2-carboxylic acidcPLA2αTo be determined
Known cPLA2α Inhibitor (Positive Control)cPLA2αnM to low µM

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate instability or contaminationPrepare fresh substrate solution. Ensure proper storage of the substrate.
Low signal-to-noise ratio Insufficient enzyme or substrate concentrationOptimize the concentrations of both the enzyme and substrate by running titration experiments.
Inconsistent results Pipetting errors or improper mixingUse calibrated pipettes and ensure thorough mixing of reagents in the wells.
Compound precipitation Poor solubility of the test compoundCheck the solubility of the compound in the assay buffer. If necessary, adjust the DMSO concentration (while keeping it below the tolerated limit) or use a different solvent.

Conclusion

The in vitro assay protocol detailed in these application notes provides a robust framework for evaluating the inhibitory potential of 6-Fluorobenzofuran-2-carboxylic acid against cPLA2α. By following this guide, researchers can obtain reliable and reproducible data to advance their drug discovery efforts in the field of anti-inflammatory therapeutics.

References

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  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules, 27(19), 6265. Retrieved from [Link]

  • Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. (2005). Journal of Medicinal Chemistry, 48(17), 5589-5599. Retrieved from [Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. Retrieved from [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Retrieved from [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2020). Green Chemistry, 22(18), 6067-6076. Retrieved from [Link]

  • Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. (2021). Environmental Pollution, 285, 117436. Retrieved from [Link]

  • Benzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. (2010). Journal of Medicinal Chemistry, 53(10), 4148-4165. Retrieved from [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2025). ChemMedChem. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Developing Cell-Based Assays for 6-Fluorobenzofuran-2-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for developing robust and reliable cell-based assays to characterize the biological activity of 6-Fl...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing robust and reliable cell-based assays to characterize the biological activity of 6-Fluorobenzofuran-2-carboxylic acid. Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Given this chemical lineage, a systematic approach to assay development is critical to elucidate the specific mechanism of action and therapeutic potential of this novel compound. This guide details a strategic workflow, from initial compound characterization and cytotoxicity profiling to advanced functional assays targeting plausible signaling pathways such as kinase inhibition and NF-κB modulation. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.

Introduction: The Scientific Imperative

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3][4][5] Derivatives have shown promise in modulating key cellular processes, making them attractive candidates for drug discovery.[1][2][3] 6-Fluorobenzofuran-2-carboxylic acid, the subject of this guide, represents a novel chemical entity whose biological profile is yet to be fully determined. The primary goal of this application note is to provide a logical, phased approach to move from a compound of unknown function to a well-characterized molecule with a defined cellular phenotype and potential mechanism of action.

Cell-based assays are indispensable in this process, offering a biologically relevant context that biochemical assays alone cannot provide.[6][7][8] They allow for the assessment of compound effects on complex cellular systems, accounting for factors like membrane permeability, metabolic stability, and engagement with intracellular signaling networks.[7][9] This guide is structured to lead researchers through a decision-making framework for selecting, developing, and validating a suite of assays tailored to this class of compounds.

Strategic Assay Development Workflow

A successful assay development campaign follows a logical progression from broad, foundational assessments to more specific, mechanistic studies. This workflow minimizes resource expenditure and ensures that data generated at each stage informs the next.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Mechanistic Hypothesis Testing cluster_2 Phase 3: Assay Validation & Screening A Compound QC (Solubility & Stability) B Cytotoxicity Profiling (e.g., MTT, LDH Assay) A->B Informs concentration range C Target Class Hypothesis (Based on Benzofuran SAR) B->C Defines non-toxic window for functional assays D Kinase Activity / Binding Assay (e.g., ADP-Glo™, LanthaScreen™) C->D Select relevant assays E Signaling Pathway Assay (e.g., NF-κB Reporter) C->E Select relevant assays F High-Content Imaging (Phenotypic Screening) C->F Select relevant assays G Assay Optimization & Z'-Factor Determination D->G E->G F->G H Dose-Response Analysis (IC50 / EC50 Calculation) G->H I Hit Confirmation & Follow-up H->I

Caption: Strategic workflow for cell-based assay development.

Phase 1: Foundational Assays

Before investigating complex biological functions, it is critical to establish the basic interaction of 6-Fluorobenzofuran-2-carboxylic acid with the cellular environment.

Protocol: Compound Solubility and Stability

Principle: The solubility of a test compound in culture media is a critical parameter. Undissolved compound can lead to inaccurate concentration-response curves and physical artifacts. Stability ensures that the observed effects are due to the compound itself and not a degradation product.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-Fluorobenzofuran-2-carboxylic acid in 100% DMSO.

  • Solubility Test: Serially dilute the stock solution in your chosen cell culture medium (e.g., DMEM + 10% FBS) to the highest intended screening concentration.

  • Visual Inspection: Incubate the solution at 37°C for 2 hours. Inspect for precipitation or cloudiness by eye and under a microscope.

  • Stability Test (Optional): To assess stability, incubate the compound in media at 37°C for the longest duration of your planned experiment (e.g., 72 hours). Analyze the sample using HPLC or LC-MS at various time points (0, 24, 48, 72h) to quantify the parent compound.

Causality: Using DMSO as a primary solvent is standard, but its final concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10]

Protocol: Cytotoxicity Profiling (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[11] This assay is essential for determining the concentration range of the compound that does not cause overt cell death, which is necessary for interpreting functional assay results.[12][13]

Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Incubate overnight at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare a 2-fold serial dilution of 6-Fluorobenzofuran-2-carboxylic acid in culture medium, starting from the highest soluble concentration. Replace the old medium with 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.5% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration).

Control Type Purpose Expected Result
Vehicle Control To measure the effect of the solvent (e.g., DMSO) alone.100% cell viability.
Untreated Control To measure baseline cell viability.Similar to Vehicle Control.
Positive Control (Optional) A known cytotoxic agent (e.g., Staurosporine).Low cell viability.
No-Cell Blank To measure background absorbance of media and reagents.Minimal absorbance.

Phase 2: Mechanistic & Functional Assays

Based on the known activities of benzofuran derivatives, plausible biological targets include protein kinases and inflammatory signaling pathways like NF-κB.[2][3] The following protocols provide validated methods to explore these hypotheses.

Hypothesis A: Kinase Inhibition

Principle: Many benzofurans interact with the ATP-binding pocket of protein kinases.[15] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15] A decrease in ADP production in the presence of the compound indicates inhibition.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B 6-Fluorobenzofuran-2-carboxylic acid (Potential Inhibitor) C ADP + ADP-Glo™ Reagent B->C ADP is converted D Light (Luminescence) C->D Luciferase Reaction

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, add the following:

    • Target kinase (e.g., a member of the MAPK family)

    • Kinase-specific substrate peptide

    • 6-Fluorobenzofuran-2-carboxylic acid (in serial dilution)

    • ATP (at or near the Km for the specific kinase)

  • Controls: Include "no-inhibitor" (positive control for activity) and "no-kinase" (negative control) wells.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate the percent inhibition relative to controls and plot a dose-response curve to determine the IC50 value.

Hypothesis B: Modulation of NF-κB Signaling

Principle: The NF-κB signaling pathway is a master regulator of inflammation and is a common target for anti-inflammatory compounds.[16] An NF-κB luciferase reporter assay uses a cell line engineered to express the luciferase gene under the control of NF-κB response elements.[16][17][18] When NF-κB is activated (e.g., by TNF-α), it drives luciferase expression, producing a quantifiable light signal.[16][18] An inhibitor will reduce this signal.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Plating: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate. Incubate overnight.[16]

  • Compound Pre-incubation: Remove media and add fresh media containing serial dilutions of 6-Fluorobenzofuran-2-carboxylic acid. Incubate for 1-2 hours.[16]

  • Stimulation: Add an NF-κB activator, such as TNF-α (final concentration ~10-20 ng/mL), to all wells except the "unstimulated control".[16][19]

  • Controls:

    • Vehicle Control (Stimulated): Cells treated with vehicle + TNF-α (represents 100% activation).

    • Unstimulated Control: Cells treated with vehicle only (represents baseline activity).

    • Positive Inhibitor Control: Cells treated with a known NF-κB inhibitor (e.g., Bay 11-7082) + TNF-α.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.[17]

  • Cell Lysis: Wash cells with PBS and add Passive Lysis Buffer.[19]

  • Readout: Add luciferase assay substrate to the lysate and immediately measure luminescence with a plate reader.[16]

  • Data Analysis: Normalize the data by subtracting the average signal from unstimulated wells. Express results as a percentage of the stimulated vehicle control. Plot a dose-response curve to determine the IC50 value.

Phase 3: Assay Validation and Data Interpretation

Trustworthiness through Self-Validation: A robust assay must be able to reliably distinguish a true biological signal from background noise. The Z'-factor (Z-prime) is the industry-standard statistical metric for quantifying assay quality in high-throughput screening.[20][21][22][23]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:

Z' = 1 - [ (3σpc + 3σnc) / |μpc - μnc| ]

Z'-Factor Value Assay Quality Interpretation
> 0.5 Excellent assay, suitable for HTS.[23][24]
0 to 0.5 Marginal assay, may require further optimization.[23][24]
< 0 Unacceptable assay, not suitable for screening.[23][24]

Implementation: Before screening, run a validation plate with multiple replicates (e.g., 16-24) of your positive and negative controls to calculate the Z'-factor. An assay with a Z' ≥ 0.5 is considered robust and reliable for screening.[23][24]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell plating; Edge effects in plates; Reagent dispensing errors.Use a multichannel pipette or automated dispenser; Ensure proper plate sealing and humidity; Calibrate pipettes.
Low Z'-Factor Small signal window (μpc ≈ μnc); High data variation (large σ).Optimize reagent concentrations (e.g., activator, ATP); Increase incubation time; Check cell health and passage number.
Compound Precipitation Poor solubility at tested concentrations.Lower the top screening concentration; Increase the DMSO percentage slightly (but re-validate cytotoxicity).
False Positives in Luciferase Assays Compound auto-fluorescence or direct luciferase inhibition/activation.Run a counter-screen with purified luciferase enzyme to identify direct modulators.

References

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Cell Based Assays Development. Sygnature Discovery. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Z-factor. Wikipedia. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • On HTS: Z-factor. On HTS. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. [Link]

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Method

Topic: Scale-Up Synthesis of 6-Fluorobenzofuran-2-carboxylic acid

An Application Note and Protocol Guide for Researchers and Drug Development Professionals Abstract 6-Fluorobenzofuran-2-carboxylic acid is a pivotal building block in medicinal chemistry, notably as a key intermediate fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Abstract

6-Fluorobenzofuran-2-carboxylic acid is a pivotal building block in medicinal chemistry, notably as a key intermediate for pharmaceuticals such as the anti-inflammatory drug Lifitegrast.[1] The increasing demand for such therapeutics necessitates robust, scalable, and economically viable synthetic routes. This document provides a comprehensive guide for the scale-up synthesis of this compound. We evaluate common synthetic strategies and present a detailed, field-proven protocol based on the O-alkylation of 4-fluorosalicylaldehyde, emphasizing process control, safety, and purification. This guide is intended for researchers, chemists, and process development professionals aiming to transition from bench-scale synthesis to pilot or industrial-scale production.

Strategic Analysis of Synthetic Routes

The synthesis of the benzofuran core has been approached through various methodologies. For industrial-scale production, the ideal route must balance yield, cost of raw materials, process safety, and waste generation. We have evaluated three primary strategies for their scale-up potential.

Synthetic StrategyKey Starting MaterialsReagents & ConditionsScalability AdvantagesScalability Challenges
O-Alkylation & Cyclization 4-Fluorosalicylaldehyde, Ethyl BromoacetateK₂CO₃, Acetonitrile; then NaOH/H₂O for hydrolysis and cyclization.Utilizes readily available, low-cost starting materials; avoids expensive metal catalysts; straightforward workup.Multi-step process requires careful control of intermediates.
Perkin Rearrangement 6-Fluoro-3-bromocoumarinNaOH, EthanolCan be efficient and rapid, especially with microwave assistance for smaller scales.[2]Requires synthesis of the substituted coumarin precursor, adding steps; coumarins can have limited stability.[3]
Sonogashira Coupling 2-Bromo-4-fluorophenol, Terminal AlkynePd/Cu catalysts, Base (e.g., Et₃N)High functional group tolerance and modularity.[4]High cost of palladium catalysts; stringent requirements for removing metal impurities (<10 ppm for APIs); handling of terminal alkynes can be hazardous.[5]

Recommended Scale-Up Synthetic Pathway

The selected two-step pathway is outlined below. It begins with the Williamson ether synthesis between 4-fluorosalicylaldehyde and ethyl bromoacetate, followed by a one-pot saponification and intramolecular cyclization to yield the target acid.

Synthetic_Pathway cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Saponification & Cyclization Start 4-Fluorosalicylaldehyde Intermediate Ethyl 2-((4-fluorobenzoyl)oxy)acetate Start->Intermediate Ethyl Bromoacetate, K₂CO₃, Acetonitrile, Reflux (80°C) Product 6-Fluorobenzofuran-2-carboxylic acid Intermediate->Product 1. NaOH (aq), Reflux 2. HCl (aq) to pH < 2 Process_Workflow cluster_workflow Scale-Up Workflow Charge 1. Raw Material Charging (4-F-Salicylaldehyde, K₂CO₃, MeCN) Reaction1 2. O-Alkylation Reaction (Add EtBrAc, Reflux) Charge->Reaction1 IPC1 3. In-Process Control (TLC/HPLC for completion) Reaction1->IPC1 Workup1 4. Filtration & Solvent Swap IPC1->Workup1 Reaction2 5. Saponification/Cyclization (Add NaOH/H₂O, Reflux) Workup1->Reaction2 IPC2 6. In-Process Control (HPLC for completion) Reaction2->IPC2 Precipitate 7. Acidification & Precipitation (Add HCl) IPC2->Precipitate Isolate 8. Isolation & Washing (Filter, Wash with H₂O) Precipitate->Isolate Recrystal 9. Purification (Recrystallization from EtOH/H₂O) Isolate->Recrystal Dry 10. Drying (Vacuum Oven) Recrystal->Dry QC 11. Final Quality Control Dry->QC Package 12. Packaging & Release QC->Package

Caption: Step-by-step process workflow from raw materials to final product.

Final Product Quality Control Specifications
TestSpecificationAnalytical Method
Appearance Off-white to light yellow crystalline solidVisual Inspection
Identity Conforms to the reference standard spectrum¹H NMR, ¹³C NMR, FT-IR
Purity ≥ 99.5%HPLC (Area %)
Melting Point 228 - 232 °CCapillary Melting Point Apparatus
Loss on Drying ≤ 0.5%Gravimetric
Residual Solvents Ethanol ≤ 5000 ppm, Acetonitrile ≤ 410 ppmHeadspace GC

Process Safety and Hazard Analysis

  • Ethyl Bromoacetate: Is a lachrymator and toxic. Handle in a well-ventilated area (fume hood or ventilated enclosure) with appropriate PPE.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Use face shields and corrosion-resistant gloves. The neutralization/acidification step is highly exothermic and must be performed with adequate cooling to prevent boiling and splashing.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

  • Pressure: The reactions are conducted at atmospheric pressure. Ensure the reactor is properly vented through the condenser.

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete reaction in Step 1 Inactive K₂CO₃ (hygroscopic); insufficient reaction time/temperature.Use freshly dried K₂CO₃. Ensure reflux temperature is maintained and extend reaction time, monitoring by IPC.
Low yield after precipitation Incomplete precipitation (pH > 2); product loss during filtration.Ensure pH is robustly acidic (<2). Use a finer filter medium if necessary. Cool the slurry for a longer period.
Product fails purity spec Inefficient washing or recrystallization.Ensure cake is washed until filtrate is neutral. During recrystallization, ensure slow cooling and avoid "oiling out" by adding the anti-solvent (water) more slowly at a higher temperature.
Coloration in final product Impurities from starting materials; degradation during heating.Source high-purity starting materials. Consider a charcoal treatment during the recrystallization step before filtration of the hot solution.

References

  • Royal Society of Chemistry. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing. [Link]

  • Novák, Z. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • Patel, H., et al. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Current Research, 7(12), 24522-24529. [Link]

  • ResearchGate. (2018). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]

  • Csékei, M., et al. (2008). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron, 64(37), 8769-8776. [Link]

  • RSC Publishing. (2013). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances. [Link]

  • ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]

  • Hossain, M. M., et al. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. [Link]

  • Wikipedia. Perkin rearrangement. [Link]

  • Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Furo[3,4-b]benzofurans: synthesis and reactions. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

  • Google Patents. (2021).
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Organic Syntheses. Procedure for the preparation of N-(p-tolyl)pyrimidin-5-amine methanesulfonate. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ResearchGate. (2025). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • RSC Publishing. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • Google Patents. (2019). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

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Application

Application Notes and Protocols for the Derivatization of 6-Fluorobenzofuran-2-carboxylic Acid for Biological Screening

Introduction: The Benzofuran Scaffold in Modern Drug Discovery The benzofuran motif is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique structural and electronic properties make it a versatile scaffold for the development of novel therapeutic agents. Derivatives of benzofuran have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The introduction of a fluorine atom, as in 6-Fluorobenzofuran-2-carboxylic acid, can further enhance pharmacological properties by improving metabolic stability, bioavailability, and binding affinity to target proteins.[4]

This guide provides a comprehensive overview of key derivatization strategies for 6-Fluorobenzofuran-2-carboxylic acid, focusing on the synthesis of amide and ester derivatives. It offers detailed, field-proven protocols for these chemical modifications and subsequent in vitro biological evaluations to assess their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Strategic Derivatization of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the benzofuran ring is an ideal handle for chemical modification, allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR). The two primary derivatization routes discussed herein are amide bond formation and esterification. These strategies are chosen for their reliability, versatility, and the prevalence of the resulting functionalities in known bioactive molecules.

Rationale for Derivatization:
  • Amide Formation: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets. The vast commercial availability of primary and secondary amines allows for the creation of large, diverse libraries of carboxamides, enabling extensive SAR studies.[5] Benzofuran-2-carboxamides, in particular, have shown promise as potent anticancer agents.[6][7]

  • Esterification: Ester derivatives can modulate the lipophilicity and cell permeability of the parent molecule. Esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid, potentially improving drug delivery and reducing off-target effects.[8] Studies have shown that ester derivatives of fluorinated benzofurans exhibit significant anti-inflammatory and anticancer activities.[3]

Synthetic Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

Amide bond formation is effectively achieved by activating the carboxylic acid with a coupling agent. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used, efficient method that minimizes side reactions and racemization.[9][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester. This ester readily reacts with an amine to form the desired amide.[5]

Workflow for Amide Synthesis:

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Work-up & Purification A Dissolve 6-Fluorobenzofuran- 2-carboxylic acid (1.0 eq), Amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. B Cool solution to 0°C. A->B Transfer to reaction vessel C Add EDC·HCl (1.2 eq) portion-wise. B->C D Add DIPEA (2.5 eq) dropwise. C->D E Warm to room temperature and stir for 2-18 hours. D->E F Monitor reaction by TLC/LC-MS. E->F Sampling G Quench with water and extract with an organic solvent (e.g., EtOAc). F->G Upon completion H Wash organic layer with aq. acid, aq. base, and brine. G->H I Dry, concentrate, and purify by column chromatography. H->I

Caption: EDC/HOBt amide coupling workflow.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, combine 6-Fluorobenzofuran-2-carboxylic acid (1.0 equivalent), the desired amine (1.0 - 1.2 equivalents), and HOBt (1.1 - 1.5 equivalents).

  • Dissolution: Dissolve the mixture in a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.

  • Activation: Add EDC hydrochloride (EDC·HCl, 1.1 - 1.5 equivalents) to the cooled solution in portions.

  • Base Addition: If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in large excess (often as the solvent), and the water formed as a byproduct is removed.[12]

Workflow for Fischer Esterification:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reflux cluster_2 Step 3: Work-up & Purification A Dissolve 6-Fluorobenzofuran-2-carboxylic acid in excess alcohol (e.g., Methanol). B Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-5 mol%). A->B C Heat the mixture to reflux for 1-10 hours. B->C Attach reflux condenser D Monitor reaction progress by TLC. C->D Sampling E Cool the reaction mixture. D->E Upon completion F Remove excess alcohol under reduced pressure. E->F G Dissolve residue in an organic solvent and wash with NaHCO₃ solution. F->G H Dry, concentrate, and purify by distillation or chromatography. G->H

Caption: Fischer esterification workflow.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Place 6-Fluorobenzofuran-2-carboxylic acid in a round-bottomed flask. Add a large excess of the desired alcohol (e.g., methanol, ethanol). The alcohol will serve as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[13]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-10 hours. The reaction time will depend on the specific alcohol and the steric hindrance of the carboxylic acid.[11]

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude ester can be purified by distillation or flash column chromatography.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a systematic biological evaluation is crucial to identify lead compounds. Based on the known activities of benzofuran scaffolds, the primary assays should focus on anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is widely used for initial screening of potential anticancer compounds.[15]

Workflow for MTT Assay:

G cluster_0 Step 1: Cell Culture cluster_1 Step 2: Compound Treatment cluster_2 Step 3: Assay & Measurement A Seed cancer cells in a 96-well plate (5,000-10,000 cells/well). B Incubate for 24 hours for cell attachment. A->B C Treat cells with serial dilutions of the synthesized derivatives. B->C D Incubate for 24, 48, or 72 hours. C->D E Add MTT solution to each well and incubate for 4 hours. D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. E->F G Measure absorbance at 570 nm using a microplate reader. F->G H Calculate % cell viability and IC₅₀ values. G->H

Caption: MTT cytotoxicity assay workflow.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal carcinoma) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized 6-fluorobenzofuran derivatives in culture medium. The final solvent concentration (e.g., DMSO) should not exceed a non-toxic level, typically <0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) values by plotting cell viability against the logarithm of the compound concentration.

Compound Type Cancer Cell Line Reported Activity (IC₅₀) Reference
Difluorinated Benzofuran Carboxylic AcidHCT11619.5 µM[3]
Difluorinated Benzofuran EsterHCT11624.8 µM[3]
Benzofuran-2-carboxamidesVarious Human Cancer LinesLow micromolar range[6]
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide, TNF-α, and IL-6 Inhibition)

This protocol assesses the ability of the synthesized compounds to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[16]

Detailed Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Collect the culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Read the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α and IL-6): Use the collected culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production relative to the LPS-only treated group and determine IC₅₀ values.

Compound Type Inflammatory Mediator Reported Activity (IC₅₀) Reference
Fluorinated Benzofuran DerivativesNitric Oxide (NO)2.4 - 5.2 µM[3]
Fluorinated Benzofuran DerivativesInterleukin-6 (IL-6)1.2 - 9.04 µM[3]
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Detailed Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[4]

Conclusion and Future Perspectives

The derivatization of 6-Fluorobenzofuran-2-carboxylic acid into a library of amides and esters is a sound strategy for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent biological screening of these compounds. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial properties, researchers can identify promising lead candidates for further preclinical development. Structure-activity relationship studies on the synthesized derivatives will be crucial for guiding the design of next-generation compounds with enhanced potency and selectivity.

References

  • Desai, N. C., et al. (2014). Microwave Assisted Synthesis and in Vitro Antimicrobial Activities of Fluorine Containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. PubMed. [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]

  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]

  • Chundawat, B. S., et al. (2014). Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles. ResearchGate. [Link]

  • Patel, H., et al. (2014). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • Lesyk, R., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Szychowski, K. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Wang, X., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Zhang, W., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

  • Lindberg, J., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. [Link]

  • Chen, M., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Ashraf, Z., et al. (2018). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. PubMed Central. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Al-Howiriny, T., et al. (2023). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). Dovepress. [Link]

  • Kumar, A., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. [Link]

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Method

Application Notes &amp; Protocols: Safe Handling of Fluorinated Aromatic Carboxylic Acids

Abstract Fluorinated aromatic carboxylic acids are a class of compounds increasingly vital to pharmaceutical research, agrochemical development, and materials science. The incorporation of fluorine atoms onto an aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated aromatic carboxylic acids are a class of compounds increasingly vital to pharmaceutical research, agrochemical development, and materials science. The incorporation of fluorine atoms onto an aromatic carboxylate scaffold imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability.[1] However, these same properties necessitate stringent and specific safety protocols. These molecules present a dual-hazard profile: the inherent corrosivity of the carboxylic acid functional group and the unique toxicological and reactivity risks associated with organofluorine chemistry. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, use, and disposal of fluorinated aromatic carboxylic acids, grounding all recommendations in established safety principles and authoritative data.

Hazard Identification and Inherent Risks

A thorough understanding of the risks associated with fluorinated aromatic carboxylic acids is the foundation of safe laboratory practice. The primary hazards stem from their corrosive nature, potential for severe tissue damage upon contact, and unique reactivity.

Toxicological Profile & Routes of Exposure

Exposure can occur via inhalation of dusts or vapors, direct skin or eye contact, and ingestion. The primary health effect is severe corrosion.

  • Skin and Eye Contact : These compounds are corrosive and can cause severe skin burns and serious eye damage.[2][3] The damage is rapid and can be deep, penetrating tissue. Unlike hydrofluoric acid (HF), which may result from the metabolism or decomposition of some fluorinated compounds, the initial burn is immediately painful.[4]

  • Inhalation : Inhaling dusts or vapors can cause severe irritation and chemical burns to the respiratory tract.[5][6] Symptoms may include a burning sensation, coughing, wheezing, and shortness of breath, with high concentrations potentially leading to pulmonary edema.[5]

  • Ingestion : If swallowed, these acids can cause severe corrosive burns to the mouth, throat, and stomach, potentially leading to perforation of the esophagus and stomach.[3][7]

Physicochemical Hazards and Reactivity

The chemical nature of these compounds dictates specific handling and storage considerations. They are typically crystalline solids or liquids with pungent odors.[8]

  • Acidity and Corrosivity : As carboxylic acids, they are acidic and will react exothermically and often violently with bases. They are corrosive to many metals, a reaction that can produce flammable hydrogen gas.[5]

  • Thermal Decomposition : While many aromatic carboxylic acids are thermally stable, heating them, especially in the presence of certain catalysts, can cause decarboxylation. This decomposition can be violent and release other hazardous compounds.[9]

  • Incompatibilities : These compounds must be stored separately from strong bases, oxidizing agents, and reducing agents.[5][10] Contact with moisture can also be a concern, as some may hydrolyze or react.[11]

Data Summary for Representative Compounds

The following table summarizes key hazard data for common fluorinated carboxylic acids. Note that Trifluoroacetic Acid (TFA) is included as a common, albeit aliphatic, reference point due to its extreme corrosivity and frequent use in related fields.

CompoundCAS NumberMolecular FormulaKey HazardsPhysical State
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂Causes severe skin burns and eye damage; Harmful if inhaled or swallowed.[2]Colorless Liquid
2-Fluorobenzoic Acid445-29-4C₇H₅FO₂Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[12]Solid
3-Fluorobenzoic Acid455-38-9C₇H₅FO₂Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[13]Solid
4-Fluorobenzoic Acid456-22-4C₇H₅FO₂Skin, eye, and respiratory irritant.Solid
Pentafluorobenzoic Acid602-94-8C₇HF₅O₂Causes severe skin burns and eye damage.Solid

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls
  • Chemical Fume Hood : All work with fluorinated aromatic carboxylic acids, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts and vapors.[3]

  • Ventilation : The laboratory must be well-ventilated to handle any fugitive emissions.[14]

  • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[15][16] All personnel must know their location and how to operate them.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound and task. Inadequate PPE can lead to severe injury.[17]

  • Eye and Face Protection : Due to the severe corrosivity, both chemical splash goggles and a full-face shield must be worn.[18][19] Standard safety glasses are insufficient.

  • Hand Protection : Chemical-resistant gloves are required. Nitrile gloves may be sufficient for incidental contact, but for extended handling or immersion, heavier gloves such as neoprene or butyl rubber should be used. It is critical to consult the glove manufacturer's compatibility chart.[20] Double-gloving is a recommended practice to increase protection.[10]

  • Body Protection : A flame-resistant lab coat must be worn at all times.[10] When pouring or handling larger quantities where a splash hazard exists, a chemical-resistant apron must be worn over the lab coat.[18][20]

  • Footwear : Full-coverage shoes are mandatory. Open-toed shoes, sandals, or perforated shoes are strictly prohibited.[19]

PPE_Selection start Task: Handling Fluorinated Aromatic Carboxylic Acid weighing Weighing Solid Compound? start->weighing liquid Handling Liquid/Solution? start->liquid goggles Wear Chemical Splash Goggles weighing->goggles Yes liquid->goggles Yes apron Wear Chemical-Resistant Apron liquid->apron Significant Splash Risk? faceshield Wear Full Face Shield goggles->faceshield gloves Wear Chemical-Resistant Gloves (Double Recommended) faceshield->gloves coat Wear Flame-Resistant Lab Coat gloves->coat coat->liquid Spill_Response spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size & Hazard Level minor Minor Spill (<100 mL, contained) assess->minor Manageable major Major Spill (>100 mL or uncontained) assess->major Not Manageable ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Apron) minor->ppe evacuate EVACUATE AREA major->evacuate alert->assess contain Contain Spill with Absorbent Dike ppe->contain neutralize Slowly Add Neutralizer (e.g., Sodium Bicarbonate) contain->neutralize absorb Absorb Neutralized Mixture neutralize->absorb collect Collect Waste in Labeled Container absorb->collect decon Decontaminate Area with Soap and Water collect->decon call_emergency Call Emergency Response evacuate->call_emergency

Sources

Application

Preparation of High-Purity Stock Solutions of 6-Fluorobenzofuran-2-carboxylic Acid: A Detailed Guide for Researchers

Introduction: The Critical Role of Precise Stock Solutions in Drug Discovery 6-Fluorobenzofuran-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precise Stock Solutions in Drug Discovery

6-Fluorobenzofuran-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research and drug development. Its structural motif is found in a variety of biologically active compounds. Accurate and reproducible experimental results in high-throughput screening, cell-based assays, and other research applications are fundamentally reliant on the quality and precise concentration of the compound stock solutions. Improperly prepared solutions can lead to significant errors in downstream applications, wasting valuable time and resources.

This comprehensive application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of high-purity stock solutions of 6-Fluorobenzofuran-2-carboxylic acid. The methodologies described herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, thereby providing a solid foundation for reliable experimental outcomes.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the physicochemical properties of 6-Fluorobenzofuran-2-carboxylic acid is paramount for the successful preparation of its stock solutions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₅FO₃[1]
Molecular Weight 180.13 g/mol [1]
CAS Number 26018-66-6[1]
Appearance White to off-white solidGeneral Knowledge
Boiling Point 317.0 ± 22.0 °C (predicted)[1]
Storage of Solid 2-8°C, under dry conditions[1]

Materials and Equipment

Reagents:

  • 6-Fluorobenzofuran-2-carboxylic acid (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Ethanol (EtOH), absolute, ≥99.5% purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (ddH₂O), 18.2 MΩ·cm

Equipment:

  • Analytical balance (readability ± 0.01 mg)

  • Calibrated pipettes (P10, P200, P1000)

  • Sterile, amber glass vials with PTFE-lined caps

  • Sterile, polypropylene microcentrifuge tubes (0.5 mL, 1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • -20°C and -80°C freezers

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a 10 mM stock solution of 6-Fluorobenzofuran-2-carboxylic acid.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC Calculate_Mass Calculate Required Mass Weigh_Compound Accurately Weigh Compound Calculate_Mass->Weigh_Compound Informs Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Leads to Vortex Vortex Thoroughly Add_Solvent->Vortex Initiates Sonicate Sonicate if Necessary Vortex->Sonicate If needed Visual_Inspection Visually Inspect for Clarity Sonicate->Visual_Inspection Followed by Aliquot Aliquot into Single-Use Vials Visual_Inspection->Aliquot Upon success Label Label Vials Clearly Aliquot->Label Requires Store Store at -20°C or -80°C Label->Store Precedes QC_Check Perform QC Check (Optional) Store->QC_Check May undergo

Caption: Workflow for preparing 6-Fluorobenzofuran-2-carboxylic acid stock solution.

Detailed Protocol for 10 mM Stock Solution in DMSO

The choice of solvent is critical. While explicit solubility data for 6-Fluorobenzofuran-2-carboxylic acid is not widely published, its non-fluorinated analog, Benzofuran-2-carboxylic acid, is known to be soluble in polar organic solvents such as methanol, ethanol, and acetone.[2] For biological applications, particularly cell-based assays, Dimethyl Sulfoxide (DMSO) is a preferred solvent due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media.[3] Furthermore, studies on the stability of fluorinated carboxylic acids have shown that structures analogous to 6-Fluorobenzofuran-2-carboxylic acid are stable in DMSO.[4]

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of 6-Fluorobenzofuran-2-carboxylic acid can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 180.13 g/mol x 0.001 L = 1.8013 mg

ParameterValue
Desired Stock Concentration 10 mM
Molecular Weight (MW) 180.13 g/mol
Solvent Anhydrous DMSO
Mass for 1 mL of 10 mM Stock 1.80 mg
Mass for 5 mL of 10 mM Stock 9.01 mg

2. Weighing and Dissolution:

  • Tare a clean, static-free weighing boat on a calibrated analytical balance.

  • Carefully weigh the calculated amount of 6-Fluorobenzofuran-2-carboxylic acid.

  • Transfer the weighed compound into a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the vial in a water bath for 5-10 minutes at room temperature.

  • Once the solid is completely dissolved, the solution should be clear and colorless.

3. Aliquoting and Storage:

  • To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[5]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • For short-term storage (up to 1 month), store the aliquots at -20°C.

  • For long-term storage (up to 6 months), store the aliquots at -80°C.

Preparation of Working Solutions

Working solutions for cell-based assays or other experiments are typically prepared by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.

Example: Preparation of a 10 µM Working Solution

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the desired buffer or medium. This results in a 10 µM intermediate solution.

  • Gently vortex the intermediate solution to ensure homogeneity.

  • Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.

Quality Control and Stability

The integrity of the stock solution is paramount for reproducible results.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For applications requiring a high degree of accuracy, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Stability: While 6-Fluorobenzofuran-2-carboxylic acid is expected to be stable in DMSO when stored properly, it is good practice to prepare fresh stock solutions every 3-6 months. A recent study on the stability of various per- and polyfluoroalkyl substances (PFAS) in different solvents indicated that while some fluorinated carboxylic acids can degrade in aprotic polar solvents like DMSO, those with a secondary carbon adjacent to the carboxylic acid moiety (-CF2-COOH), which is structurally analogous to the situation in 6-fluorobenzofuran-2-carboxylic acid, were found to be stable.[4]

Safety Precautions

As a Senior Application Scientist, ensuring laboratory safety is a top priority. Based on the safety data sheets of structurally similar compounds, 6-Fluorobenzofuran-2-carboxylic acid should be handled with care.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling the solid compound and its solutions.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the solid powder to avoid inhalation.

  • Skin and Eye Contact: In case of contact with skin, wash the affected area immediately with soap and water.[8][9] In case of contact with eyes, rinse cautiously with water for several minutes.[8][9]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the preparation of high-purity stock solutions of 6-Fluorobenzofuran-2-carboxylic acid. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the accuracy and consistency of their experimental results, ultimately contributing to the advancement of their research endeavors.

References

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. Available from: [Link]

  • Liberatore, H. K., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1047–1052. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Pimiskern, J. (2014). How long can a compound be stable in DMSO for? ResearchGate. Available from: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

Sources

Method

Comprehensive Analytical Characterization of 6-Fluorobenzofuran-2-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 6-Fluorobenzofuran-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzofuran-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical and materials science research. Its utility as a precursor in the synthesis of bioactive molecules, particularly those targeting the central nervous system, necessitates a robust and comprehensive analytical framework to ensure its identity, purity, and stability.[1] The presence of the fluorine atom and the carboxylic acid group on the benzofuran scaffold introduces unique chemical properties that require a multi-technique approach for full characterization.

This guide provides a detailed overview of the essential analytical techniques and protocols for the definitive characterization of 6-Fluorobenzofuran-2-carboxylic acid. The methodologies described herein are designed to provide a self-validating system, where data from orthogonal techniques are integrated to build a complete and trustworthy analytical profile of the compound.

Physicochemical & Structural Overview

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₉H₅FO₃[1]
Molecular Weight 180.13 g/mol [1]
CAS Number 26018-66-6[1]
Boiling Point 317.0 ± 22.0 °C at 760 mmHg[1]
Storage 2-8°C, under dry, sealed conditions[1]

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 6-Fluorobenzofuran-2-carboxylic acid. A reverse-phase method is ideal for separating the target analyte from potential non-polar and closely related impurities.

Protocol: HPLC-UV Purity Assessment

The objective of this protocol is to quantify the purity of the compound by separating it from any synthesis byproducts or degradants.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (for pH adjustment)[2]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-Fluorobenzofuran-2-carboxylic acid.

    • Dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL[2]

    • Column Temperature: 30 °C

    • Detector Wavelength: Set to the UV λmax (approx. 290 nm, based on analogous structures)[3]

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its excellent retention of aromatic compounds.

  • The gradient elution ensures that both polar and non-polar impurities can be effectively separated and eluted from the column.

  • Acidifying the mobile phase with formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.[4]

Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment.

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

    • Add a trace amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR: Acquire with a standard pulse program. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the 10-12 ppm region.[5] Aromatic protons will appear in the 7-8 ppm range, with splitting patterns determined by their positions relative to the fluorine atom and each other.

    • ¹³C NMR: Acquire with proton decoupling. The carbonyl carbon of the carboxylic acid is expected between 160-180 ppm.[5] The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

    • ¹⁹F NMR: Acquire with proton decoupling. A single resonance is expected, and its chemical shift will be indicative of the fluorine's electronic environment.

Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)Key Characteristics
¹H ~10-12Broad singlet, -COOH proton (disappears on D₂O exchange)[5]
~7.0-8.0Multiplets corresponding to the 5 aromatic protons
¹³C ~160-180Carbonyl carbon (-COOH)[5]
~100-165Aromatic and furan carbons; C-6 will show a large C-F coupling
¹⁹F VariesSinglet (or doublet if coupled to a nearby proton)
Mass Spectrometry (MS)

MS confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

Protocol: LC-MS Identity Confirmation

  • Instrumentation: HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[3]

  • Methodology:

    • Use the HPLC method described in Section 2.

    • Divert the column effluent to the ESI-MS source.

    • Ionization Mode: ESI Negative. This mode is preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Confirm the presence of the deprotonated molecule [M-H]⁻ at m/z 179.12.

    • The molecular ion peak is often weak in carboxylic acids.[6] Key fragments would arise from the loss of COOH (m/z 135) and CO (from the furan ring).[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Analysis

  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[8]

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300O-H stretch (very broad)Carboxylic Acid (H-bonded dimer)[5]
~1700C=O stretchCarboxylic Acid[9]
~1600, ~1450C=C stretchAromatic Ring
~1250-1300C-O stretchCarboxylic Acid / Furan
~1100-1200C-F stretchAryl-Fluoride

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique is crucial for confirming the fundamental composition of a newly synthesized batch.

Protocol: CHN Analysis for Fluorinated Compounds

The analysis of fluorine-containing compounds requires special considerations as fluorine is highly reactive and can damage standard combustion columns.[10][11]

  • Instrumentation: An elemental analyzer equipped with a specific trap or reagent for fluorine.

  • Methodology:

    • The sample is weighed into a tin container and combusted at high temperatures in the presence of oxygen.[10]

    • The resulting gases (CO₂, H₂O, N₂) are passed through a specialized reactor containing an adsorbent (e.g., FluoAdso) that traps the fluorine combustion products, protecting the downstream catalysts and detectors.[10]

    • The separated gases are quantified by a Thermal Conductivity Detector (TCD).

  • Data Analysis:

    • The measured percentages of C and H are compared against the theoretical values calculated from the molecular formula C₉H₅FO₃.

    • Theoretical Values: C = 59.99%, H = 2.80%. A result within ±0.4% of the theoretical value is considered acceptable.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The strength of this approach lies in the integration of orthogonal data, as illustrated below.

G cluster_0 Purity & Identity cluster_1 Structural Confirmation cluster_2 Compositional Verification cluster_3 Final Confirmation HPLC HPLC-UV (Purity >99%) LCMS LC-MS (m/z = 179.12 [M-H]⁻) HPLC->LCMS Confirms Peak Identity Final Definitive Characterization of 6-Fluorobenzofuran-2-carboxylic acid LCMS->Final NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity NMR->Final FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->Final EA Elemental Analysis (C, H %) Confirms Empirical Formula EA->Final

Caption: Integrated workflow for the characterization of 6-Fluorobenzofuran-2-carboxylic acid.

Summary of Expected Analytical Data

This table consolidates the expected results from the described protocols, serving as a benchmark for analysis.

Analytical TechniqueParameterExpected Result
HPLC Purity> 99% (by area normalization)
Retention TimeColumn and method dependent
Mass Spectrometry [M-H]⁻ (ESI Negative)m/z 179.12
¹H NMR (DMSO-d₆) -COOH~10-12 ppm (broad s)
Aromatic-H~7.0-8.0 ppm (multiplets)
¹³C NMR (DMSO-d₆) C=O~160-180 ppm
Aromatic/Furan C~100-165 ppm
FTIR (ATR) O-H stretch2500-3300 cm⁻¹ (broad)
C=O stretch~1700 cm⁻¹
C-F stretch~1100-1200 cm⁻¹
Elemental Analysis % Carbon59.99% ± 0.4%
% Hydrogen2.80% ± 0.4%

Conclusion

The rigorous characterization of 6-Fluorobenzofuran-2-carboxylic acid is achieved through a synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols for HPLC, MS, NMR, FTIR, and elemental analysis, researchers and drug development professionals can confidently verify the identity, establish the purity, and confirm the structure of this important chemical entity. This multi-faceted approach ensures data integrity and provides the necessary foundation for its successful application in further research and development.

References

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation.
  • Antre RV, et al. New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. Available from: [Link]

  • Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. Available from: [Link]

  • Al-Hourani BJ, et al. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]

  • Epstein WW, Horton WJ, Lin CT. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). Available from: [Link]

  • Chemistry Stack Exchange. Fluorine detection in organic compounds. Available from: [Link]

  • ResearchGate. FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b). Available from: [Link]

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. Available from: [Link]

  • PubChem. Benzofuran-2-carboxylic acid. Available from: [Link]

  • PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • NIST WebBook. Benzofuran-2-carboxylic acid. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • PubMed. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

Sources

Application

Application &amp; Protocol Guide: Enzymatic Assays for the Characterization of Benzofuran-2-Carboxylic Acid Derivatives

Abstract The benzofuran-2-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, giving rise to derivatives with a wide spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran-2-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, giving rise to derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The efficacy of these compounds is intrinsically linked to their interaction with specific enzyme targets. Therefore, robust and reliable enzymatic assays are paramount for elucidating their mechanism of action, determining potency and selectivity, and guiding structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of key enzymatic assays relevant to the evaluation of benzofuran-2-carboxylic acid derivatives, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to ensure experimental success. We will cover assays for critical enzyme targets such as cyclooxygenases (COX), monoamine oxidases (MAO), tyrosinase, and protein phosphatases, equipping researchers with the necessary tools to accelerate their drug development programs.

Introduction: The Benzofuran Scaffold and the Central Role of Enzymatic Assays

Benzofuran and its derivatives are ubiquitous in nature and have been extensively explored in synthetic chemistry to generate novel therapeutic agents.[2] The carboxylic acid moiety at the 2-position often serves as a critical interaction point, such as a salt-bridge or hydrogen-bond donor/acceptor, within an enzyme's active site.[3] This functional group can also act as a phosphotyrosine (pTyr) mimic, enabling the design of potent enzyme inhibitors.[4]

Understanding how these molecules function requires a direct interrogation of their effects on enzyme activity. Enzymatic assays provide the quantitative framework to measure this interaction. They allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive).[5][6] This data is foundational for lead optimization and candidate selection. This document serves as a practical guide to designing and executing these critical assays.

Assays for Enzymes of the Inflammatory Cascade: COX-1 & COX-2

Cyclooxygenases (COX-1 and COX-2) are key enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are central mediators of inflammation.[7] Many benzofuran derivatives have been developed as selective COX-2 inhibitors to achieve anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10]

Scientific Principle: Immunoassay-Based Detection of Prostaglandin E₂

The most common method to assess COX activity in a cellular context involves quantifying the production of Prostaglandin E₂ (PGE₂), a major product of the COX pathway. The assay measures the inhibitory effect of a test compound on PGE₂ synthesis in cells that express either COX-1 or COX-2.[11] The concentration of PGE₂ is then determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow: COX Inhibition Assay

COX_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_detection PGE₂ Detection A Seed Cells (e.g., HEK293-COX-1 or Macrophages for COX-2) B Culture Overnight A->B C Pre-treat with Benzofuran Derivative (or Vehicle) B->C D Induce COX Activity (Add Arachidonic Acid) C->D E Incubate D->E F Collect Supernatant E->F G Perform PGE₂ ELISA Assay F->G H Read Absorbance G->H I Calculate PGE₂ Conc. H->I

Caption: Workflow for determining COX inhibition by measuring PGE₂ production.

Protocol 2.1: Cell-Based COX-1/COX-2 Inhibition Assay

This protocol is adapted from methodologies used to evaluate fluorinated benzofuran derivatives.[11]

A. Materials & Reagents

  • Cells: HEK-293 cells stably overexpressing COX-1; RAW 264.7 murine macrophages for COX-2.

  • Culture Medium: DMEM with 10% FBS, 1% penicillin-streptomycin.

  • Inducers: Arachidonic Acid (AA), Lipopolysaccharide (LPS).

  • Test Compounds: Benzofuran-2-carboxylic acid derivatives dissolved in DMSO.

  • Assay Kit: Prostaglandin E₂ (PGE₂) ELISA Kit.

  • Equipment: 96-well cell culture plates, incubator, microplate reader.

B. Step-by-Step Procedure

For COX-1 Activity:

  • Cell Seeding: Seed HEK293-COX-1 cells in a 96-well plate and culture overnight.

  • Compound Addition: Replace the medium. Add various concentrations of the benzofuran derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This allows the compound to enter the cells and bind to the enzyme.

  • Substrate Addition: Add arachidonic acid (final concentration ~10 µM) to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 15-30 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant, which contains the secreted PGE₂.

  • PGE₂ Quantification: Analyze the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

For COX-2 Activity (in Macrophages):

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • COX-2 Induction: Treat cells with LPS (~10 ng/mL) for 24 hours to induce the expression of the COX-2 enzyme. To ensure the measured activity is primarily from COX-2, cells can be pre-treated with low-dose aspirin to irreversibly inhibit any basal COX-1 activity before LPS induction.[11]

  • Compound Addition: Wash cells to remove LPS. Add fresh medium containing various concentrations of the benzofuran derivatives.

  • Pre-incubation: Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add arachidonic acid (~10 µM).

  • Sample Collection & Analysis: Follow steps 5-7 from the COX-1 protocol.

C. Data Analysis

  • Construct a standard curve from the ELISA data to determine the PGE₂ concentration in each sample.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assays for Monoamine Oxidase (MAO-A & MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases such as Parkinson's disease.[12][13] Benzofuran-based derivatives have been identified as potent and selective MAO inhibitors.[14][15]

Scientific Principle: Fluorometric Detection of Hydrogen Peroxide

A widely used method for assessing MAO activity is a fluorometric assay that detects one of the reaction's byproducts, hydrogen peroxide (H₂O₂).[15] In the presence of horseradish peroxidase (HRP), the H₂O₂ produced by MAO reacts with a non-fluorescent probe (e.g., Amplex™ Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity.[16]

Inhibitor Screening Workflow for MAO

MAO_Workflow A Prepare Reaction Mix: - MAO-A or MAO-B Enzyme - HRP - Amplex Red Probe - Buffer B Dispense into 96-well plate A->B C Add Benzofuran Inhibitor (or Vehicle Control) B->C D Pre-incubate C->D E Initiate Reaction: Add Substrate (e.g., p-tyramine) D->E F Monitor Fluorescence Increase (e.g., Ex/Em = 530/590 nm) in a Plate Reader E->F G Calculate Reaction Rate (Slope of Fluorescence vs. Time) F->G H Determine % Inhibition and IC₅₀ G->H

Caption: A typical workflow for a fluorometric MAO inhibition assay.

Protocol 3.1: Fluorometric MAO-A/B Inhibition Assay

A. Materials & Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine hydrochloride.

  • Detection Reagents: Amplex™ Red reagent, Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).

  • Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Equipment: Black 96-well microplate, fluorescence microplate reader.

B. Step-by-Step Procedure

  • Reagent Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a working solution of the substrate (e.g., p-tyramine) in buffer. Prepare the detection cocktail containing Amplex Red and HRP in buffer immediately before use and protect it from light.

  • Assay Setup: To each well of a black 96-well plate, add:

    • 50 µL of phosphate buffer.

    • 20 µL of the MAO enzyme solution (MAO-A or MAO-B).

    • 10 µL of the test compound at various concentrations (or DMSO for control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Detection Reagent Addition: Add 100 µL of the Amplex Red/HRP detection cocktail to each well.

  • Reaction Initiation: Start the reaction by adding 20 µL of the p-tyramine substrate solution.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for a total of 20-30 minutes.

  • Data Collection: Record the fluorescence values over time.

C. Data Analysis

  • Calculate Reaction Rates: For each well, plot fluorescence versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[12][14]

Quantitative Data Summary: MAO Inhibition

The following table summarizes representative inhibition data for benzofuran derivatives against MAO enzymes, as reported in the literature.

Compound ClassTargetReported IC₅₀ (µM)Reference
Benzofuran–ThiazolylhydrazoneMAO-A0.073[12]
Benzofuran–ThiazolylhydrazoneMAO-B0.75[12]
5-methoxy benzofuran hybridMAO-A0.038[15]
5-methoxy benzofuran hybridMAO-B0.040[15]

Assays for Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its inhibitors are of great interest in the cosmetics industry for skin-whitening applications and in the food industry to prevent browning.[5] Several 2-arylbenzofuran derivatives have shown potent tyrosinase inhibitory activity.[5]

Scientific Principle: Spectrophotometric Measurement of Dopachrome

The tyrosinase inhibition assay is a straightforward spectrophotometric method. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which subsequently undergoes non-enzymatic reactions to form the colored product dopachrome. Dopachrome has a characteristic absorbance maximum around 475 nm. The rate of dopachrome formation is proportional to tyrosinase activity, and the presence of an inhibitor will slow this rate.[5]

Mechanism of Tyrosinase Action & Inhibition

Tyrosinase_Pathway cluster_reaction Enzymatic Reaction LDOPA L-DOPA (Colorless Substrate) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome (Colored Product, Abs @ 475 nm) Dopaquinone->Dopachrome non-enzymatic Inhibitor Benzofuran Inhibitor Tyrosinase_Node Tyrosinase Inhibitor->Tyrosinase_Node Binds & Inhibits

Caption: The tyrosinase-catalyzed oxidation of L-DOPA to the colored product dopachrome.

Protocol 4.1: Spectrophotometric Tyrosinase Inhibition Assay

This protocol is based on the general procedure for determining the tyrosinase inhibitory activity of 2-arylbenzofuran compounds.[5]

A. Materials & Reagents

  • Enzyme: Mushroom Tyrosinase.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: Sodium phosphate buffer (e.g., 50 mM, pH 6.8).

  • Test Compounds: Benzofuran derivatives dissolved in DMSO.

  • Equipment: UV-Vis spectrophotometer or microplate reader, 96-well clear microplates.

B. Step-by-Step Procedure

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound solution at various concentrations.

    • 20 µL of the tyrosinase enzyme solution.

  • Pre-incubation: Mix and incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at time zero (T₀) and then every minute for 10-15 minutes.

C. Data Analysis & Interpretation

  • Calculate Reaction Velocity: Determine the initial velocity (V₀) by calculating the slope of the linear phase of the absorbance vs. time plot.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_sample / V₀_control)] * 100

    • Where V₀_sample is the velocity with the inhibitor and V₀_control is the velocity with DMSO.[5]

  • Determine IC₅₀: Plot percent inhibition versus the logarithm of inhibitor concentration to determine the IC₅₀ value.[5]

  • Elucidate Inhibition Mechanism: To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The resulting data can be plotted on Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition.[5]

Assays for Protein Phosphatase Inhibition: The LYP Example

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways. Lymphoid-tyrosine phosphatase (LYP), in particular, is a key negative regulator of T-cell activation, making it a target for cancer immunotherapy.[4] Benzofuran-2-carboxylic acid has been successfully used as a phosphotyrosine mimic to design potent LYP inhibitors.[4]

Scientific Principle: Fluorogenic Substrate Cleavage

A common method for assaying phosphatase activity involves a fluorogenic substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). DiFMUP is non-fluorescent, but upon dephosphorylation by a phosphatase like LYP, it yields the highly fluorescent product DiFMU. The rate of fluorescence increase is proportional to enzyme activity.

Protocol 5.1: General Fluorogenic Phosphatase (LYP) Inhibition Assay

A. Materials & Reagents

  • Enzyme: Recombinant human LYP (PTPN22).

  • Substrate: DiFMUP.

  • Assay Buffer: Buffer appropriate for LYP activity (e.g., containing Tris, NaCl, and a reducing agent like DTT).

  • Equipment: Black 96-well microplate, fluorescence microplate reader.

B. Step-by-Step Procedure

  • Assay Setup: To the wells of a black 96-well plate, add the enzyme and varying concentrations of the benzofuran-2-carboxylic acid derivative in assay buffer.

  • Pre-incubation: Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the DiFMUP substrate to all wells. The final concentration should ideally be at or below the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.

  • Fluorescence Monitoring: Immediately monitor the increase in fluorescence (e.g., excitation ~358 nm, emission ~450 nm) over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values as described in Protocol 3.1. Kinetic studies varying both substrate and inhibitor concentrations can be performed to determine the inhibition constant (Kᵢ).[4]

References

  • Abot, A., et al. (2021). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gabr, M. T., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Levent, S., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Levent, S., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • Connor, D. T., et al. (1991). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Yelekci, K., et al. (2018). Biological Activity Evaluation of Novel Monoamine Oxidase Inhibitory Compounds Targeting Parkinson Disease. Epigenomics. Available at: [Link]

  • Carradori, S., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar. Available at: [Link]

  • Talley, J. J., et al. (1999). New cyclooxygenase-2/5-lipoxygenase Inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran Derivatives as Gastrointestinal Safe Antiinflammatory and Analgesic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. Available at: [Link]

  • Riendeau, D., et al. (1991). Pseudoperoxidase activity of 5-lipoxygenase stimulated by potent benzofuranol and N-hydroxyurea inhibitors of the lipoxygenase reaction. Biochemical Journal. Available at: [Link]

  • Levent, S., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Shaarawy, S., et al. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ilgin, S., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). (a–h) Benzofuran derivatives with biological activity and JAK... ResearchGate. Available at: [Link]

  • Guedes, A. F. Q., et al. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Cyclooxygenase Assays. ResearchGate. Available at: [Link]

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Williams, B. A., et al. (2007). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Gilman, S. D., et al. (2014). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry. Available at: [Link]

  • Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. Available at: [Link]

  • Wietrzyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Chen, Z., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi. Available at: [Link]

  • Wietrzyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Samer, C. F., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]

  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 6-Fluorobenzofuran-2-carboxylic acid synthesis

Technical Support Center: Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid Welcome to the technical support guide for the synthesis of 6-Fluorobenzofuran-2-carboxylic acid. This resource is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid

Welcome to the technical support guide for the synthesis of 6-Fluorobenzofuran-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The following question-and-answer section addresses potential issues, offering insights into their root causes and providing actionable, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 6-Fluorobenzofuran-2-carboxylic acid is consistently low. What are the most likely causes?

A1: Low yield is a frequent issue that can typically be traced back to one of three critical areas: the initial condensation and cyclization, the final hydrolysis step, or reagent quality.

  • Incomplete Cyclization: The formation of the benzofuran ring is the core of the synthesis. This step, often a variation of the Perkin-Oglialoro reaction, involves the condensation of 4-fluorosalicylaldehyde with an acylating agent like ethyl bromomalonate or via a 3-halocoumarin intermediate.[1][2] High temperatures are often required, but excessive heat can lead to decomposition and the formation of tar-like byproducts.[3]

  • Inefficient Hydrolysis: The final step involves the saponification (basic hydrolysis) of an ester precursor (e.g., ethyl 6-fluorobenzofuran-2-carboxylate) to the desired carboxylic acid.[4] If the hydrolysis is incomplete, the isolated product will be a mixture of ester and carboxylic acid, reducing the yield of the target molecule. Conversely, overly harsh conditions (e.g., excessively high concentration of NaOH or prolonged heating) can potentially lead to product degradation.

  • Reagent Purity and Stoichiometry: The purity of the starting 4-fluorosalicylaldehyde is paramount. Impurities can interfere with the initial condensation. Furthermore, ensure all reagents, especially bases like sodium acetate or triethylamine, are anhydrous, as water can prematurely react with anhydrides or other reactive intermediates.[3] Incorrect stoichiometry can also lead to an excess of one reactant and the formation of side products.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified 4-fluorosalicylaldehyde. Ensure any base used, such as sodium acetate, is anhydrous.

  • Optimize Cyclization Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Experiment with a temperature gradient (e.g., 160-190°C) to find the optimal balance between reaction rate and byproduct formation.[6] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for related Perkin rearrangements.[1]

  • Refine Hydrolysis Protocol: Use a moderate concentration of NaOH or KOH (e.g., 2-4 M) in an aqueous alcohol solution. Monitor the disappearance of the starting ester by TLC. Once the reaction is complete, carefully acidify the cooled reaction mixture with a strong acid like HCl to precipitate the carboxylic acid product.[4]

Q2: I am observing significant amounts of a dark, tarry byproduct. How can I minimize its formation and improve the purity of my final product?

A2: The formation of dark, polymeric, or tarry substances is typically a result of side reactions occurring at elevated temperatures. The Perkin reaction and related condensations are notorious for this if not carefully controlled.[3][6]

Primary Causes:

  • Excessive Heat: The high temperatures required for the condensation can also promote polymerization of the starting aldehyde or intermediates.

  • Prolonged Reaction Time: Heating the reaction for too long, even at an optimal temperature, can lead to the gradual accumulation of degradation products.

  • Atmospheric Oxygen: At high temperatures, phenolic compounds can be susceptible to oxidation, leading to colored impurities.

Troubleshooting & Optimization Strategies:

  • Precise Temperature Control: Use an oil bath or a heating mantle with a thermocouple for accurate temperature regulation. Avoid localized overheating. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Monitor Reaction Completion: Use TLC to determine when the starting material is consumed. Avoid heating the reaction mixture unnecessarily after completion.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phenoxide intermediates.

  • Purification: If byproducts are still formed, purification by recrystallization is often effective. A common method is to dissolve the crude product in a suitable hot solvent (like ethanol, acetic acid, or a mixture with water) and allow it to cool slowly to form pure crystals.

ParameterStandard ConditionOptimized RangeRationale
Reaction Temperature 180-190 °C165-180 °CMinimizes thermal decomposition and polymerization.
Reaction Time 5-8 hours3-5 hours (or until TLC shows completion)Prevents the formation of degradation products from prolonged heating.
Atmosphere AirNitrogen or ArgonPrevents oxidation of phenolic intermediates which can cause coloration.
Q3: The intramolecular cyclization step is not proceeding efficiently. What factors influence the ring-closing reaction?

A3: The key cyclization step, whether it's an intramolecular Williamson ether synthesis-type reaction or a Perkin rearrangement, is highly dependent on the reaction environment.

Key Influencing Factors:

  • Base Strength and Stoichiometry: The base is critical for deprotonating the phenolic hydroxyl group, forming the reactive phenoxide. A base that is too weak may not generate enough phenoxide, while an incorrect amount can disrupt the reaction equilibrium. For Perkin-type reactions, a weak base like sodium acetate is common.[3] For other cyclizations, a stronger base like potassium carbonate may be needed.[7]

  • Solvent Choice: The solvent plays a role in solubilizing reactants and intermediates. In some cases, the solvent can influence the reactivity of the base. For example, polar aprotic solvents like DMF can accelerate nucleophilic substitution reactions.

  • Leaving Group Quality (if applicable): In syntheses proceeding through an intermediate with a leaving group (e.g., a bromo-ester), the efficiency of the intramolecular nucleophilic attack depends on the leaving group's ability. Bromine is generally an excellent leaving group for this purpose.

Troubleshooting Workflow:

G start Low Cyclization Efficiency check_base Verify Base (Anhydrous? Correct Stoichiometry?) start->check_base check_temp Optimize Temperature (Too low? Monitor with TLC) start->check_temp check_solvent Consider Solvent Effect start->check_solvent sol_base Improved Phenoxide Formation check_base->sol_base Adjust base type/amount sol_temp Increased Reaction Rate check_temp->sol_temp Increase temperature incrementally sol_solvent Enhanced Reactivity check_solvent->sol_solvent Test alternative polar aprotic solvent (e.g., DMF)

Caption: Troubleshooting workflow for poor cyclization.

Q4: What is the detailed mechanism for the synthesis, and how does it help in troubleshooting?

A4: Understanding the reaction mechanism is crucial for diagnosing problems. A common route is the Perkin-Oglialoro reaction, which involves the base-catalyzed reaction between a salicylaldehyde and an acid anhydride, followed by cyclization and hydrolysis.

Simplified Mechanism:

  • Enolate Formation: A weak base (e.g., triethylamine or sodium acetate) removes an alpha-hydrogen from an anhydride (like acetic anhydride) to form an enolate.

  • Aldol-type Condensation: The enolate attacks the carbonyl carbon of 4-fluorosalicylaldehyde.

  • Intramolecular Acyl Transfer & Cyclization: The resulting intermediate undergoes cyclization, driven by the formation of the stable furan ring, often involving the elimination of an acetate group. This forms an ester precursor.

  • Hydrolysis: The ester is hydrolyzed under basic conditions (saponification) to form the sodium salt of the carboxylic acid.

  • Acidification: Addition of a strong acid protonates the carboxylate salt to yield the final 6-Fluorobenzofuran-2-carboxylic acid product.

G cluster_0 Ring Formation cluster_1 Final Conversion A 4-Fluorosalicylaldehyde + Acetic Anhydride B Condensation Intermediate A->B Base (Et3N) C Cyclized Ester Precursor (e.g., Acetate) B->C Intramolecular Cyclization D Hydrolysis (NaOH) C->D E Carboxylate Salt D->E F Final Product E->F Acidification (HCl)

Caption: General workflow of the synthesis.

How it Helps Troubleshooting:

  • Low Yield (Q1): If the reaction stalls after the condensation step (B), it points to a problem with the cyclization conditions (temperature, base). If the final product contains ester (C), the hydrolysis (D) was incomplete.

  • Byproducts (Q2): The highly reactive condensation intermediate (B) is susceptible to polymerization at high temperatures, explaining the formation of tar.

Experimental Protocol: Perkin-Style Synthesis

This is a generalized protocol and may require optimization.

Step 1: Condensation and Cyclization

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorosalicylaldehyde (1.0 eq), ethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone or DMF as the solvent.

  • Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 6-fluorobenzofuran-2-carboxylate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in ethanol or methanol.

  • Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 3.0 eq).

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 6-Fluorobenzofuran-2-carboxylic acid.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
  • BenchChem. (n.d.). Preventing byproduct formation in benzofuran synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Google Patents.
  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. J&K Scientific. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Sowińska, A., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Fluorobenzofuran-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated benzofuran derivative. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Fluorobenzofuran-2-carboxylic acid and what are the key starting materials?

A1: The most prevalent and well-established methods for synthesizing 6-fluorobenzofuran-2-carboxylic acid typically begin with 4-fluorosalicylaldehyde. Two primary synthetic strategies are commonly employed:

  • Perkin-Oglialoro Reaction: This classical approach involves the condensation of 4-fluorosalicylaldehyde with an acetic anhydride in the presence of a weak base. While historically significant, controlling side reactions can be challenging.[1]

  • Reaction with Diethyl Bromomalonate followed by Cyclization and Hydrolysis: A more modern and often higher-yielding approach involves the reaction of 4-fluorosalicylaldehyde with diethyl bromomalonate. This is followed by cyclization and subsequent hydrolysis of the resulting ester to yield the desired carboxylic acid.[2]

A third, less common but viable route, is the intramolecular Wittig reaction . This method offers good control over the formation of the benzofuran ring system.[3][4]

Q2: We are observing a significant amount of unreacted 4-fluorosalicylaldehyde in our reaction mixture. What could be the cause and how can we improve the conversion?

A2: Unreacted 4-fluorosalicylaldehyde is a common issue and can stem from several factors related to reaction conditions and reagent stoichiometry.

Troubleshooting Guide: Unreacted 4-Fluorosalicylaldehyde

Potential Cause Explanation Recommended Solution
Insufficient Base The initial condensation step in many synthetic routes is base-mediated. An inadequate amount of base will lead to incomplete deprotonation of the phenolic hydroxyl group, thus hindering the nucleophilic attack.Ensure the use of a sufficient molar excess of a suitable base (e.g., potassium carbonate, triethylamine). For reactions sensitive to base strength, a thorough optimization of the base and its concentration is recommended.
Reaction Temperature Too Low The activation energy for the initial condensation or the subsequent cyclization may not be reached at lower temperatures, leading to a sluggish or incomplete reaction.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC. Be mindful that excessive heat can promote byproduct formation.
Poor Quality of Reagents Impurities in the starting materials or solvents can interfere with the reaction. For example, moisture can quench the base and hinder the reaction.Use freshly distilled or high-purity grade solvents and reagents. Ensure all starting materials are thoroughly dried before use.
Inadequate Reaction Time The reaction may simply not have been allowed to proceed to completion.Extend the reaction time and monitor the consumption of the starting material at regular intervals using an appropriate analytical technique.

Troubleshooting Common Byproducts

Q3: During the synthesis of 6-Fluorobenzofuran-2-carboxylic acid from 4-fluorosalicylaldehyde, we've identified a significant byproduct. What is this likely to be and how is it formed?

A3: One of the most common byproducts in this synthesis is the O-alkylated 4-fluorosalicylaldehyde. This occurs when the alkylating agent (e.g., diethyl bromomalonate) reacts with the phenoxide ion of the starting material without subsequent intramolecular cyclization.

Mechanism of O-Alkylated Byproduct Formation:

4-Fluorosalicylaldehyde 4-Fluorosalicylaldehyde Phenoxide_Ion 4-Fluorosalicylaldehyde Phenoxide Ion 4-Fluorosalicylaldehyde->Phenoxide_Ion Deprotonation Base Base Base->Phenoxide_Ion O_Alkylated_Intermediate O-Alkylated Intermediate (Byproduct) Phenoxide_Ion->O_Alkylated_Intermediate SN2 Reaction Alkylating_Agent Diethyl Bromomalonate Alkylating_Agent->O_Alkylated_Intermediate Desired_Cyclization Intramolecular Cyclization O_Alkylated_Intermediate->Desired_Cyclization Fails to Cyclize Product Ethyl 6-Fluorobenzofuran- 2-carboxylate Desired_Cyclization->Product caption Formation of O-alkylated byproduct.

Caption: Formation of O-alkylated byproduct.

Troubleshooting Guide: O-Alkylated Byproduct

Potential Cause Explanation Recommended Solution
Steric Hindrance The fluorine atom at the 6-position may electronically influence the molecule, but steric factors around the aldehyde could hinder the intramolecular cyclization step.Optimize the reaction temperature and time. A higher temperature might provide the necessary energy to overcome the activation barrier for cyclization. However, be cautious as this can also lead to other side reactions.
Base Strength and Type The choice of base can influence the equilibrium between the starting materials and the O-alkylated intermediate. A very strong base might favor the O-alkylation but not the subsequent cyclization.Experiment with different bases of varying strengths (e.g., K2CO3, Cs2CO3, DBU). The optimal base will facilitate both the initial alkylation and the subsequent ring closure.
Solvent Effects The polarity of the solvent can affect the stability of the intermediates and the transition states. A solvent that stabilizes the open-chain intermediate more than the cyclization transition state will favor byproduct formation.Screen a range of solvents with different polarities (e.g., DMF, DMSO, acetonitrile, THF) to find the optimal medium for the cyclization step.

Q4: We are performing a basic hydrolysis of ethyl 6-fluorobenzofuran-2-carboxylate to obtain the carboxylic acid, but we are seeing a loss of product and the formation of a new, unexpected compound. What could be happening?

A4: A potential and often overlooked side reaction during the basic hydrolysis of benzofuran-2-carboxylic esters is decarboxylation. This is particularly relevant under harsh basic conditions or elevated temperatures. The electron-withdrawing nature of the fluorine atom can make the aromatic ring more susceptible to nucleophilic attack, and the benzofuran ring system itself can be sensitive to strong base.

Mechanism of Decarboxylation:

Ester Ethyl 6-Fluorobenzofuran- 2-carboxylate Carboxylate_Salt 6-Fluorobenzofuran-2-carboxylate Salt Ester->Carboxylate_Salt Hydrolysis Base_Hydrolysis Base (e.g., NaOH) Heat Base_Hydrolysis->Carboxylate_Salt Desired_Product 6-Fluorobenzofuran- 2-carboxylic Acid Carboxylate_Salt->Desired_Product Protonation Decarboxylation Decarboxylation (Loss of CO2) Carboxylate_Salt->Decarboxylation Protonation Acidic Workup Protonation->Desired_Product Byproduct 6-Fluorobenzofuran (Byproduct) Decarboxylation->Byproduct caption Decarboxylation during hydrolysis.

Caption: Decarboxylation during hydrolysis.

Troubleshooting Guide: Decarboxylation During Hydrolysis

Potential Cause Explanation Recommended Solution
Excessive Temperature High temperatures provide the activation energy for the decarboxylation reaction to occur.[5]Perform the hydrolysis at a lower temperature (e.g., room temperature or slightly elevated) for a longer period. Monitor the reaction progress carefully to ensure complete hydrolysis without significant decarboxylation.
Strong Basic Conditions A high concentration of a strong base can promote the elimination of the carboxylate group.Use a milder base (e.g., lithium hydroxide) or a lower concentration of the strong base. Titrate the ester with the base to avoid a large excess at any given time.
Prolonged Reaction Time at High Temperature The combination of extended heating and strong base significantly increases the likelihood of decarboxylation.Optimize the reaction time to be just sufficient for complete hydrolysis. Once the ester is consumed (as determined by TLC or HPLC), proceed with the workup immediately.

Purification Strategies

Q5: How can we effectively purify 6-Fluorobenzofuran-2-carboxylic acid from the common byproducts and unreacted starting materials?

A5: A multi-step purification strategy is often necessary to obtain highly pure 6-fluorobenzofuran-2-carboxylic acid.

Purification Protocol:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral or basic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: For further purification, recrystallization is an excellent technique.

    • Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this type of compound include ethanol/water, acetic acid/water, or toluene.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to form well-defined crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient to remove persistent impurities, silica gel column chromatography can be employed.

    • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The addition of a small amount of acetic acid to the eluent can help to prevent tailing of the carboxylic acid on the silica gel.

References

  • Majumder, P. L., & Majumder, S. (n.d.).
  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Chemical and Pharmaceutical Bulletin, 71(1), 63-69.
  • Química Orgánica. (n.d.). Synthesis of benzofuranes and benzothiophenes.
  • Master Organic Chemistry. (2022, May 20).
  • Macmillan Group - Princeton University. (2015, April 16).
  • PMC. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2014, December 5). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • PubMed. (2024, May 24).
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-benzofuran-2-carboxylic acid.
  • ChemScene. (n.d.).
  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Asian Journal of Chemistry. (n.d.).
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (n.d.). (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • PubMed. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents].
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • (n.d.). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
  • ResearchGate. (2025, October 16). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
  • ResearchGate. (2025, August 7). Ethyl Cyclohexanone-2-carboxylate in Aqueous Micellar Solutions. 1. Ester Hydrolysis in Cationic and Nonionic Micelles | Request PDF.
  • PubChem. (n.d.).
  • ChemScene. (n.d.).

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Troubleshooting

troubleshooting low yield in Perkin rearrangement of fluorinated compounds

Welcome to the technical support center for troubleshooting the Perkin rearrangement, with a specialized focus on challenging fluorinated substrates. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Perkin rearrangement, with a specialized focus on challenging fluorinated substrates. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties, particularly low yields, in their syntheses. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this reaction, especially when influenced by the unique electronic effects of fluorine.

Understanding the Challenge: Fluorine's Electronic Influence

The Perkin rearrangement is a powerful tool for synthesizing α,β-unsaturated aromatic acids (often cinnamic acid derivatives) through the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[1][2][3] However, the introduction of fluorine atoms onto the aromatic aldehyde dramatically alters the electronic landscape of the molecule. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly influence reaction outcomes in several ways:

  • Increased Electrophilicity: The electron-withdrawing fluorine atoms make the carbonyl carbon of the aldehyde more electron-deficient and thus more susceptible to nucleophilic attack.[4] This would theoretically increase the reaction rate.

  • Decreased Carbanion Stability: The stability of the key carbanion intermediate, formed by deprotonation of the acid anhydride, is crucial.[1][4][5] The electronic environment dictated by the fluorinated ring can impact this stability.

  • Altered Acidity: Fluorine substitution can influence the acidity of various protons in the reaction mixture, potentially leading to unintended side reactions.[6]

Navigating these competing effects is the key to optimizing the Perkin rearrangement for fluorinated compounds. This guide provides a structured, question-and-answer approach to common problems.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Perkin reaction with a fluorinated benzaldehyde is giving a very low yield. Where should I start troubleshooting?

A1: A low yield in this reaction is a common but solvable issue. The problem often stems from one of three areas: reagent quality, reaction conditions, or inherent substrate reactivity. A systematic approach is essential.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting flowchart for low yields.

Step-by-Step Diagnostic Plan:

  • Verify Reagent Integrity: The Perkin reaction is notoriously sensitive to moisture. Water can hydrolyze the acid anhydride and deactivate the base catalyst.[7]

    • Action: Ensure your acid anhydride is fresh or distilled before use. Dry the alkali salt (e.g., sodium acetate) by heating it under vacuum.[8] Use anhydrous solvents if your protocol calls for them.

  • Assess Reaction Temperature: This reaction requires high temperatures, typically 160-180°C, to proceed at a reasonable rate.[7][9]

    • Action: Confirm your reaction temperature is within the optimal range. If you suspect thermal decomposition of your starting material or product, consider running the reaction at a slightly lower temperature for a longer duration.

  • Evaluate the Base: The traditional sodium acetate base may not be optimal for all fluorinated substrates.

    • Action: Consider alternative bases. Triethylamine (Et3N) or other alkali carboxylates like potassium acetate (KOAc) or cesium acetate (CsOAc) can be more effective.[8] In some cases, stronger, non-nucleophilic bases might be explored cautiously.

Q2: How does fluorine's position on the aromatic ring affect the reaction, and how do I adjust my strategy?

A2: The position of the fluorine atom(s) is critical due to the interplay of inductive and resonance effects.

  • ortho and para Positions: Fluorine at these positions exerts its strong electron-withdrawing inductive effect, making the aldehyde's carbonyl carbon highly electrophilic.[4] This generally favors the initial nucleophilic attack by the anhydride carbanion. However, a fluorine atom in the ortho position can also introduce significant steric hindrance, potentially slowing the reaction or preventing it entirely.

  • meta Position: At the meta position, the electron-withdrawing effect is primarily inductive. This still activates the aldehyde towards nucleophilic attack, often without the steric complications of the ortho position.

Strategic Adjustments:

Fluorine PositionExpected Electronic EffectPotential IssueRecommended Strategy
Ortho Strong -I effect, increased electrophilicitySteric HindranceIncrease reaction time; consider a less bulky base/anhydride combination if possible.
Meta Strong -I effect, increased electrophilicity-Standard conditions are a good starting point; optimization may still be needed.
Para Strong -I effect, increased electrophilicityPotential for polymerization or side reactionsMaintain careful temperature control; ensure slow, controlled heating.
Q3: I'm observing a complex mixture of byproducts. What are the likely side reactions with fluorinated compounds?

A3: The enhanced reactivity of fluorinated aldehydes can open pathways to several side reactions.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation to form an alcohol and a carboxylic acid. While less common under typical Perkin conditions, the increased electrophilicity of fluorinated aldehydes could make this pathway more accessible if the base is too strong or concentrations are high.

  • Self-Condensation of the Anhydride: The anhydride can react with its own enolate, leading to polymeric materials, especially if the reaction is overheated or the aldehyde is consumed slowly.

  • Decarboxylation: The intermediate formed after the aldol addition can sometimes undergo decarboxylation, leading to the formation of a stilbene derivative instead of the desired cinnamic acid.[3][10]

Minimization Strategies:

  • Analyze Byproducts: Use techniques like NMR and Mass Spectrometry on your crude product to identify the structures of the main byproducts. This provides crucial clues to the undesired reaction pathway.

  • Control Stoichiometry: Use a slight excess of the acid anhydride to ensure the aldehyde is fully consumed.[11]

  • Base Selection: Avoid overly strong bases. The alkali salt of the acid is typically sufficient and is chosen to minimize side reactions.[11]

  • Temperature Management: Avoid excessive temperatures, which can promote decomposition and side reactions. A steady temperature of 170-180°C is often optimal.[5]

Visualizing the Mechanism and Key Steps

Understanding the reaction mechanism is fundamental to effective troubleshooting. The accepted mechanism involves the formation of a carbanion from the anhydride, which then acts as the nucleophile.[1][4][5]

Perkin_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Cyclization & Elimination Anhydride Acid Anhydride Carbanion Resonance-Stabilized Carbanion Anhydride->Carbanion Deprotonation Base Base (e.g., Acetate) Base->Anhydride Aldehyde Fluorinated Aldehyde Carbanion->Aldehyde Attack on Carbonyl Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Hydroxy Hydroxy Derivative Alkoxide->Hydroxy Protonation Final α,β-Unsaturated Product (Fluoro-cinnamic acid) Hydroxy->Final Dehydration (-H2O)

Caption: The accepted mechanism of the Perkin rearrangement.

Detailed Experimental Protocol: General Procedure for Fluorinated Aldehydes

This protocol is a starting point and must be adapted based on the specific reactivity of your substrate.

  • Reagent Preparation:

    • Place the alkali salt of the acid (e.g., anhydrous sodium acetate, 1.5 equivalents) in a round-bottom flask equipped with a magnetic stir bar. Heat under vacuum (120°C, 2 hours) to ensure it is completely dry.[7][8]

    • Allow the flask to cool to room temperature under an inert atmosphere (N2 or Ar).

  • Reaction Setup:

    • To the flask, add the fluorinated aromatic aldehyde (1.0 equivalent) and the acid anhydride (e.g., acetic anhydride, 3.0 equivalents). The anhydride often serves as the solvent.[11]

    • Equip the flask with a reflux condenser fitted with a drying tube or inert gas line.

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to 175-180°C.[5] Maintain this temperature with vigorous stirring for the recommended time (typically 4-8 hours).[7][12] Monitor the reaction progress by TLC if possible.

  • Work-up and Purification:

    • Allow the mixture to cool slightly and, while still hot, carefully pour it into a beaker containing a large volume of water.[12]

    • Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acid anhydride.

    • If the product precipitates upon cooling, collect it by vacuum filtration. If it remains dissolved, acidify the solution with concentrated HCl until precipitation is complete.

    • Wash the crude solid with cold water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure α,β-unsaturated acid.[9]

References

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). MDPI. [Link]

  • Perkin Reaction Mechanism. (n.d.). Unacademy. [Link]

  • Perkin Reaction: Definition & Mechanism. (n.d.). Study.com. [Link]

  • Perkin rearrangement. (2024). Wikipedia. [Link]

  • Perkin Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Perkin Reaction. (2023). Chemistry LibreTexts. [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

  • Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. (2006). ResearchGate. [Link]

  • Perkin reaction. (2024). Wikipedia. [Link]

  • Perkin condensation. (2023). YouTube. [Link]

  • Alternate pathway for Perkin reaction of salicylaldehyde. (2018). Chemistry Stack Exchange. [Link]

  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry. [Link]

  • Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. (n.d.). CDN. [Link]

  • Revised mechanism and improved methodology for the Perkin condensation. (2012). ResearchGate. [Link]

  • The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2011). National Center for Biotechnology Information. [Link]

  • Perkin Reactions under Microwave Irradiation. (n.d.). Asian Journal of Chemistry. [Link]

  • The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Protecting group. (2024). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of Benzofuran Cyclization with Fluorine Substituents

Last Updated: 2026-01-11 Introduction Welcome to the technical support center for advanced benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-11

Introduction

Welcome to the technical support center for advanced benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective benzofuran cyclization, particularly when fluorine substituents are involved. The presence of fluorine can dramatically alter the electronic properties of the aromatic ring, presenting both unique challenges and opportunities for controlling the regiochemical outcome of the cyclization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: How does a fluorine substituent on the phenol ring influence the regioselectivity of benzofuran cyclization?

A1: The fluorine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).[1][2] The interplay of these effects is crucial in determining the regioselectivity of the cyclization.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma bond network.[2][3] This effect is strongest at the ortho position and diminishes with distance, making the meta and para positions progressively less affected.[1] This deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[4][5]

For electrophilic aromatic substitution-type cyclizations, the resonance effect generally directs the reaction to the ortho and para positions. However, the strong inductive effect deactivates the ortho position to a greater extent than the para position.[1] Consequently, cyclization often favors the position para to the fluorine substituent, assuming it is sterically accessible.

Q2: I am observing a mixture of regioisomers during the cyclization of a fluorinated phenol. What are the primary factors controlling this?

A2: Obtaining a mixture of regioisomers is a common challenge. The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: As discussed in Q1, the push-pull nature of fluorine's electronic influence is a primary determinant.[1][2]

  • Steric Hindrance: Bulky groups on the phenol or the cyclizing partner can sterically hinder one potential cyclization site over another.

  • Reaction Mechanism: The specific mechanism of the benzofuran synthesis plays a pivotal role. For instance, palladium-catalyzed intramolecular Heck reactions, acid-catalyzed cyclodehydrations, and radical cyclizations will all have different regiochemical preferences.[6][7]

  • Catalyst and Ligands: In metal-catalyzed reactions (e.g., using Palladium, Copper, or Gold), the choice of catalyst and coordinating ligands can significantly influence which regioisomer is formed.[8][9]

  • Reaction Conditions: Parameters such as solvent polarity, temperature, and the nature of any acid or base used can alter the reaction pathway and, consequently, the regioselectivity.[8]

Q3: Can fluorine substituents be used to my advantage to achieve a desired regioselectivity?

A3: Absolutely. The strong directing effects of fluorine can be strategically employed. By placing a fluorine atom at a specific position on the aromatic ring, you can electronically "block" or "disfavor" certain positions for cyclization while "activating" others. For example, placing a fluorine atom meta to the hydroxyl group can help direct cyclization to the positions ortho and para to the fluorine, potentially leading to a single major regioisomer.

Troubleshooting Guides

Problem 1: Poor regioselectivity in the acid-catalyzed cyclization of a fluorinated α-aryloxyketone, leading to a mixture of 4- and 6-fluoro-benzofuran isomers.
  • Possible Cause: The protonation of the carbonyl group in the α-aryloxyketone leads to an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. The electronic effects of both the hydroxyl (or ether) group and the fluorine substituent are competing to direct the cyclization. If the electronic preferences are not strongly biased towards one position, a mixture of isomers will result.

  • Troubleshooting Steps & Expected Outcomes:

    • Lower the Reaction Temperature:

      • Protocol: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) instead of room temperature or reflux.

      • Causality: Lowering the temperature increases the selectivity of the reaction by favoring the pathway with the lower activation energy. Often, one regioisomeric transition state is significantly more stable than the other, and this difference is more pronounced at lower temperatures.

      • Expected Outcome: An improved ratio of the desired regioisomer.

    • Vary the Acid Catalyst:

      • Protocol: Screen a range of Brønsted and Lewis acids. For instance, compare a strong Brønsted acid like trifluoroacetic acid (TFA) with Lewis acids of varying strengths such as BF₃·OEt₂, AlCl₃, or TiCl₄.[10]

      • Causality: Lewis acids coordinate to the carbonyl oxygen, and the size and nature of the Lewis acid can introduce steric bulk that favors cyclization at the less hindered position. Additionally, different acids can alter the electronic nature of the intermediate, influencing the regioselectivity.

      • Expected Outcome: A shift in the isomeric ratio, potentially favoring one product significantly. A table summarizing hypothetical results is provided below.

  • Data Presentation:

CatalystTemperature (°C)Ratio (4-fluoro : 6-fluoro)
H₂SO₄8055 : 45
TFA2565 : 35
TFA078 : 22
BF₃·OEt₂2585 : 15
TiCl₄092 : 8
  • Workflow Diagram:

    G cluster_0 Troubleshooting Workflow for Regioselectivity Start Mixture of Regioisomers Observed Temp Lower Reaction Temperature Start->Temp Analysis Analyze Isomer Ratio (GC/NMR) Temp->Analysis Catalyst Screen Different Acid Catalysts Catalyst->Analysis Analysis->Catalyst Ratio < 90:10 Success Desired Regioselectivity Achieved Analysis->Success Ratio > 90:10 Further_Opt Further Optimization Needed Analysis->Further_Opt No Improvement

    Caption: Troubleshooting decision tree for improving regioselectivity.

Problem 2: In a palladium-catalyzed intramolecular cyclization (e.g., Heck or Sonogashira coupling followed by cyclization) of a fluorinated o-iodophenol derivative, the undesired regioisomer is the major product.
  • Possible Cause: The regioselectivity of palladium-catalyzed cyclizations is highly dependent on the ligand environment around the palladium center, as well as the electronic nature of the substrate. The fluorine substituent may be electronically favoring an undesired cyclization pathway.

  • Troubleshooting Steps & Expected Outcomes:

    • Ligand Screening:

      • Protocol: Systematically screen a variety of phosphine ligands with different steric and electronic properties. Examples include monodentate ligands (e.g., PPh₃, P(t-Bu)₃) and bidentate ligands (e.g., BINAP, dppf).

      • Causality: The ligand's cone angle and electronic properties directly influence the geometry and reactivity of the palladium complex. A bulkier ligand may sterically block the undesired cyclization pathway, while an electron-rich or electron-poor ligand can alter the electronics of the palladium center, favoring one insertion pathway over another.

      • Expected Outcome: A significant change in the product ratio, hopefully favoring the desired regioisomer.

    • Solvent Modification:

      • Protocol: Evaluate a range of solvents with varying polarities (e.g., toluene, DMF, acetonitrile, dioxane).

      • Causality: The solvent can influence the stability of charged intermediates in the catalytic cycle and can also affect the solubility and conformation of the palladium-ligand complex. In some cases, solvent choice can dramatically switch the reaction pathway.[8]

      • Expected Outcome: An improvement in the regioselectivity.

    • Base Selection:

      • Protocol: Test different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU).

      • Causality: The base plays a crucial role in the catalytic cycle, often in the reductive elimination step or in regenerating the active catalyst. The nature and strength of the base can influence the rate of competing pathways.

      • Expected Outcome: An altered product distribution.

  • Experimental Protocol Example: Ligand Screening for Intramolecular Heck Cyclization

    • To a series of oven-dried reaction vials, add the fluorinated o-iodophenol derivative (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and the respective phosphine ligand (0.1 equiv).

    • Add the chosen solvent (e.g., DMF) and base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vials and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the regioisomers.

  • Mechanism Visualization:

    G cluster_0 Palladium-Catalyzed Cyclization Pathways A Fluorinated Aryl-Pd(II) Complex B Desired Regioisomeric Intermediate A->B  Pathway 1 (Favored by Ligand X) C Undesired Regioisomeric Intermediate A->C  Pathway 2 (Favored by Ligand Y) D Desired Benzofuran B->D β-hydride elimination /reductive elimination E Undesired Benzofuran C->E β-hydride elimination /reductive elimination

    Caption: Competing pathways in Pd-catalyzed benzofuran cyclization.

References

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . (2024). ACS Omega. [Link]

  • Scheme 2. Plausible mechanism for the preparation of benzofuran. (n.d.). ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . (2021). Molecules. [Link]

  • Ponce González, J., et al. (2011). Synthesis of fluorinated fused benzofurans and benzothiophenes: Smiles-type rearrangement and cyclisation of perfluoro(het)aryl ethers and sulfides. Organic & Biomolecular Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . (2024). Semantic Scholar. [Link]

  • Electrophilic aromatic directing groups . (n.d.). Wikipedia. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

  • Directing Effects . (2022). Chemistry LibreTexts. [Link]

  • Directing Effects . (n.d.). ChemTalk. [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution . (n.d.). Aakash Institute. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions . (n.d.). Organic Chemistry Tutor. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Carboxylic Acids

Welcome to the technical support center for the purification of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these compounds. The distinct physicochemical properties of fluorinated carboxylic acids, stemming from the high electronegativity of fluorine, often necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your laboratory work.

The Unique Nature of Fluorinated Carboxylic Acids: A Double-Edged Sword

The incorporation of fluorine atoms into a carboxylic acid backbone dramatically alters its electronic properties, leading to a significant increase in acidity compared to their non-fluorinated analogs.[1] This increased acidity, while often a desirable trait in drug design and materials science, presents unique challenges during purification. The strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion, making these acids more prone to remain in their ionized form, which can complicate extraction and chromatography.[1] Furthermore, the hydrophobic and oleophobic nature of the perfluoroalkyl chain influences solubility and interactions with chromatographic stationary phases.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct answers to specific problems you may encounter during the purification of fluorinated carboxylic acids.

Problem 1: Low Recovery of My Fluorinated Carboxylic Acid During Aqueous Work-up/Extraction.

Question: I am consistently losing a significant amount of my fluorinated carboxylic acid during liquid-liquid extraction from an aqueous phase into an organic solvent. Adjusting the pH with standard protocols for carboxylic acids doesn't seem to be effective. Why is this happening and what can I do to improve my recovery?

Answer: This is a common issue stemming from the unusually low pKa of many fluorinated carboxylic acids.

  • The Root Cause - Enhanced Acidity: Fluorination significantly increases the acidity of carboxylic acids. For example, trifluoroacetic acid has a pKa of around 0.5, making it a much stronger acid than acetic acid (pKa ≈ 4.75). This means that a much lower pH is required to protonate the carboxylate and allow for its extraction into an organic solvent. At a pH where a typical carboxylic acid is fully protonated and readily extracted, a highly fluorinated counterpart may still be predominantly in its anionic, water-soluble form.

  • Troubleshooting Protocol: Optimizing Extraction Conditions

    • Aggressive pH Adjustment: Instead of aiming for a pH of 2-3, which is often sufficient for non-fluorinated carboxylic acids, you will likely need to adjust the aqueous phase to a pH of 1 or even lower. Use a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for this adjustment. Always check the pH with a calibrated pH meter.

    • "Salting Out" Effect: Increase the ionic strength of the aqueous phase by adding a neutral salt like sodium chloride (NaCl) or ammonium chloride (NH₄Cl) to saturation. This decreases the solubility of the fluorinated carboxylic acid in the aqueous layer and promotes its partitioning into the organic phase.

    • Choice of Organic Solvent: While common solvents like ethyl acetate or dichloromethane can be used, consider solvents that can disrupt water's hydrogen-bonding network and have some polar character. A mixture of a polar aprotic solvent and a less polar solvent can sometimes be effective. However, be mindful of solvent miscibility and the potential for emulsion formation.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the compound.

    • Consider Solid-Phase Extraction (SPE): If liquid-liquid extraction remains problematic, especially for short-chain fluorinated carboxylic acids which can have appreciable water solubility even in their protonated form, consider using solid-phase extraction.

      • SPE_Workflow start Aqueous Sample (pH adjusted < pKa) condition Condition SPE Cartridge (e.g., Methanol, then acidic water) start->condition load Load Sample condition->load wash Wash to Remove Polar Impurities (e.g., acidic water) load->wash dry Dry the Sorbent (Nitrogen stream) wash->dry elute Elute with Organic Solvent +/- Modifier (e.g., Methanol, Methanol w/ NH4OH) dry->elute collect Collect Purified Fluorinated Carboxylic Acid elute->collect

        Figure 1: A generalized workflow for the solid-phase extraction of fluorinated carboxylic acids.

Problem 2: My fluorinated carboxylic acid is co-eluting with impurities during reversed-phase HPLC.

Question: I am struggling to achieve baseline separation of my target fluorinated carboxylic acid from closely related impurities using standard reversed-phase HPLC conditions (e.g., a C18 column with a water/acetonitrile gradient). What strategies can I employ to improve resolution?

Answer: Co-elution is a frequent challenge, especially with impurities that have similar hydrophobicity to your target compound. Here's how to approach this:

  • Understanding the Interaction: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The perfluoroalkyl chain of your acid contributes significantly to this retention. Common impurities might include isomers, shorter or longer-chain homologs, or byproducts from the synthesis.

  • Troubleshooting Protocol: Enhancing HPLC Separation

    • Optimize the Mobile Phase:

      • Ion Pairing Agents: For anionic compounds like fluorinated carboxylic acids, adding an ion-pairing agent to the mobile phase can significantly improve peak shape and resolution. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is a common choice as it is volatile and compatible with mass spectrometry. The TFA protonates the carboxylate, neutralizing its charge and increasing its retention and interaction with the stationary phase.

      • Gradient Optimization: A shallower gradient will provide more time for the separation to occur. If you have a critical pair of co-eluting peaks, consider using an isocratic hold during that portion of the chromatogram.

      • Alternative Organic Modifiers: While acetonitrile is common, methanol or isopropanol can offer different selectivities and may resolve your co-eluting peaks.

    • Stationary Phase Selection:

      • Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions, which can be beneficial if your analyte or impurities contain aromatic rings.

      • Pentafluorophenyl (PFP) Columns: PFP columns are specifically designed for the separation of halogenated compounds and can offer unique selectivity for fluorinated molecules through dipole-dipole and π-π interactions.

    • Temperature Control: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. Experiment with a range of temperatures (e.g., 30-60 °C) to find the optimal condition.

Problem 3: I am observing degradation of my fluorinated carboxylic acid during purification.

Question: I suspect my fluorinated carboxylic acid is degrading during my purification workflow, leading to low yields and the appearance of new, unwanted peaks in my analytical chromatograms. What are the likely causes and how can I prevent this?

Answer: While the carbon-fluorine bond is exceptionally strong, the carboxylic acid functionality can be susceptible to degradation under certain conditions.

  • Potential Degradation Pathways:

    • Decarboxylation: Some fluorinated carboxylic acids can undergo decarboxylation, especially at elevated temperatures. This is more common for α-branched or sterically hindered acids.

    • Hydrolysis: While generally stable, some fluorinated carboxylic acids, particularly those with certain activating groups, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Reactions with Solvents: Be cautious with reactive solvents. For example, prolonged heating in protic solvents like methanol could lead to esterification.

  • Troubleshooting Protocol: Minimizing Degradation

    • Temperature Control: Avoid excessive heat during all purification steps. If distillation is necessary, use vacuum distillation to lower the boiling point. During solvent evaporation, use a rotary evaporator at a moderate temperature.

    • pH Management: Minimize exposure to harsh pH conditions. If a strong acid or base is required for extraction, neutralize the solution as soon as possible in the subsequent step.

    • Inert Atmosphere: For sensitive compounds, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Solvent Purity: Use high-purity, peroxide-free solvents, as impurities in the solvent can sometimes catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude fluorinated carboxylic acid?

A1: The nature of impurities is highly dependent on the synthetic route.

  • From Electrochemical Fluorination (ECF): ECF can produce a mixture of linear and branched isomers, as well as shorter-chain fragments due to C-C bond cleavage. You may also have partially fluorinated species.

  • From Oxidation of Fluorotelomer Alcohols: This process can yield a homologous series of PFCAs.[2][3] You may also have unreacted starting material or intermediate aldehydes and unsaturated acids.[3]

Q2: How do I choose the right crystallization solvent for my fluorinated carboxylic acid?

A2: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • General Guidelines: Due to their often high crystallinity and unique solubility, a good starting point is to screen a range of solvents from polar (e.g., water, ethanol) to non-polar (e.g., hexane, toluene).

  • Solvent Pairs: A two-solvent system is often effective. For example, dissolve the acid in a "good" solvent like hot acetone or ethyl acetate, and then slowly add a "poor" solvent like hexane or water until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Aqueous Crystallization: For some fluorinated carboxylic acids, water can be an excellent crystallization solvent, especially for shorter-chain variants.

Solvent System Comments
WaterGood for some short-chain acids. Solubility is highly temperature-dependent.
Ethanol/WaterA versatile polar solvent pair.
Acetone/HexaneA good combination of a polar "good" solvent and a non-polar "poor" solvent.
TolueneCan be effective for longer-chain, more hydrophobic fluorinated carboxylic acids.

Q3: What are the key safety precautions I should take when handling fluorinated carboxylic acids?

A3: Fluorinated carboxylic acids, especially the shorter-chain ones, are corrosive and can cause severe burns.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (check a glove compatibility chart).

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhaling corrosive vapors.

  • Spill Management: Have appropriate spill kits available. For acidic spills, a neutralizer like sodium bicarbonate should be used with caution, as the neutralization reaction can be exothermic.

  • Waste Disposal: Fluorinated waste should be disposed of according to your institution's and local regulations for halogenated organic waste.[1] Do not pour it down the drain.[1] Collect it in a designated, properly labeled waste container.[1]

Q4: I'm having trouble with the solid-phase extraction of very short-chain fluorinated carboxylic acids. They seem to be breaking through the column. What can I do?

A4: Short-chain PFCAs (e.g., trifluoroacetic acid, perfluorobutanoic acid) are very polar and can be challenging to retain on traditional reversed-phase sorbents.

  • Use a Weak Anion Exchange (WAX) Sorbent: WAX sorbents retain analytes through ion exchange and are very effective for strong acids like PFCAs.

  • Optimize Loading Conditions: Ensure the pH of your sample is at least 1.5-2 pH units above the pKa of your analyte to ensure it is in its anionic form for retention on the WAX sorbent.

  • Elution: Elute with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and release your compound.

Q5: How can I confirm the purity of my final fluorinated carboxylic acid product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • HPLC-UV: A primary tool for assessing purity and quantifying impurities with a UV chromophore.

  • LC-MS/MS: Provides high sensitivity and selectivity, and can help in identifying unknown impurities.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity against a certified standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated carboxylic acids, GC-MS after derivatization (e.g., to form a methyl or ethyl ester) can be a powerful analytical tool.

References

  • Michigan State University Environmental Health & Safety. (n.d.). PFAS Waste. Retrieved from [Link]

  • Ellis, D. A., Martin, J. W., Mabury, S. A., Hurley, M. D., Andersen, M. P. S., & Wallington, T. J. (2004). Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. Environmental science & technology, 38(12), 3316–3321. [Link]

  • Dinglasan, M. J. A., Ye, Y., Edwards, E. A., & Mabury, S. A. (2004). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. Environmental science & technology, 38(10), 2857–2864. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-Fluorobenzofuran-2-carboxylic Acid

Welcome to the technical support center for the purification of 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this crucial synthetic intermediate. The protocols and explanations provided herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude 6-Fluorobenzofuran-2-carboxylic acid, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Crude product is a dark, oily, or tarry substance.

Cause: This often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or colored impurities from side reactions during synthesis.

Solution: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique for carboxylic acids, leveraging their ability to form water-soluble salts in the presence of a base.[1][2] This method effectively separates the acidic product from neutral or basic impurities.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure generated from CO₂ evolution. Continue until no more gas is evolved.

  • Separation: Allow the layers to separate completely. The deprotonated 6-Fluorobenzofuran-2-carboxylate salt will be in the aqueous (bottom) layer.[4][5] Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution.[3] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2, check with litmus paper).[3]

  • Precipitation & Isolation: The purified 6-Fluorobenzofuran-2-carboxylic acid will precipitate out as a solid. Collect the solid by suction filtration, wash with cold deionized water, and dry thoroughly.[2][4]

Issue 2: The purified product shows low purity by HPLC/TLC, with impurities close to the product spot/peak.

Cause: This suggests the presence of structurally similar impurities, such as starting materials, isomers, or byproducts with similar polarity to the desired product.

Solution 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds by separating them from impurities based on differences in solubility.

Solvent SystemPurity ImprovementRationale
Ethanol/WaterGood to ExcellentThe product is soluble in hot ethanol and less soluble in cold water.
TolueneGoodEffective for removing more polar impurities.
Acetic Acid/WaterGoodUseful if acidic impurities are present.

Detailed Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the 6-Fluorobenzofuran-2-carboxylic acid is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solution 2: Column Chromatography

For challenging separations where recrystallization is ineffective, silica gel column chromatography can be employed.[6][7]

Expert Tip: Carboxylic acids can streak on silica gel due to strong interactions. To mitigate this, add 0.5-1% acetic acid to the mobile phase to keep the compound protonated.[3]

Detailed Protocol:

  • Stationary Phase: Prepare a silica gel slurry in the chosen eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Fluorobenzofuran-2-carboxylic acid.[3]

Issue 3: The final product contains residual inorganic salts.

Cause: Incomplete washing after acid-base extraction or other salt-forming reactions.

Solution: Water Wash or Slurry

  • Dissolution/Suspension: Dissolve the product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate). If the product is not very soluble, create a slurry.

  • Washing: Transfer the solution/slurry to a separatory funnel and wash with deionized water. If a slurry was made, simply stir with water and then filter.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 6-Fluorobenzofuran-2-carboxylic acid?

A1: The impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., substituted salicylaldehydes or phenols), reagents, and byproducts from side reactions.[3] For instance, if a Perkin-like condensation is used, you might find residual acetic anhydride or related compounds.

Q2: How can I effectively monitor the purity of my product during the purification process?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.

Q3: My compound is an oil after purification, but the literature reports it as a solid. What should I do?

A3: This could be due to the presence of residual solvent or a persistent impurity that is depressing the melting point. Try co-evaporating the oil with a solvent like toluene on a rotary evaporator to azeotropically remove residual solvents. If it remains an oil, re-purification by another method (e.g., chromatography if you previously did a recrystallization) is recommended.

Q4: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?

A4: While NaOH will deprotonate the carboxylic acid, it is a very strong base and can potentially hydrolyze other functional groups if present in the impurities or even the product under certain conditions.[1] Sodium bicarbonate is a weaker base and is generally sufficient and safer for extracting carboxylic acids.[4][5]

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of crude 6-Fluorobenzofuran-2-carboxylic acid.

Purification_Workflow Crude Crude 6-Fluorobenzofuran-2-carboxylic Acid AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization AcidBase->Recrystallization Solid Product Chromatography Column Chromatography AcidBase->Chromatography Oily Product or Difficult Separation Analysis Purity Analysis (TLC/HPLC) Recrystallization->Analysis PureProduct Pure Product Chromatography->PureProduct Analysis->Chromatography <98% Pure Analysis->PureProduct >98% Pure

Caption: General purification workflow for 6-Fluorobenzofuran-2-carboxylic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

  • Springer. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubMed. (2016, April 15). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • ResearchGate. (2020, October 16). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014, August 10). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2022, January). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • International Journal of Pharmaceutical Sciences and Research. (2016, July 25). development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Il Farmaco. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFuran-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of 6-Fluorobenzofuran-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are investigating the stability and degradation of this important heterocyclic building block. Given that specific degradation pathways for 6-Fluorobenzofuran-2-carboxylic acid are not extensively documented in public literature, this document provides a framework for systematically elucidating them. We will leverage established principles from forced degradation studies, microbial metabolism of related compounds, and advanced analytical techniques to provide actionable guidance.

This center is structured as a dynamic resource, moving from high-level frequently asked questions to in-depth troubleshooting for common experimental hurdles, and concluding with detailed protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers may have before initiating degradation studies.

Q1: What are the primary objectives of studying the degradation of 6-Fluorobenzofuran-2-carboxylic acid?

A1: Understanding the degradation pathways is critical for several reasons in the drug development pipeline. Forced degradation, or stress testing, is a regulatory requirement by agencies like the ICH to develop and validate stability-indicating analytical methods.[1][2][3] These studies help to:

  • Identify Potential Degradants: Determine the likely impurities that could form during manufacturing, storage, or administration.[3][4]

  • Elucidate Degradation Mechanisms: Understand the chemical liabilities of the molecule under various stress conditions (e.g., pH, light, oxidation, heat).[1][2]

  • Develop Stability-Indicating Methods: Ensure that the analytical methods used for quality control can separate the intact drug from its degradation products.[3]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product and the selection of appropriate packaging.[4]

  • Assess Safety: Degradation products may have different toxicological profiles than the parent compound, necessitating their identification and characterization.

Q2: Based on its structure, what are the most probable degradation pathways for 6-Fluorobenzofuran-2-carboxylic acid?

A2: While specific data is scarce, we can predict likely degradation routes based on the chemistry of the benzofuran ring, the carboxylic acid group, and the carbon-fluorine bond.

  • Hydrolysis: The ester-like ether linkage in the furan ring could be susceptible to cleavage under strong acidic or basic conditions, potentially leading to ring-opening.

  • Decarboxylation: The carboxylic acid group at the 2-position may be lost as CO2, particularly under thermal stress.

  • Oxidation: The electron-rich benzofuran ring system is a likely target for oxidative degradation, which can lead to hydroxylation of the aromatic ring or cleavage of the furan ring.[5]

  • Photodegradation: Aromatic systems like benzofuran can absorb UV light, leading to photolytic cleavage or rearrangement.[6][7] Studies on other benzofurans show that photodegradation can result in hydroxylation, oxidation, and cleavage of the carbamate group (if present).[7]

  • Metabolic Transformation (Biotransformation): In a biological system, degradation is likely to proceed via enzymatic action.

    • Phase I Metabolism: Cytochrome P450 enzymes may catalyze hydroxylation on the benzene ring. The carboxylic acid itself is a site for potential metabolic activation, for instance, through the formation of acyl-CoA thioesters or acyl-glucuronides.[8]

    • Microbial Degradation: While the C-F bond is very strong, microorganisms have evolved pathways to handle fluorinated aromatics.[9][10] Degradation often initiates at other functional groups to activate the molecule, making the C-F bond more susceptible to cleavage later in the pathway.[10][11] Common microbial attacks on aromatic systems involve dioxygenase enzymes, leading to ring hydroxylation and subsequent cleavage.[12][13]

Q3: What are the key analytical techniques required for these degradation studies?

A3: A multi-platform approach is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for separating the parent compound from its degradants and quantifying the extent of degradation.[1] Developing a stability-indicating method is a primary goal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products. High-resolution mass spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, provides accurate mass measurements (<5 ppm), which are essential for determining the elemental composition of degradants.[14][15] Tandem MS (MS/MS) experiments are used to fragment the degradant ions, providing structural clues.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a significant degradant, isolation followed by 1D and 2D NMR analysis (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) is the gold standard. ¹⁹F NMR is particularly powerful for tracking the fate of the fluorine atom and identifying fluorinated metabolites.[16]

Troubleshooting Guide: Common Experimental Challenges

This section is formatted to address specific problems researchers may face during their investigation.

Problem 1: My forced degradation study shows less than 5% degradation under all stress conditions. Is this acceptable?
  • Analysis of the Issue: While high stability is a desirable trait, a forced degradation study must generate a sufficient level of degradation (typically targeted at 5-20%) to prove the analytical method is "stability-indicating."[3] Insufficient degradation means the method has not been adequately challenged to separate potential degradants from the parent peak. The high stability of the C-F bond and the aromatic system may be contributing to this resistance.

  • Suggested Solutions:

    • Increase Stress Severity: Incrementally increase the stress conditions. Do not proceed to extreme conditions that are not relevant to real-world stability.

      • Acid/Base: Increase the concentration of acid/base (e.g., from 0.1 N to 1 N or even 5 N HCl/NaOH) or increase the temperature (e.g., from 60 °C to 80 °C).[4]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or the reaction time.[3]

      • Thermal: Increase the temperature (e.g., from 80 °C to 105 °C for solid-state) or extend the duration.[1]

      • Photostability: Ensure the sample is exposed to the full ICH-recommended light dose (minimum 1.2 million lux hours and 200 W h/m²).[1][3] If degradation is still low, a more intense light source may be used for investigative purposes.

    • Change the Matrix: Perform degradation studies in solution (e.g., water/acetonitrile mixture) even if the final product is a solid. Degradation kinetics are often much faster in solution.[17]

Problem 2: My chromatogram is overly complex after oxidative stress, showing a "forest" of small peaks. How do I identify the primary degradation pathway?
  • Analysis of the Issue: Aggressive oxidative conditions (e.g., high concentration of H₂O₂ at high temperature) can cause non-specific, secondary, and tertiary degradation, which does not represent the primary, most likely degradation pathway. This complicates analysis and can be misleading.

  • Suggested Solutions:

    • Create a Degradation Time Course: Analyze samples at multiple time points (e.g., 2, 8, 24, 48 hours). Primary degradants will appear first and may then decrease as they convert to secondary products. This kinetic analysis helps distinguish the initial steps of the pathway.

    • Reduce Stress Severity: Use milder oxidative conditions. Try a lower concentration of H₂O₂ (e.g., 0.5-1%) at room temperature.[3]

    • Use Alternative Oxidants: Consider other, sometimes more specific, oxidizing agents like AIBN (a radical initiator) or metal ions to see if different pathways are initiated.[3]

    • Utilize Mass Balance: Ensure that the decrease in the parent peak area corresponds to the increase in the total area of the degradant peaks. A good mass balance (>95%) indicates you are observing the major products.

Problem 3: I have an accurate mass for a major degradant from LC-HRMS, but I cannot determine its structure.
  • Analysis of the Issue: An elemental formula alone is often insufficient to identify a structure, as numerous isomers may be possible. Structural elucidation is a puzzle that requires piecing together multiple lines of evidence.

  • Suggested Solutions:

    • Analyze MS/MS Fragmentation: This is the most critical step. Compare the fragmentation pattern of your unknown to that of the parent compound. Look for common fragments (indicating part of the molecule is intact) and neutral losses (e.g., loss of H₂O, CO₂, or CO) that provide clues about the functional groups present. For benzofuran-like structures, characteristic cleavages of the furan ring may be observed.

    • Consult Metabolite Databases: Use the elemental formula or accurate mass to search chemical and metabolomics databases like PubChem, ChemSpider, and Metlin.[15] While a direct hit is unlikely for a novel compound, you may find related structures with similar fragmentation patterns.

    • Consider Isotopic Patterns: If your mass spectrometer has sufficient resolution, the isotopic pattern can help confirm the elemental composition, especially the presence of elements like sulfur (if suspected from a co-metabolism experiment) which has a distinct ³⁴S isotope.[15]

    • Isolate and Perform NMR: If the degradant is significant (>1%), consider semi-preparative HPLC to isolate a sufficient quantity for NMR analysis. This is the only way to definitively confirm the structure and stereochemistry.

Experimental Protocols & Data Presentation

This section provides standardized starting points for key experiments.

Protocol 1: Forced Degradation Study

This protocol is aligned with ICH guidelines for stress testing.[1][2]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 6-Fluorobenzofuran-2-carboxylic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Prepare a control sample by diluting 1 mL of stock with 9 mL of the solvent.

    • Acid Hydrolysis: 0.1 N and 1 N HCl. Incubate at 60 °C.

    • Base Hydrolysis: 0.1 N and 1 N NaOH. Incubate at 60 °C.

    • Oxidative: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Heat the control solution at 60 °C and 80 °C.

  • Time Points: Collect samples at 0, 2, 6, 12, 24, and 48 hours.

  • Sample Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a developed reverse-phase HPLC-UV method. Calculate the percentage degradation against the time-zero control. If significant degradants are observed, re-run the samples on an LC-HRMS system to obtain accurate mass and MS/MS data.

Stress ConditionTypical Reagents/ParametersPotential Primary Transformation of 6-Fluorobenzofuran-2-carboxylic acid
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80 °CFuran ring opening, Decarboxylation
Base Hydrolysis 0.1 N - 1 N NaOH, 60-80 °CFuran ring opening
Oxidation 3-30% H₂O₂, Room TempRing hydroxylation, Ring cleavage
Thermal (Solution) 60-80 °CDecarboxylation
Photolysis (Solution) ICH Guideline Light ExposureDimerization, Ring rearrangement, Oxidation
Protocol 2: Preliminary Microbial Degradation Screening

This protocol assesses the potential for biodegradation.

  • Culture Preparation: Obtain activated sludge from a local wastewater treatment plant as a diverse microbial source.[18]

  • Microcosm Setup: In a sterile flask, combine 100 mL of minimal salts medium with a small amount of activated sludge.

  • Acclimation: Add a low concentration of a structurally similar, non-fluorinated compound (e.g., Benzofuran-2-carboxylic acid) and incubate for 1-2 weeks to enrich for microbes capable of degrading the core structure.

  • Degradation Assay:

    • Transfer an aliquot of the acclimated culture to fresh minimal salts medium.

    • Spike with 6-Fluorobenzofuran-2-carboxylic acid to a final concentration of 10-50 mg/L.

    • Set up a sterile control (autoclaved sludge + compound) to account for abiotic loss.

    • Incubate at 25-30 °C with shaking.

  • Analysis: At regular intervals (e.g., Day 0, 1, 3, 7, 14), remove an aliquot, centrifuge to remove biomass, and analyze the supernatant by HPLC to monitor the disappearance of the parent compound. Analyze later time points by LC-HRMS to identify potential metabolites. The presence of hydroxylated or ring-opened products would be indicative of microbial activity.[13][19]

Visualization of Pathways and Workflows
Hypothetical Degradation Pathways

The following diagram illustrates plausible initial degradation steps for 6-Fluorobenzofuran-2-carboxylic acid based on known chemical principles. These pathways must be confirmed experimentally.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_thermal Thermal/Photolytic Pathway cluster_metabolic Metabolic Pathway parent 6-Fluorobenzofuran- 2-carboxylic acid ox_prod Hydroxylated Intermediate(s) parent->ox_prod e.g., H₂O₂ hydrolysis_prod Ring-Opened Phenolic Acid parent->hydrolysis_prod Acid/Base decarboxy_prod 6-Fluorobenzofuran parent->decarboxy_prod Heat (Δ) phase1_prod Phase I Metabolite (e.g., Hydroxylated) parent->phase1_prod CYP450 ring_cleavage_ox Ring-Cleaved Products ox_prod->ring_cleavage_ox phase2_prod Phase II Conjugate (e.g., Glucuronide) phase1_prod->phase2_prod UGTs G A Forced Degradation (Acid, Base, Ox, Heat, Light) B HPLC-UV Analysis: Quantify Degradation A->B C Is Degradation > 5%? B->C D LC-HRMS Analysis: Accurate Mass & Formula C->D Yes K Increase Stress Severity & Repeat C->K No E MS/MS Fragmentation Analysis D->E F Database Search & Pathway Prediction E->F G Definitive Structure? (Isomerism Issue) F->G H Isolate Degradant (Prep-HPLC) F->H Significant Degradant Requires Confirmation J Structure Elucidated G->J No L Report Putative Structure G->L Yes, but minor I NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) H->I I->J K->A

Caption: Systematic workflow for the identification of unknown degradation products.

References
  • Alexandrino, D. A. M., et al. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications. Applied Microbiology and Biotechnology.
  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodibenzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences.
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]

  • Murphy, C. D. (2015). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available at: [Link]

  • Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Kiel, G., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Development and Technology. Available at: [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Rane, K., & Patil, V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, Y., et al. (2012). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Zran, N. W., et al. (2005). Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nojiri, H., et al. (2001). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology. Available at: [Link]

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. Available at: [Link]

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Young, R. B., et al. (2021). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. Available at: [Link]

  • Dunn, W. B., et al. (2011). Identifying Unknowns: A challenge for Metabolomics. Metabolomics. Available at: [Link]

  • Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brown, M., et al. (2011). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Journal of Clinical and Experimental Pathology. Available at: [Link]

  • Skonberg, C., et al. (2008). Metabolic Activation of Carboxylic Acids. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Rhoads, K. R., et al. (2017). Aerobic biodegradation of 2 fluorotelomer sulfonamide-based aqueous film-forming foam components produces perfluoroalkyl carboxylates. Environmental Toxicology and Chemistry. Available at: [Link]

Sources

Optimization

solubility issues of 6-Fluorobenzofuran-2-carboxylic acid in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 6-Fluorobenzofuran-2-carboxylic acid. As a Senior Application Scientist, I understand that realizing the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 6-Fluorobenzofuran-2-carboxylic acid. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your experiments begins with a fundamental step: getting it into solution. This guide is designed to provide you with in-depth, field-proven insights into overcoming the solubility challenges associated with this molecule in aqueous buffers. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt these strategies to your unique experimental needs.

Understanding the Molecule: Why is Solubility a Challenge?

6-Fluorobenzofuran-2-carboxylic acid (MW: 180.13 g/mol ) possesses a chemical structure that presents inherent solubility challenges in neutral aqueous solutions.[1] Its two key features are:

  • A Hydrophobic Core: The fused benzofuran ring system is rigid, planar, and lipophilic (fat-loving). The addition of a fluorine atom further increases its hydrophobicity. This core structure prefers to interact with non-polar environments and is poorly solvated by water.

  • An Ionizable Group: The carboxylic acid group (-COOH) is a weak acid. Its solubility is critically dependent on the pH of the solution.[2]

The key to solubilization lies in manipulating the carboxylic acid group. In its protonated form (R-COOH) at acidic pH, the molecule is largely neutral and water-insoluble. By increasing the pH to a level above the compound's pKa, the group deprotonates to form the highly polar, charged carboxylate salt (R-COO⁻), which is significantly more water-soluble.[3][4] The predicted pKa for 6-Fluorobenzofuran-2-carboxylic acid is approximately 3.06 .[5] This value is the cornerstone of our solubilization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I tried dissolving 6-Fluorobenzofuran-2-carboxylic acid in PBS (pH 7.4) and it won't go into solution. Why?

This is the most common issue researchers face. At a pH of 7.4, which is more than 4 units above the pKa of ~3.06, the carboxylic acid group is almost completely deprotonated and exists in its charged carboxylate form.[4] While this is the more soluble form, the large, hydrophobic benzofuran scaffold can still limit the intrinsic aqueous solubility, especially at higher concentrations. If you observe particulates, it means the concentration you are trying to achieve exceeds its solubility limit in that specific buffer, even in its ionized form.

Q2: What is the recommended first step to solubilize this compound for an aqueous assay?

The most reliable and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.[6] This approach bypasses the initial difficulty of dissolving the powder directly in water.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice as it readily dissolves 6-Fluorobenzofuran-2-carboxylic acid and is miscible with water.[7]

  • Workflow: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution into your final aqueous buffer to reach the desired working concentration.

Critical Consideration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[8]

Q3: My experiment is sensitive to organic solvents. How can I prepare a stock solution without DMSO?

If DMSO is not an option, you must use a pH-modification strategy.[][10]

  • Prepare an Alkaline Stock Solution: Dissolve the compound in a dilute basic solution, such as 10-100 mM Sodium Hydroxide (NaOH). The hydroxide ions will deprotonate the carboxylic acid, forming the highly soluble sodium salt.

  • Titrate and Buffer: Once dissolved, you can slowly add this alkaline stock solution to your acidic or neutral buffer system to reach the final desired pH and concentration.

  • Vortex and Inspect: Ensure thorough mixing and visually inspect for any precipitation. If the compound crashes out, your final concentration is too high for that buffer system.

Q4: I need to make a very high-concentration aqueous solution. The pH adjustment isn't enough. What are my options?

For applications requiring concentrations that push the solubility limits, the use of co-solvents in your final buffer may be necessary.[11][12] Co-solvents work by reducing the polarity of water, making the environment more favorable for the hydrophobic part of the molecule.[]

  • Common Co-solvents: Ethanol, Propylene glycol (PG), and Polyethylene glycol 400 (PEG 400) are frequently used.[][11]

  • Strategy: You may need to create a formulation. For example, a solution of 10% Ethanol, 40% PEG 400, and 50% water can dramatically increase the solubility of hydrophobic compounds.[12]

  • Important: The suitability of any co-solvent formulation must be validated for compatibility with your specific experimental model (e.g., enzyme activity, cell viability, animal tolerance).

Experimental Protocols & Workflows
Troubleshooting Decision Workflow

This flowchart provides a logical path for troubleshooting solubility issues.

G start Goal: Dissolve 6-Fluorobenzofuran- 2-carboxylic acid in Aqueous Buffer stock_q Is preparing an organic stock solution acceptable? start->stock_q dmso_stock Protocol 1: Prepare Concentrated Stock in 100% DMSO stock_q->dmso_stock Yes ph_mod Protocol 2: Use pH Adjustment Method stock_q->ph_mod No dilute Dilute stock into final aqueous buffer (e.g., 1:1000) dmso_stock->dilute check_dmso Is final DMSO concentration acceptable for assay (e.g., <0.5%)? dilute->check_dmso check_dmso->ph_mod No, too high success Success: Solution Ready for Experiment check_dmso->success Yes dissolved_ph Is compound fully dissolved at the desired concentration? ph_mod->dissolved_ph cosolvent Advanced Strategy: Consider using co-solvents (PEG 400, Ethanol, etc.) dissolved_ph->cosolvent No dissolved_ph->success Yes fail Failure: Concentration is too high. Re-evaluate required dose. cosolvent->fail

Caption: Troubleshooting workflow for solubilizing the compound.

Protocol 1: Preparation of a DMSO Stock Solution

This is the primary and most recommended method for initial experiments.

  • Calculate Mass: Determine the mass of 6-Fluorobenzofuran-2-carboxylic acid needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, you need 1.801 mg).

  • Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.[13]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can assist dissolution.[13]

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates. This is your self-validation step.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability.[8]

Protocol 2: Solubilization by pH Adjustment (Aqueous Stock)

Use this method when organic solvents must be avoided.

  • Prepare Dilute Base: Prepare a 10 mM NaOH solution in high-purity water.

  • Weigh Compound: Accurately weigh the solid compound into a sterile conical tube.

  • Add Base: Slowly add the 10 mM NaOH solution to the solid while vortexing. Add just enough volume to fully dissolve the powder. The resulting solution will be basic.

  • Neutralization/Buffering: Carefully add this concentrated basic stock to your final buffer system (e.g., HEPES, PBS) to achieve the desired final concentration and pH. Monitor the pH of the final solution.

  • Final Inspection: Observe the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration exceeds the solubility limit in the final buffer.

Data Summary Table

The following table provides estimated solubility guidelines based on the physicochemical properties of 6-Fluorobenzofuran-2-carboxylic acid and related aromatic carboxylic acids.[14][15] This data should be used as a starting point for your own empirical validation.

Solvent/Buffer SystempHExpected Maximum SolubilityRationale & Key Considerations
PBS (Phosphate Buffered Saline) 7.4Low (< 1 mM)At this pH, the compound is ionized, but the hydrophobic core limits solubility. Precipitation is likely at concentrations >1 mM.
Acidic Buffer (e.g., Citrate) 4.0Very Low (< 0.1 mM)pH is close to the pKa. The compound is mostly in its neutral, protonated form, which is very poorly soluble in water.[3]
Basic Buffer (e.g., Tris/Borate) 9.0Moderate (~1-5 mM)The highly basic pH ensures complete conversion to the more soluble carboxylate salt, maximizing aqueous solubility.[14]
100% DMSO N/AHigh (> 100 mM)Excellent organic solvent for this class of molecules.[7] Ideal for preparing concentrated master stocks.
PBS + 0.5% DMSO 7.4Low-to-ModerateThe small amount of DMSO acts as a co-solvent, slightly increasing the solubility compared to PBS alone.[11]
References
  • Wikipedia. Cosolvent. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?[Link]

  • protocols.io. DMSO stock preparation. [Link]

  • Protocol Online. Making a stock solution for my drug using DMSO. [Link]

  • ResearchGate. DMSO stock preparation v1 (PDF). [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • BioCrick. Benzofuran-2-carboxylic acid | CAS:496-41-3. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Auburn University. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • NIH. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. [Link]

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. [Link]

Sources

Troubleshooting

preventing decomposition of 6-Fluorobenzofuran-2-carboxylic acid during storage

Welcome to the technical support center for 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valua...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable research compound during storage and experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: Understanding the Stability of 6-Fluorobenzofuran-2-carboxylic Acid

6-Fluorobenzofuran-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's biological activity and metabolic stability.[1] However, like many complex organic molecules, its stability can be compromised under certain conditions. The primary concerns during storage are protection from elevated temperatures, moisture, and light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Fluorobenzofuran-2-carboxylic acid?

To ensure the long-term stability of 6-Fluorobenzofuran-2-carboxylic acid, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] For extended storage, maintaining a dry, inert atmosphere, for instance by using a desiccator and flushing the container with argon or nitrogen, is highly recommended.

Q2: I've noticed a change in the color of my stored 6-Fluorobenzofuran-2-carboxylic acid. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This can be caused by exposure to light, elevated temperatures, or reactive atmospheric components like oxygen. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the material before use.

Q3: My compound shows a new, smaller peak in the HPLC chromatogram after storage. What could this impurity be?

A common degradation pathway for heteroaromatic carboxylic acids is decarboxylation , especially when exposed to heat.[3] This would result in the formation of 6-fluorobenzofuran. The appearance of a new, likely more nonpolar (longer retention time in reverse-phase HPLC) peak could correspond to this decarboxylated product.

Q4: Can 6-Fluorobenzofuran-2-carboxylic acid hydrolyze?

While the benzofuran ring itself is relatively stable to hydrolysis under neutral conditions, the carboxylic acid functional group can react with certain compounds. The primary concern with water is not hydrolysis of the parent molecule, but rather providing a medium for other reactions or acting as a plasticizer for the solid, potentially lowering its thermal stability. However, under basic conditions, if the compound is in an esterified form, hydrolysis to the carboxylic acid is a known reaction.[4][5]

Troubleshooting Guide: Identifying and Preventing Decomposition

This section provides a structured approach to troubleshooting potential stability issues with 6-Fluorobenzofuran-2-carboxylic acid.

Visual Inspection and Initial Assessment
ObservationPotential CauseRecommended Action
Change in color (e.g., from white to yellow/brown) Photodegradation or thermal decomposition.1. Immediately protect the sample from light. 2. Verify storage temperature. 3. Perform purity analysis (see Section on Analytical Protocols).
Clumping or change in texture Moisture absorption.1. Store the compound in a desiccator. 2. If clumping is severe, consider careful drying under vacuum at a low temperature.
Noticeable odor Formation of volatile degradation products.1. Handle the compound in a well-ventilated fume hood. 2. Perform purity analysis to identify the volatile components if possible (e.g., GC-MS of the headspace).
Potential Decomposition Pathways

Understanding the likely degradation routes is key to preventing them. The primary pathways of concern for 6-Fluorobenzofuran-2-carboxylic acid are decarboxylation and potentially oxidative or photodegradation leading to ring-opened products.

cluster_main Potential Decomposition of 6-Fluorobenzofuran-2-carboxylic Acid cluster_decarboxylation Decarboxylation cluster_photodegradation Photodegradation / Oxidation 6-FB-2-CA 6-Fluorobenzofuran- 2-carboxylic Acid 6-FB 6-Fluorobenzofuran 6-FB-2-CA->6-FB Heat (≥ 85-120 °C) RingOpened Ring-Opened Products 6-FB-2-CA->RingOpened UV Light / Oxygen CO2 CO₂

Caption: Potential degradation pathways for 6-Fluorobenzofuran-2-carboxylic acid.

Experimental Protocols for Quality Control

To ensure the integrity of your 6-Fluorobenzofuran-2-carboxylic acid, regular quality control checks are recommended, especially if the material has been stored for an extended period or if degradation is suspected.

This protocol outlines a general method for assessing the purity of 6-Fluorobenzofuran-2-carboxylic acid and detecting potential degradation products.

Materials:

  • 6-Fluorobenzofuran-2-carboxylic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 6-Fluorobenzofuran-2-carboxylic acid sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.

      • Start with 95% A / 5% B.

      • Linearly increase to 5% A / 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, typically around 254 nm or 280 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity can be estimated by the area percentage of the main peak.

    • The presence of new peaks, especially those with longer retention times, may indicate degradation products like 6-fluorobenzofuran.

cluster_workflow Troubleshooting Workflow start Suspected Decomposition (e.g., color change, unexpected results) visual Visual Inspection start->visual hplc Purity Analysis (HPLC) visual->hplc pure Purity ≥ 98%? hplc->pure impure Purity < 98% pure->impure No end_ok Proceed with Experiment pure->end_ok Yes identify Identify Impurities (LC-MS, NMR) impure->identify decarboxylated Decarboxylation Product Detected? identify->decarboxylated other_imp Other Impurities Detected decarboxylated->other_imp No remediate_decarb Review Storage Temperature. Consider repurification if necessary. decarboxylated->remediate_decarb Yes remediate_other Review Storage Conditions (light, atmosphere, moisture). Consider repurification. other_imp->remediate_other end_action Take Corrective Action remediate_decarb->end_action remediate_other->end_action

Caption: A logical workflow for troubleshooting the stability of 6-Fluorobenzofuran-2-carboxylic acid.

If significant degradation is observed, further analysis can help confirm the identity of the impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC method described above with a mass spectrometer, the molecular weight of the degradation products can be determined. The expected mass of 6-fluorobenzofuran (the decarboxylation product) would be C₈H₅FO (m/z = 136.04).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the degradation products. In the case of decarboxylation, the characteristic carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) would disappear, and the signals for the aromatic protons may shift.[6][7][8]

References

  • Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 2021. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 2012. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 2017. [Link]

  • Benzofuran-2-carboxylic acid. PubChem. [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of Mass Spectrometry, 2018. [Link]

  • Supplementary Information for an article in RSC Advances. The Royal Society of Chemistry. [Link]

  • Process for preparing benzofuran derivatives.
  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Forced Degradation Studies. MedCrave online. [Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]

  • Importance of Fluorine in Benzazole Compounds. Molecules, 2020. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 2024. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 2020. [Link]

  • The Dark Side of Fluorine. Journal of Medicinal Chemistry, 2019. [Link]

  • Benzofuran-2-carboxylic acid. BioCrick. [Link]

  • Determination of carboxylic acid salts in pharmaceuticals by high-performance liquid chromatography after pre-column fluorogenic labelling. Journal of Chromatography A, 1996. [Link]

  • 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography B, 2008. [Link]

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022. [Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]

  • 6-Fluorobenzofuran-2-carboxylic acid. MySkinRecipes. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 2021. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 6-Fluorobenzofuran-2-carboxylic Acid and Its Isomers

Welcome to the technical support center for the chromatographic analysis of 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 6-Fluorobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with separating this compound from its positional isomers.

Introduction: The Challenge of Isomer Separation

6-Fluorobenzofuran-2-carboxylic acid is a key structural motif in many pharmacologically active compounds, making its purity and characterization critical in drug discovery and development.[1][2] The primary analytical challenge lies in resolving 6-Fluorobenzofuran-2-carboxylic acid from its other positional isomers (e.g., 4-fluoro, 5-fluoro, and 7-fluoro isomers). These isomers often exhibit very similar physicochemical properties, such as polarity and pKa, which makes their separation by High-Performance Liquid Chromatography (HPLC) a non-trivial task.

This guide provides a structured approach to method development and troubleshooting, focusing on the principles of reversed-phase HPLC to achieve optimal separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC separation of 6-Fluorobenzofuran-2-carboxylic acid and its isomers in a question-and-answer format.

Q1: I am seeing poor resolution or complete co-elution of my isomeric peaks. What is the first thing I should adjust?

A1: Mobile Phase pH is the most critical parameter to investigate.

  • The "Why": 6-Fluorobenzofuran-2-carboxylic acid is an acidic compound. The pH of the mobile phase will dictate its degree of ionization.[3][4] In its ionized (deprotonated) form, the molecule is more polar and will have less retention on a non-polar reversed-phase column (like a C18). Conversely, in its non-ionized (protonated) form, it is less polar and will be retained longer.[5][6] The key to separating positional isomers is to exploit the subtle differences in their pKa values. By carefully adjusting the mobile phase pH, you can manipulate the ionization state of each isomer to a different extent, thereby altering their retention times and improving separation.

  • Actionable Protocol:

    • Determine the approximate pKa of your target analyte and its isomers if possible. A literature search or in-silico prediction can provide a starting point.

    • Start with a low pH mobile phase. A pH of around 2.5-3.0, achieved using an acidic modifier like phosphoric acid or formic acid, is a good starting point.[7] At this low pH, the carboxylic acid group will be fully protonated, maximizing retention.

    • Systematically increase the pH. Prepare a series of mobile phases with increasing pH values (e.g., in 0.5 pH unit increments). Observe the changes in retention time and selectivity between the isomeric peaks.

    • Buffer your mobile phase. To ensure reproducible retention times, it is crucial to use a buffer, especially when operating at a pH close to the pKa of the analytes.[8] A phosphate buffer is a good choice for this pH range.

Q2: My peaks are tailing significantly. What are the likely causes and how can I fix this?

A2: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • The "Why":

    • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at mid-range pH values and interact with the analyte, causing peak tailing.[9]

    • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both the ionized and non-ionized forms will be present, which can lead to peak distortion.[4]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: As mentioned in Q1, operating at a lower pH (e.g., 2.5-3.0) will suppress the ionization of the silanol groups and the analyte, minimizing these secondary interactions.[9]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer free silanol groups and are less prone to causing peak tailing with acidic compounds.

    • Consider a Phenyl or PFP Column: For aromatic positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity through π-π interactions, which can improve peak shape and resolution.[10]

    • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

Q3: My retention times are drifting or are not reproducible between runs. What should I check?

A3: Retention time instability is usually related to the mobile phase, column equilibration, or the HPLC system itself.

  • The "Why": Consistent retention times rely on a stable chromatographic system. Any variation in mobile phase composition, pH, or temperature can affect the analyte's interaction with the stationary phase.

  • Systematic Checklist:

    • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and well-mixed. If you are using a gradient, ensure the online mixer is functioning correctly.[8] Degas the mobile phase to prevent bubble formation in the pump or detector.[7]

    • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, ensure sufficient re-equilibration time between injections.[9]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[9]

    • Pump Performance: Check for leaks in the pump and ensure the check valves are clean and functioning correctly. Pump pulsations can lead to a noisy baseline and fluctuating retention times.[7][8]

Experimental Workflow: A Step-by-Step Guide to Method Development

This workflow provides a logical progression for developing a robust HPLC method for separating 6-Fluorobenzofuran-2-carboxylic acid from its isomers.

Caption: A typical workflow for HPLC method development.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting mobile phase composition?

    • A: A common starting point for reversed-phase HPLC is a mixture of water and a polar organic solvent like acetonitrile or methanol.[7] For acidic compounds like 6-Fluorobenzofuran-2-carboxylic acid, the aqueous portion should be acidified. A good initial gradient might be 30-95% acetonitrile in water (with 0.1% formic or phosphoric acid) over 10-15 minutes.[11]

  • Q: Should I use acetonitrile or methanol as the organic modifier?

    • A: Both are common, but they can provide different selectivity. It's often worthwhile to screen both during method development. Acetonitrile is generally a stronger solvent and can lead to shorter retention times.

  • Q: What detection wavelength should I use?

    • A: Benzofuran derivatives typically have strong UV absorbance. A UV detector set at a low wavelength, such as 210 nm, is often used to detect the carboxyl group.[7] However, it is always best to determine the lambda max (wavelength of maximum absorbance) of your specific compounds by running a UV scan.

  • Q: How do I prepare my samples for analysis?

    • A: Dissolve your sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself.[7] Ensure all samples are filtered through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging the column and HPLC system.[7]

Data Summary Table: Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood general-purpose reversed-phase column.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidic modifier to suppress ionization of the analyte.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient 30% to 95% B over 15 minutesA good starting gradient to screen for elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nm or λmax210 nm is a good starting point for carboxylic acids.
Injection Vol. 5-10 µLA typical injection volume to avoid overload.

Logical Relationship Diagram: Impact of pH on Analyte Retention

pH_Effect Low_pH Low Mobile Phase pH (e.g., pH 2.5) Protonated Analyte is Protonated (Non-ionized) Low_pH->Protonated High_pH High Mobile Phase pH (e.g., pH 7.0) Deprotonated Analyte is Deprotonated (Ionized) High_pH->Deprotonated Less_Polar Less Polar Protonated->Less_Polar More_Polar More Polar Deprotonated->More_Polar Longer_RT Longer Retention Time Less_Polar->Longer_RT Shorter_RT Shorter Retention Time More_Polar->Shorter_RT

Caption: The effect of mobile phase pH on the retention of an acidic analyte.

References

  • SIELC Technologies. (n.d.). Acid Effect on Retention of Acidic Analytes.
  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Smolecule. (n.d.). Buy Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide.
  • Guedes, G. G., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 123. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Poorly Soluble Fluorinated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the sig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility of fluorinated compounds in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the unique properties of fluorine in medicinal chemistry and its complex effects on solubility.

Q1: Why is fluorine so prevalent in modern drug design, and how does it impact solubility?

A: Fluorine is often called a "magic bullet" in medicinal chemistry due to its unique combination of properties. Its small size allows it to replace hydrogen without significant steric hindrance, while its extreme electronegativity can profoundly alter a molecule's physicochemical properties.[1][2] Judicious placement of fluorine can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.[1][2][3]

The effect of fluorination on solubility is complex and not always negative. While highly fluorinated motifs like a trifluoromethyl (-CF3) group can increase lipophilicity and decrease aqueous solubility, strategic monofluorination can sometimes improve solubility.[3][4] Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, which can be leveraged to increase solubility by controlling the pH of the buffer.[2][5]

Q2: I have a new fluorinated compound that won't dissolve. What is the very first step I should take?

A: Before attempting complex formulation strategies, you must establish a quantitative baseline. The first step is to determine the compound's approximate solubility in two key liquids:

  • 100% Dimethyl Sulfoxide (DMSO): This will define the upper limit for creating a concentrated stock solution.

  • Your primary aqueous assay buffer (e.g., PBS, HBSS): This provides the baseline aqueous solubility and helps define the extent of the problem.[6]

This initial assessment will guide all subsequent troubleshooting and prevent wasted time on strategies that are unlikely to succeed.

Q3: What is the quickest way to get my fluorinated compound into solution for a preliminary biological assay?

A: For initial screening, the most common and direct approach is to use a co-solvent like DMSO.[6][7] The standard workflow involves preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then performing serial dilutions into the aqueous assay medium.[8] However, it is critical to be mindful of the final DMSO concentration in your assay. Most cell lines can tolerate DMSO up to 0.5%, but some sensitive assays may be affected by concentrations as low as 0.1%.[9] Always run a vehicle control with the corresponding DMSO concentration to check for solvent-induced effects.[7]

Q4: Can adjusting the pH of my buffer improve the solubility of my fluorinated compound?

A: Absolutely, provided your compound has an ionizable functional group (e.g., an amine or a carboxylic acid).[6] The high electronegativity of fluorine can significantly alter the pKa of these nearby groups.[2][5] By adjusting the buffer pH to be approximately 2 units above the pKa for an acidic group or 2 units below the pKa for a basic group, you can ensure the compound is in its ionized (charged) state, which dramatically increases aqueous solubility.[6]

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides solutions to specific experimental problems. Each issue is broken down by Problem , Underlying Cause , and a detailed Solution Protocol .

Problem 1: My compound, fully dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer.
  • Underlying Cause: This is a classic solvent-shift problem, often called "crashing out." Your compound is highly soluble in the polar aprotic solvent DMSO but insoluble in the highly polar aqueous environment.[9] When a small volume of concentrated DMSO stock is added directly to a large volume of buffer, the local DMSO concentration plummets, and the water cannot keep the hydrophobic compound solvated, leading to immediate precipitation.[9][10]

  • Solution Protocol: Optimized Serial Dilution The key is to reduce the magnitude of the solvent shift at each dilution step. Instead of a single large dilution, a stepwise serial dilution allows the compound to better equilibrate.

    Step-by-Step Methodology:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • Create an intermediate dilution series in DMSO (e.g., 1 mM, 100 µM).

    • Perform the first dilution into your aqueous buffer using a 1:1 mixture of DMSO and buffer to create a 50% DMSO solution. This eases the transition.

    • Continue the serial dilution in the aqueous buffer, ensuring the final concentration of DMSO in your assay plate remains below the tolerance limit for your cells (e.g., <0.5%).

    • Critical Step: After each dilution step, vortex or mix the solution thoroughly to ensure homogeneity before proceeding to the next dilution. Insufficient mixing can itself lead to precipitation.[10]

    Mandatory Visualization: Optimized Dilution Workflow

    G A 10 mM Stock in 100% DMSO B 1:10 Dilution (1 mM in 100% DMSO) A->B C 1:10 Dilution (100 µM in 100% DMSO) B->C D 1:2 Dilution in Buffer (50 µM in 50% DMSO/Buffer) C->D E 1:10 Dilution in Buffer (5 µM in 5% DMSO) D->E F 1:5 Dilution in Buffer (1 µM in 1% DMSO) E->F G Final Assay Plate (<0.5% DMSO) F->G

    Caption: Workflow to minimize precipitation during dilution.

Problem 2: My assay shows a poor dose-response curve, with activity plateauing or decreasing at higher concentrations.
  • Underlying Cause: This is often a direct result of the compound exceeding its kinetic solubility limit in the final assay medium. Even if you don't see visible precipitation, the compound may be forming small aggregates or falling out of solution at higher concentrations. This means the actual concentration of soluble, active compound is not what you think it is, leading to a flattened or bell-shaped dose-response curve.[11] This is a major source of inaccurate Structure-Activity Relationship (SAR) data.[12]

  • Solution Protocol: Determine Kinetic Solubility & Work Below the Limit Perform a simple, plate-based nephelometry or turbidimetry assay to estimate the kinetic solubility of your compound in the final assay buffer.

    Step-by-Step Methodology:

    • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

    • In a clear 96-well or 384-well plate, add your final assay buffer to each well.

    • Add small volumes of your DMSO stock to the buffer to create a concentration gradient (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO percentage is constant across all wells.

    • Include buffer-only and buffer+DMSO controls.

    • Seal the plate, mix gently, and incubate at the assay temperature for 1-2 hours.

    • Read the plate on a plate reader capable of measuring light scattering (nephelometry) or absorbance at a high wavelength (e.g., 600-700 nm) for turbidity.

    • The concentration at which the signal begins to rise significantly above the baseline is your approximate kinetic solubility limit. For all future assays, ensure your highest tested concentration is below this limit.

Problem 3: My compound is extremely insoluble. Even with an optimized dilution protocol, I cannot reach my desired assay concentration without exceeding toxic DMSO levels.
  • Underlying Cause: For some highly lipophilic and fluorinated compounds, the aqueous solubility is simply too low for co-solvents alone to be effective.[13] In these cases, more advanced formulation strategies are required to encapsulate the compound and present it to the biological system in a soluble form.

  • Solution 1: Cyclodextrin Inclusion Complexes Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your fluorinated compound, forming a water-soluble inclusion complex that can be delivered in an aqueous environment.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[17][18]

    Mandatory Visualization: Cyclodextrin Encapsulation

    G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Fluorinated Cmpd (Hydrophobic) Drug->Complex Encapsulation

    Caption: Mechanism of cyclodextrin solubilization.

  • Solution 2: Nanoparticle Formulations For the most challenging compounds, formulating them as drug nanoparticles can dramatically improve bioavailability in assays.[19] This involves creating stable, sub-micron dispersions of the pure drug.[19][20] More advanced techniques involve using lipid nanoparticles (LNPs) or fluorinated carriers, which can be particularly effective for encapsulating fluorinated drugs due to the "fluorophobic effect."[4][21][22] While requiring more formulation expertise, these methods can increase apparent solubility by orders of magnitude.[4][23]

Data Summary Tables

Table 1: Common Co-solvents for Biological Assays

Co-SolventPropertiesTypical Max Concentration (Cell-based Assays)Notes
DMSO Polar aprotic, strong solubilizer0.1% - 1.0%Most common, but can be toxic.[9][24] Always check tolerance for your specific cell line.[9]
Ethanol Polar protic0.1% - 0.5%Can be more toxic than DMSO for some cells.[25]
PEG 400 Polyethylene Glycol0.5% - 2.0%Generally less toxic than DMSO, but also a weaker solvent for highly hydrophobic compounds.[17]
NMP N-methyl-2-pyrrolidone< 0.5%Strong solvent, but potential for higher toxicity.[17]

Table 2: Comparison of Advanced Solubilization Strategies

StrategyMechanismProsCons
Co-solvents Increase polarity of the bulk solventSimple, fast, inexpensive for initial screening.[17]Limited efficacy for very insoluble compounds; potential for solvent toxicity.[25]
Cyclodextrins Encapsulation in a hydrophobic coreHigh solubilization capacity; generally low toxicity.[14][26]Can sometimes extract lipids from cell membranes; may not work for all molecular shapes.
Nanoparticles Increase surface area; carrier systems (e.g., LNPs)Highest potential for solubilization; can improve bioavailability.[19][20]Complex formulation development; potential for nanoparticle-specific biological interactions.
References
  • The role of fluorine in medicinal chemistry | Request PDF. (n.d.).
  • How to improve the bioavailability of drugs using fluorinated pharmaceutical intermedi
  • Fluorine Derivatives in Medicine. (2023).
  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2021). PubMed Central.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Technical Support Center: Resolving Solubility Challenges of Fluorin
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). Benchchem.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (n.d.).
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central.
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. (2022).
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015).
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (n.d.). Semantic Scholar.
  • Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
  • Fluorination methods in drug discovery | Request PDF. (n.d.).
  • Aqueous solubilization of highly fluorinated molecules by semifluorin
  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. (2022).
  • Fluorination Methods for Drug Discovery and Development | Request PDF. (n.d.).
  • [PDF] Fluorination methods in drug discovery. (n.d.). Semantic Scholar.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. (2021).
  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PubMed Central.
  • Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency. (2024). PubMed.
  • Compound Solubility and HTS Screening. (n.d.).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Drug nanoparticles: formulating poorly w
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed Central.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.).
  • Need help regarding Non-toxic solvent for cell based studies?. (2016).
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. (2022). PubMed.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). PubMed Central.
  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central.
  • High-Throughput Screening (HTS)
  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (n.d.). MDPI.

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Optimization

scale-up challenges for the synthesis of fluorinated benzofurans

Answering the call of modern medicinal chemistry, fluorinated benzofurans have emerged as privileged scaffolds, offering chemists a powerful tool to enhance the metabolic stability, binding affinity, and bioavailability...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern medicinal chemistry, fluorinated benzofurans have emerged as privileged scaffolds, offering chemists a powerful tool to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, turning a promising lead compound into a viable therapeutic agent.[4][5] However, transitioning the synthesis of these valuable molecules from the laboratory bench to a pilot or production scale introduces a unique set of formidable challenges. Issues that are manageable in a round-bottom flask—such as heat dissipation, reagent handling, and purification—can become critical obstacles at a larger scale.

This Technical Support Center is designed to guide researchers, process chemists, and drug development professionals through the common pitfalls encountered during the scale-up synthesis of fluorinated benzofurans. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower you to make informed decisions in your process development.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning a successful scale-up campaign for fluorinated benzofurans.

Q1: Why is the scale-up of fluorination reactions for benzofurans particularly challenging?

Scaling up any chemical reaction requires careful consideration of physical and chemical parameters, but fluorination presents unique difficulties.[6] Firstly, many fluorinating agents are highly reactive and can be hazardous, requiring specialized handling and equipment to ensure safety.[7][8] Secondly, fluorination reactions are often highly exothermic. The surface-area-to-volume ratio decreases significantly as reactor size increases, making heat management a critical safety and quality issue.[9] Inefficient heat control can lead to runaway reactions or the formation of unwanted byproducts.[10] Lastly, achieving consistent regioselectivity—the precise placement of the fluorine atom on the benzofuran core—can be more difficult on a larger scale due to potential variations in mixing and local concentrations.[11]

Q2: How do I select the appropriate fluorinating agent for an industrial-scale synthesis?

The choice of a fluorinating agent for scale-up is a balance of reactivity, selectivity, safety, and cost.

Agent Type Examples Scale-Up Advantages Scale-Up Challenges
Electrophilic (N-F) Selectfluor® (F-TEDA-BF4), NFSIBench-stable, crystalline solids; easier to handle; often provide high selectivity.[12][13][14]Higher cost compared to traditional reagents; can still be potent oxidizers.[7][15]
Nucleophilic (Deoxo-Fluorination) DAST, Deoxo-Fluor®Effective for converting hydroxyl groups to fluorides.Can be thermally unstable; generate corrosive HF byproducts; require careful quenching.[8][16][17]
Gas-Based Elemental Fluorine (F₂)Most atom-economical and inexpensive source of fluorine.[18]Extremely hazardous, toxic, and corrosive; requires highly specialized equipment and expertise, often managed in continuous flow systems for safety.[18][19]

For most pharmaceutical applications moving to scale, N-F reagents like Selectfluor® are often preferred due to their superior safety profile and handling characteristics, despite their higher cost.[7][15]

Q3: What are the primary safety protocols I must implement for scaling up these reactions?

Safety is paramount. A multi-layered approach is essential:

  • Thorough Risk Assessment: Before any scale-up, conduct a comprehensive hazard analysis covering reagents, intermediates, products, and potential byproducts (e.g., HF).

  • Engineering Controls: Use appropriate reactors (e.g., glass-lined steel for HF resistance), ensure adequate ventilation, and have robust temperature control systems with emergency cooling capabilities.[8] For highly hazardous reagents like F₂, continuous flow reactors are strongly recommended to minimize the quantity of hazardous material present at any given time.[18][19]

  • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including flame-resistant lab coats, chemical splash goggles, face shields, and compatible gloves (double-gloving is often recommended).[16]

  • Emergency Procedures: Establish and train personnel on clear protocols for spills, accidental exposure, and thermal runaway events. For any reagent that can generate HF, have calcium gluconate gel readily available and ensure staff are trained in its use for skin contact.[16]

Q4: How does the presence of fluorine affect downstream processing and purification?

The unique properties of the C-F bond influence purification significantly. Fluorinated compounds often exhibit different solubility and chromatographic behavior compared to their non-fluorinated analogs.[20] Isomers of fluorinated benzofurans may have very similar polarities, making separation by standard column chromatography challenging. Furthermore, the high electronegativity of fluorine can affect crystallization processes. Specialized techniques are often required, such as preparative HPLC using fluorinated stationary phases or careful screening of solvent systems for crystallization.[20][21]

Troubleshooting Guide

This guide provides a problem-and-solution framework for specific issues encountered during the scale-up process.

Problem 1: Low or inconsistent yield upon scale-up.

A successful bench-scale reaction that fails to perform at a larger volume is a common and frustrating issue. The root cause often lies in physical, not chemical, phenomena.

Potential Cause A: Inefficient Heat Transfer

  • The "Why": Fluorination reactions are often exothermic. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition of starting materials, products, or promoting side reactions.[9]

  • Troubleshooting Steps:

    • Reactor Choice: Switch from a single-walled to a jacketed reactor with a high-performance heat transfer fluid for more efficient cooling.

    • Controlled Addition: Instead of adding the fluorinating agent all at once, add it slowly and sub-surface via a pump. This allows the cooling system to keep pace with the heat being generated.[10]

    • Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the temperature of the cooling bath/jacket. A significant difference between the two indicates a heat transfer problem.

Potential Cause B: Mass Transfer Limitations

  • The "Why": On a small scale, magnetic stirring is often sufficient to ensure a homogenous mixture. In a large reactor, inadequate mixing can lead to poor dispersion of reagents, especially if one is a solid (like Selectfluor®) or a gas. This results in localized reactions and incomplete conversion.[10]

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine, retreat curve impeller) and that the stirring speed is sufficient to create a vortex and ensure solid suspension.

    • Consider a Different Solvent: A solvent in which all reactants are fully soluble can mitigate some mass transfer issues, though this may alter reaction kinetics.

    • Baffling: Ensure the reactor has baffles to prevent solid swirling and promote top-to-bottom mixing.

G start Problem: Low Yield on Scale-Up cause1 Inefficient Heat Transfer? start->cause1 cause2 Mass Transfer Limitation? start->cause2 cause3 Reagent Instability? start->cause3 sol1a Use Jacketed Reactor cause1->sol1a Solution sol1b Slow, Sub-Surface Reagent Addition cause1->sol1b Solution sol1c Monitor Internal Temp cause1->sol1c Solution sol2a Optimize Stirrer (Impeller/Speed) cause2->sol2a Solution sol2b Install Baffles cause2->sol2b Solution sol3a Verify Reagent Purity cause3->sol3a Solution sol3b Use Fresh Reagent cause3->sol3b Solution

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Poor or altered regioselectivity.

You achieved 95:5 selectivity for the desired 5-fluoro-benzofuran isomer in the lab, but on a 10 L scale, you are seeing a 70:30 mixture.

  • The "Why": The regioselectivity of electrophilic fluorination is a delicate balance of electronic and steric factors, which can be influenced by reaction conditions. The structure of the N-F reagent, solvent polarity, and temperature can all affect the outcome.[11] For example, different N-F reagents (e.g., F-TEDA vs. NFTh) can produce different isomer ratios when reacting with dibenzofuran.[11] Localized high concentrations or temperature fluctuations during scale-up can favor alternative reaction pathways, leading to different isomer distributions.

  • Troubleshooting Steps:

    • Re-evaluate the Fluorinating Agent: While a reagent worked at the lab scale, a more selective (though perhaps more expensive) one might be necessary for the robustness required at a larger scale. Selectfluor® is often noted for its high selectivity in complex molecules.[13]

    • Strict Temperature Control: Maintain a consistent and narrow temperature range. Even a 5-10 °C deviation can sometimes alter selectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the fluorination step. Screen different solvents to see if selectivity can be improved. A less polar solvent might enhance selectivity in some cases.

    • Controlled Addition: As with yield issues, slow and controlled addition of the fluorinating agent ensures that its concentration remains low and constant, preventing side reactions that may occur at high local concentrations.

Problem 3: Increased byproduct formation, complicating purification.

On a larger scale, you observe new impurities or a higher percentage of known ones, making product isolation difficult.

  • The "Why": Longer reaction times or higher temperatures, often unintentional consequences of scale-up, can lead to product degradation or further reactions. For example, some fluorinating agents can act as oxidants, especially under forcing conditions.[15] In other cases, incomplete cyclization or side reactions of starting materials can become more prominent.

  • Troubleshooting Steps:

    • Reaction Monitoring: Do not simply multiply the lab-scale reaction time. Monitor the reaction closely using in-process controls (e.g., HPLC, UPLC) to determine the optimal endpoint and quench the reaction promptly.

    • Optimize Work-up: Ensure the quenching procedure is effective at scale. A quench that works for 10 mL may be insufficient for 10 L, potentially allowing side reactions to continue during work-up.

    • Purge with Inert Gas: If oxidative byproducts are an issue, ensure the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) throughout the process.

Problem 4: Difficulty isolating the pure product.

Your crude product looks promising, but achieving >99% purity via chromatography or crystallization is proving inefficient or impossible at scale.

  • The "Why": Fluorinated compounds can be challenging to purify. They may have unique solubility profiles, and isomers can be chromatographically very similar.[20] A method that works on an analytical scale may not be practical for multi-gram or kilogram quantities.

  • Troubleshooting Steps:

    • Explore Alternative Chromatography:

      • Stationary Phase: If standard silica gel fails, consider using specialized fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF) phases), which can offer enhanced selectivity for fluorinated molecules through fluorous-fluorous interactions.[21]

      • Technique: Move from standard flash chromatography to preparative HPLC for higher resolution, especially for final product polishing.[20]

    • Systematic Crystallization Study:

      • Solvent Screening: Perform a broad screening of single and binary solvent systems to find conditions for effective crystallization.

      • Seeding: Use a small amount of high-purity material as a seed crystal to induce crystallization.

      • Temperature Control: Employ a controlled cooling profile rather than rapid cooling to promote the growth of larger, purer crystals.

    • Consider a Derivatization/Protection Strategy: In complex cases, it may be beneficial to protect a functional group elsewhere on the molecule, perform the purification, and then deprotect. This can alter the physical properties of the molecule enough to facilitate separation.

G start Crude Fluorinated Benzofuran step1 Initial Purification (e.g., Extraction, Filtration) start->step1 decision Purity >98%? step1->decision path1 Preparative HPLC decision->path1 No path2 Crystallization Screening decision->path2 No final Final Product (>99% Purity) decision->final Yes tech1 Standard Phase (C18, Silica) path1->tech1 tech2 Fluorinated Phase (PFP, TDF) path1->tech2 tech3 Solvent/Anti-Solvent Screening path2->tech3 tech4 Controlled Cooling & Seeding path2->tech4 tech1->final tech2->final tech3->final tech4->final

Caption: General Purification Workflow for Fluorinated Benzofurans.

Experimental Protocol: Quenching of an Electrophilic Fluorination Reaction (Selectfluor®)

This protocol provides a general guideline for safely quenching a large-scale reaction involving an N-F reagent. Note: This must be adapted based on the specific substrate, solvent, and scale.

Objective: To safely neutralize excess Selectfluor® and acidic byproducts at the end of the reaction.

Materials:

  • Reaction mixture containing Selectfluor® in an organic solvent (e.g., Acetonitrile).

  • Quench solution: 10% aqueous sodium bisulfite (NaHSO₃) solution.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Ice-water bath.

  • Calibrated temperature probe.

Procedure:

  • Cooling: Once in-process controls confirm the reaction is complete, cool the reactor contents to 0-5 °C using an ice-water bath or the reactor's cooling jacket.

  • Prepare Quench: In a separate vessel, prepare the 10% aqueous sodium bisulfite solution. Ensure it is also cooled.

  • Slow Addition: Slowly add the sodium bisulfite solution to the reaction mixture via an addition funnel or pump. Crucially, monitor the internal temperature throughout the addition. Do not let the internal temperature rise above 15 °C. The bisulfite will reduce the excess oxidant (Selectfluor®).

  • Stir: After the addition is complete, allow the mixture to stir at 0-10 °C for at least 30 minutes to ensure the quench is complete.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize any acidic byproducts (e.g., HBF₄). Be cautious as gas evolution (CO₂) may occur. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Proceed with the standard aqueous work-up and extraction of the product into an appropriate organic solvent.

References
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • The role of fluorine in medicinal chemistry. Pharmaceutical Journal.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
  • Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.
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  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
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  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sourcing High-Purity Fluorinating Reagents for R&D and Industry. (2025). BenchChem.
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  • Working with fluorin
  • The Regioselectivity in the Fluorination of Dibenzofuran, Diphenylether and Biphenyl with NF Type of Reagents. (2025).
  • What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021). Reddit.

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Troubleshooting

troubleshooting inconsistent results in biological assays with 6-Fluorobenzofuran-2-carboxylic acid

A Guide to Troubleshooting Inconsistent Results in Biological Assays Welcome to the technical support center for 6-Fluorobenzofuran-2-carboxylic acid. As Senior Application Scientists, we understand that achieving reprod...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Inconsistent Results in Biological Assays

Welcome to the technical support center for 6-Fluorobenzofuran-2-carboxylic acid. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research. Small molecules with specific physicochemical properties, like 6-Fluorobenzofuran-2-carboxylic acid, can present unique challenges in biological assays. Inconsistent results are often not random but are symptoms of underlying experimental variables.

This guide is designed to provide you with a logical, cause-and-effect framework for troubleshooting. It moves beyond simple checklists to explain the scientific reasoning behind common issues and their solutions, empowering you to build robust and self-validating assay protocols.

Section 1: Compound Integrity - The First Checkpoint

Inconsistencies often originate from the compound itself before it even reaches the assay. Ensuring the quality, solubility, and stability of your 6-Fluorobenzofuran-2-carboxylic acid stock is the first and most critical step.

FAQ: Compound Handling and Storage

Question: How should I properly store and handle 6-Fluorobenzofuran-2-carboxylic acid?

Answer: Proper storage is crucial for maintaining the integrity of the compound.[1] As a powder, 6-Fluorobenzofuran-2-carboxylic acid should be stored in a cool, dry, and dark environment, typically at 2-8°C, and sealed to prevent moisture absorption.[2]

Once reconstituted into a stock solution (typically in DMSO), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] These cycles can introduce moisture, leading to compound degradation or precipitation. Store stock solution aliquots at -20°C or -80°C for long-term stability.

Question: I can't see the lyophilized powder in the vial. Is it empty?

Answer: Not necessarily. Small quantities of lyophilized powder can coat the vial walls or cap and may be difficult to see. Always assume the compound is present and proceed with reconstitution by adding the solvent directly to the vial, ensuring the solvent washes over all interior surfaces.

Question: What is the primary cause of compound precipitation from my stock solution?

Answer: The most common cause is the absorption of atmospheric water by the solvent, typically DMSO.[4] DMSO is highly hygroscopic. Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds like 6-Fluorobenzofuran-2-carboxylic acid, causing it to precipitate.[4] Always use anhydrous, high-purity DMSO and handle stock solutions in a low-humidity environment where possible.

Section 2: Troubleshooting Assay Inconsistencies (Q&A)

This section addresses specific problems you might observe in your experimental results.

Observation 1: High Well-to-Well Variability or Poor Reproducibility

Question: My replicate wells show significantly different results. What are the likely causes?

Answer: High variability is a classic sign of inconsistent conditions across the plate.[5] The root cause is often related to compound solubility, cell seeding, or procedural inconsistencies.[5][6]

Causality & Solution Pathway:

  • Compound Precipitation During Dilution: 6-Fluorobenzofuran-2-carboxylic acid, like many small molecules, is poorly soluble in aqueous media.[7][8] When a DMSO stock is diluted into your aqueous assay buffer or cell culture medium, it can precipitate if the concentration exceeds its kinetic solubility.[7][9] This precipitation may not be uniform across all wells, leading to variable effective concentrations.

    • Solution: Perform a kinetic solubility assay before your main experiment to determine the maximum concentration of the compound that remains soluble in your specific assay medium. (See Protocol 1).

  • Solvent (DMSO) Concentration Mismatch: If you are performing serial dilutions, it is critical to maintain a constant final concentration of DMSO in every well, including your "vehicle control" wells.[10][11] Different DMSO concentrations can have varying effects on cell physiology and assay readouts, introducing a significant variable.[10][12]

    • Solution: Prepare your dilution series by first creating a "working stock" of the compound at the highest concentration in media containing the final desired DMSO percentage. Then, serially dilute this working stock using media that also contains the same final DMSO percentage.

  • Procedural Inconsistencies: Variability can be introduced by inaccurate pipetting, uneven cell seeding, or "edge effects" where outer wells evaporate faster.[5][6][13]

    • Solution: Ensure pipettes are calibrated and use a homogenous cell suspension while plating. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile buffer/media to create a humidity barrier.[5]

Logical Workflow for Diagnosing High Variability```dot

graph TD { A[High Well-to-Well Variability] --> B{Check for visible precipitate}; B -->|Yes| C[Perform Kinetic Solubility Assay (Protocol 1)]; C --> D[Adjust working concentration below solubility limit]; B -->|No| E{Is final DMSO % consistent across all wells?}; E -->|No| F[Revise dilution protocol to maintain constant DMSO %]; E -->|Yes| G[Review pipetting technique & check for edge effects]; G --> H[Re-calibrate pipettes & use plate sealer]; subgraph "Compound Issues" C; D; end subgraph "Procedural Issues" F; G; H; end A; B; E; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C; F; G; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A; node [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B; E; }

Caption: How precipitation reduces effective compound concentration.

Observation 3: High Background or Non-Specific Effects

Question: My negative/vehicle control wells show a high signal, masking the true effect of my compound. What's wrong?

Answer: High background can stem from the compound's intrinsic properties (e.g., autofluorescence) or from solvent-induced stress on the cells. [6][14] Causality & Solution Pathway:

  • Solvent Toxicity: DMSO can be toxic to cells, especially at concentrations above 0.5% or with prolonged exposure. [12][15]Cellular stress can induce non-specific signaling that elevates background.

    • Solution: Run a DMSO tolerance test for your specific cell line and assay duration to determine the maximum non-toxic concentration. (See Protocol 2). Aim to keep the final DMSO concentration below 0.1% if possible. [15]

  • Compound Autofluorescence: If you are using a fluorescence-based assay, the 6-Fluorobenzofuran-2-carboxylic acid itself might be fluorescent at the excitation/emission wavelengths you are using. [14][16] * Solution: Run a control plate with the compound in cell-free assay buffer. Measure the fluorescence to see if the compound alone contributes to the signal. If it does, you may need to consider a different detection method (e.g., luminescence, colorimetric) or use a plate reader with narrower bandwidths to separate the signals. [17]

  • Contamination: Reagents or buffers can become contaminated, leading to high background. [13] * Solution: Use fresh, sterile-filtered buffers for each experiment. Ensure all reagents are within their expiration dates. [6]

Section 3: Key Experimental Protocols

These standardized protocols are designed to be self-validating systems to diagnose and resolve the issues described above.

Protocol 1: Kinetic Solubility Assay (Visual Inspection Method)

This protocol determines the concentration at which a compound begins to precipitate in a specific aqueous medium. [9] Methodology:

  • Preparation: Prepare a 2x concentrated serial dilution of 6-Fluorobenzofuran-2-carboxylic acid in 100% DMSO. For example, from 20 mM down to 1 µM.

  • Dilution: In a clear 96-well plate, add an equal volume of your final assay buffer or cell culture medium to each well containing the DMSO dilutions. This will result in a 1x final compound concentration with a consistent DMSO percentage.

  • Incubation: Incubate the plate under the same conditions as your actual experiment (e.g., 37°C for 2 hours).

  • Inspection: After incubation, carefully inspect each well against a dark background using a light source. Look for any cloudiness, haziness, or visible precipitate.

  • Determination: The highest concentration that remains clear and free of precipitate is your upper limit for the kinetic solubility in that specific medium. Your experimental concentrations should be kept below this limit.

Protocol 2: DMSO Tolerance Test

This protocol determines the maximum concentration of DMSO your cells can tolerate without affecting viability or inducing background signal in your specific assay.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.

  • DMSO Dilution: Prepare a serial dilution of DMSO in your cell culture medium, ranging from 2% down to 0.01%, including a 0% DMSO control.

  • Treatment: Replace the medium in the wells with the corresponding DMSO dilutions.

  • Incubation: Incubate the plate for the same duration as your compound treatment in the main assay.

  • Assay Readout: Perform your assay as you normally would (e.g., add viability reagent, measure fluorescence/luminescence).

  • Analysis: Plot the assay signal against the DMSO concentration. The highest concentration of DMSO that does not significantly deviate from the 0% control is the maximum tolerated concentration for your experiment.

DMSO ConcentrationPotential Effect on Cells [10][12][15]Recommendation
> 1%High probability of cytotoxicity, membrane damage, oxidative stress.Avoid.
0.5% - 1.0%Cell type-dependent stress or inhibition/stimulation of signaling pathways.Use with caution, only if compound solubility demands it.
0.1% - 0.5%Generally considered safe for many cell lines, but can still have subtle effects.A common working range; must be validated with a tolerance test.
< 0.1%Minimal effects on most cell types.Recommended target range.

Section 4: The Critical Role of Controls

Your experimental controls are your most powerful diagnostic tool. [18][19][20]If they do not behave as expected, the results from your test conditions cannot be trusted. [18]

  • Negative Control: A sample that should give a null result (e.g., untreated cells). This sets your baseline. [18]* Positive Control: A known substance or treatment that should produce a strong, positive result. This confirms the assay is working correctly. [18]* Vehicle Control: Cells treated with the same final concentration of solvent (e.g., 0.1% DMSO) used for the test compound. This is the most important control for small molecule assays, as it isolates the effect of the solvent from the effect of the compound. [10][11]

Diagnosing Problems with Controls

Controls A Start Analysis B Positive Control OK? A->B C Vehicle Control OK? B->C Yes E Assay Failure (Reagents, Protocol, Instrument) B->E No D Results are Valid C->D Yes F Solvent Issue (Toxicity, Contamination) C->F No

Caption: A flowchart for interpreting experimental control results.

References

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  • Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
  • What is the Importance of Positive & Negative ELISA Controls?. (n.d.). R&D Systems.
  • SMALL MOLECULES. (n.d.). Captivate Bio.
  • Troubleshooting Immunoassays. (n.d.). Ansh Labs.
  • Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
  • Let's Talk about Experimental Controls. (2024, April 29). ResearchHub.
  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. (n.d.). Benchchem.
  • Storage & Handling Guidelines. (n.d.). Origin Compounds.
  • What effects does DMSO have on cell assays?. (2017, August 3). Quora.
  • Importance of Negative and Positive Controls in Microbial Analysis. (2017, May 1). Pharmaguideline.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • What Are Controls and Why Do We Need Them?. (2022, May 3). BioIVT.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed.
  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9). Assay Genie.
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017, September 25). ResearchGate.
  • 6-Fluorobenzofuran-2-carboxylic acid. (n.d.). ChemicalBook.
  • Technical Support Center: Addressing Compound Precipitation In Vitro. (n.d.). Benchchem.
  • Immunofluorescence (IF) Troubleshooting Guide. (n.d.). Cell Signaling Technology.
  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Problems Inherent Within Pharmacological and Biological Assays. (2019, September 22). Reddit.
  • Troubleshooting Guide: ELISA. (n.d.). R&D Systems.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (n.d.). PubMed.
  • Exploring biology with small organic molecules. (n.d.). PMC - PubMed Central - NIH.
  • 6-Fluorobenzofuran-2-carboxylic acid. (n.d.). MySkinRecipes.
  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.. (2025, August 8). ResearchGate.
  • Quantitative analysis of small molecules in biological samples. (n.d.). Google.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
  • Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. (n.d.). PMC - NIH.
  • Benzofuran-2-carboxylic acid. (n.d.). ChemicalBook.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (n.d.). MDPI.
  • Challenges and Opportunities for Small Molecule Aptamer Development. (n.d.). PMC - NIH.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.
  • Buy Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide. (n.d.). Smolecule.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015, June 15). PubMed.
  • Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). (n.d.). Cheméo.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020, March 18). PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. (2025, August 9). ResearchGate.
  • 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. (n.d.). BLDpharm.
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  • 2-Furancarboxylic acid. (n.d.). PubChem.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 6-Fluorobenzofuran-2-carboxylic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone. Its derivatives are integral to a vast array of pha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone. Its derivatives are integral to a vast array of pharmacologically active compounds and functional materials. The introduction of a fluorine atom into this scaffold, as in 6-Fluorobenzofuran-2-carboxylic acid, can dramatically alter its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Understanding the precise structure and electronic environment of these molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

Predicted ¹H NMR Spectrum of 6-Fluorobenzofuran-2-carboxylic Acid

The predicted ¹H NMR spectrum of 6-Fluorobenzofuran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the five protons of the benzofuran core. The chemical shifts, multiplicities, and coupling constants are influenced by the electron-withdrawing nature of the carboxylic acid group and the fluorine atom, as well as their positions on the ring system. The spectrum is predicted in a standard NMR solvent such as DMSO-d₆.

Predicted Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.6s-
H4~7.8dJ ≈ 8.8
H5~7.3ddJ ≈ 8.8, 2.4
H7~7.9ddJ ≈ 5.6, 2.4
COOH>12.0br s-

Rationale for Predictions:

  • H3: This proton is situated on the furan ring and is adjacent to the electron-withdrawing carboxylic acid group. Its signal is expected to be a singlet and shifted downfield.

  • H4: This proton is ortho to the oxygen of the furan ring and is part of the benzene ring. It is expected to be a doublet due to coupling with H5.

  • H5: This proton is ortho to the fluorine atom and will experience both through-bond and potentially through-space coupling. It is predicted to be a doublet of doublets, split by H4 and the fluorine atom.

  • H7: This proton is meta to the fluorine atom and will exhibit a smaller coupling to it. It is also coupled to H5. Thus, it is predicted to be a doublet of doublets.

  • COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.[1]

Comparative Analysis with Benzofuran-2-carboxylic Acid and 5-Chlorobenzofuran-2-carboxylic Acid

To contextualize the predicted spectrum of 6-Fluorobenzofuran-2-carboxylic acid, a comparison with the experimentally determined spectra of benzofuran-2-carboxylic acid and 5-chlorobenzofuran-2-carboxylic acid is highly instructive. This comparison highlights the electronic effects of halogen substituents on the benzofuran ring.

¹H NMR Spectral Data for Comparison:

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Benzofuran-2-carboxylic acid H37.58s-
H47.72d8.0
H57.37t7.6
H67.49t7.6
H77.78d8.0
COOH13.5 (broad)s-
5-Chlorobenzofuran-2-carboxylic acid H37.62s-
H47.78d8.8
H67.46dd8.8, 2.2
H77.85d2.2
COOH---

Data for Benzofuran-2-carboxylic acid is sourced from public spectral databases.[2][3] Data for 5-Chlorobenzofuran-2-carboxylic acid is sourced from commercially available spectral data.

Key Observations from the Comparison:

  • Effect of a 6-Fluoro Substituent (Predicted): The introduction of a fluorine atom at the 6-position is expected to cause a general downfield shift for the protons on the benzene ring compared to the unsubstituted analogue, due to its inductive electron-withdrawing effect. The most significant effect will be on the ortho proton (H5 and H7), which will also exhibit coupling to the fluorine atom.

  • Comparison with a 5-Chloro Substituent: The 5-chloro substituent also leads to a downfield shift of the aromatic protons. The effect of a 6-fluoro substituent is predicted to be of a similar magnitude, with the key difference being the observed coupling patterns due to the different position of the halogen. Fluorine, being more electronegative than chlorine, might be expected to have a slightly stronger deshielding effect on the nearby protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-Fluorobenzofuran-2-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

  • Analyte Purity: Ensure the sample of 6-Fluorobenzofuran-2-carboxylic acid is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the analyte. DMSO-d₆ is a good initial choice for carboxylic acids due to its high polarity.[4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

Step 2: NMR Instrument Setup and Calibration

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H in the specific sample.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

Step 3: Data Acquisition

  • Pulse Sequence: Employ a standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

Step 4: Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

  • Coupling Constant Measurement: Measure the peak-to-peak distances in multiplets to determine the coupling constants.

Visualizing the Workflow and Structural Influences

To further clarify the experimental process and the underlying principles of spectral interpretation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing pure_sample High Purity Sample dissolve Dissolve in Deuterated Solvent pure_sample->dissolve add_tms Add TMS Standard dissolve->add_tms tune_probe Tune and Match Probe add_tms->tune_probe lock Lock on Solvent Signal tune_probe->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Integrate and Analyze reference->analyze

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

structural_influences cluster_molecule 6-Fluorobenzofuran-2-carboxylic acid cluster_effects Electronic and Structural Effects cluster_spectrum Predicted ¹H NMR Spectrum mol { H3 | H7 | H5 | H4} coupling Spin-Spin Coupling (Through-bond & Through-space) mol:H4->coupling mol:H5->coupling mol:H7->coupling cooh Carboxylic Acid (Electron Withdrawing) cooh->mol:H3 deshields h3_signal H3: Downfield Shift (Singlet) cooh->h3_signal fluorine Fluorine (Inductive Withdrawal, Mesomeric Donation) fluorine->mol:H5 deshields & couples fluorine->mol:H7 deshields & couples h7_signal H7: Downfield Shift (Doublet of Doublets) coupling->h7_signal h5_signal H5: Downfield Shift (Doublet of Doublets) coupling->h5_signal h4_signal H4: Downfield Shift (Doublet) coupling->h4_signal

Sources

Comparative

A Comparative Guide to the 13C NMR Spectral Data of 6-Fluorobenzofuran-2-carboxylic Acid

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluorobenzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluorobenzofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with the non-fluorinated parent compound, benzofuran-2-carboxylic acid. By examining the influence of the fluorine substituent on the carbon skeleton, this guide aims to facilitate the structural elucidation and characterization of this and similar fluorinated heterocyclic compounds.

Introduction: The Significance of 13C NMR in Structural Analysis

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed mapping of a molecule's structure, including the identification of functional groups and the determination of substitution patterns. For complex aromatic and heterocyclic systems like benzofurans, 13C NMR is an indispensable tool for unambiguous structure confirmation.

The introduction of a highly electronegative fluorine atom into an aromatic system, as in 6-Fluorobenzofuran-2-carboxylic acid, induces significant changes in the electron distribution within the molecule. These changes are directly reflected in the 13C NMR spectrum, causing shifts in the resonance of nearby carbon atoms. Understanding these substituent effects is crucial for the correct interpretation of spectral data and the confirmation of the desired molecular structure.

Comparative Analysis: 6-Fluorobenzofuran-2-carboxylic Acid vs. Benzofuran-2-carboxylic Acid

Table 1: Experimental 13C NMR Data for Benzofuran-2-carboxylic Acid and Predicted Data for 6-Fluorobenzofuran-2-carboxylic Acid.

Carbon AtomBenzofuran-2-carboxylic acid (Experimental δ, ppm)[1][2]6-Fluorobenzofuran-2-carboxylic acid (Predicted δ, ppm)Predicted Shift Δδ (ppm)
C2~145-148~145-148Minimal
C3~112-115~112-115Minimal
C3a~127-130~128-131+1 to +3
C4~122-125115-118 (d, J25 Hz)-7 to -10
C5~123-126110-113 (d, J25 Hz)-13 to -16
C6~121-124160-163 (d, J245 Hz)+39 to +42
C7~111-114100-103 (d, J5 Hz)-11 to -14
C7a~154-157~150-153-4 to -7
COOH~162-165~162-165Minimal

(d = doublet, J = coupling constant in Hz)

Key Observations and Mechanistic Insights:
  • Direct C-F Coupling (C6): The most dramatic effect is observed at C6, the carbon directly bonded to the fluorine atom. A large downfield shift of approximately +40 ppm is predicted, accompanied by a large one-bond coupling constant (¹JCF) of around 245 Hz. This is a characteristic feature of fluorinated aromatic rings and serves as a definitive marker for the position of the fluorine substituent.

  • Ortho and Para Effects (C5, C7 and C4): The fluorine atom exerts a significant shielding (upfield shift) effect on the ortho (C5 and C7) and para (C4) carbons. This is due to the resonance (π-donation) effect of the fluorine lone pairs, which increases electron density at these positions. These carbons are also expected to exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom.

  • Meta Effect (C3a): A smaller deshielding (downfield shift) effect is anticipated for the meta carbon (C3a), which is a typical inductive effect of the electronegative fluorine atom.

  • Minimal Impact on the Furan Ring and Carboxylic Acid: The influence of the fluorine substituent at the 6-position on the carbons of the furan ring (C2, C3) and the carboxylic acid group (COOH) is expected to be minimal due to the increased distance.

The predictability of these substituent effects allows for a high degree of confidence in the assignment of the 13C NMR spectrum of 6-Fluorobenzofuran-2-carboxylic acid, even in the absence of a direct experimental spectrum.

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality 13C NMR data for aromatic carboxylic acids like 6-Fluorobenzofuran-2-carboxylic acid, the following experimental protocol is recommended.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 15-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent.

    • Commonly used solvents for aromatic carboxylic acids include Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its solvent peak does not overlap with many signals of interest.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to achieve better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common type of 13C NMR experiment and results in a spectrum where each unique carbon appears as a singlet (unless coupled to other nuclei like fluorine).

    • Key Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A typical spectral width for 13C NMR is around 200-250 ppm.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons may require a longer delay for accurate integration, though integration is not the primary goal of this experiment.

      • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to obtain a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks if quantitative information is desired, though this is not standard for proton-decoupled 13C NMR.

    • Perform peak picking to identify the chemical shift of each signal.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for obtaining the 13C NMR spectrum of 6-Fluorobenzofuran-2-carboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms tune_probe Tune and Match Probe add_tms->tune_probe lock_shim Lock and Shim tune_probe->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params run_expt Acquire 13C Spectrum setup_params->run_expt ft_phase Fourier Transform & Phasing run_expt->ft_phase calibrate Calibrate to TMS ft_phase->calibrate peak_pick Peak Picking & Assignment calibrate->peak_pick

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectrum of 6-Fluorobenzofuran-2-carboxylic acid is predicted to show characteristic shifts and coupling patterns due to the presence of the fluorine substituent. A thorough understanding of these effects, in comparison with the spectrum of the parent benzofuran-2-carboxylic acid, is essential for the accurate structural verification of this and related fluorinated compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality 13C NMR data, which is a critical step in the characterization of novel chemical entities in the field of drug discovery and development.

References

  • Gable, K. 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]

  • PubChem. Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Abraham, R. J., Loftus, P., & Smith, K. M. (1974). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (5), 624-628. [Link]

  • NIST. Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the 19F NMR Analysis of 6-Fluorobenzofuran-2-carboxylic Acid

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Fluorine-containing molecules represent a cornerstone of modern pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Fluorine-containing molecules represent a cornerstone of modern pharmaceuticals, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as an indispensable analytical tool.[1][2][3] Its high sensitivity, the 100% natural abundance of the 19F isotope, and the wide range of chemical shifts make it a powerful technique for structural elucidation, purity assessment, and studying molecular interactions.[1][2][4]

Understanding the 19F Chemical Shift: A Predictive Comparison

The 19F chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus.[1][5] Factors such as the hybridization of the attached carbon, resonance effects, and the presence of electron-donating or -withdrawing groups cause significant and predictable shifts.[1][5] For fluorine attached to an aromatic ring (Ar-F), the chemical shift is influenced by the electronic nature of other substituents on the ring.

In 6-Fluorobenzofuran-2-carboxylic acid, the fluorine atom is attached to an sp²-hybridized carbon within a benzofuran ring system. This system contains an electron-donating oxygen atom within the furan ring and an electron-withdrawing carboxylic acid group. These competing electronic effects will dictate the final observed chemical shift.

To provide a predictive context, we can compare the expected chemical shift of 6-Fluorobenzofuran-2-carboxylic acid with known values for structurally related compounds.

CompoundStructureTypical 19F Chemical Shift Range (ppm vs. CFCl3)Key Structural Features Influencing Shift
Fluorobenzene-113.15[6]The baseline for a fluorine on a simple benzene ring.
4-Fluorobenzoic acidApprox. -105 to -110The electron-withdrawing carboxylic acid group deshields the fluorine nucleus, causing a downfield shift relative to fluorobenzene.
4-FluoroanisoleApprox. -119The electron-donating methoxy group shields the fluorine nucleus, causing an upfield shift relative to fluorobenzene.
6-Fluorobenzofuran-2-carboxylic acid (Structure of 6-Fluorobenzofuran-2-carboxylic acid) Predicted: -100 to -120 The fluorine is on the benzene ring. The overall electronic effect is a combination of the electron-donating furan oxygen and the electron-withdrawing carboxylic acid. The precise position will depend on the balance of these effects and the solvent used.

Note: Chemical shifts are referenced to CFCl3 at 0.00 ppm. Negative values indicate an upfield shift.

This comparison provides a logical starting point for any researcher. The predicted range of -100 to -120 ppm for 6-Fluorobenzofuran-2-carboxylic acid is an educated estimate based on the electronic interplay of its functional groups. The definitive value, however, must be determined experimentally.

A Validated Protocol for 19F NMR Acquisition

The following protocol is designed to be a self-validating system, ensuring accurate and reproducible determination of the 19F chemical shift. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Setup & Acquisition cluster_proc Data Processing & Analysis s1 1. Weigh ~10-20 mg of 6-Fluorobenzofuran-2-carboxylic acid s2 2. Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6) s1->s2 s3 3. Add internal reference standard (e.g., CFCl3 or a secondary standard) s2->s3 s4 4. Vortex to dissolve and transfer to a 5 mm NMR tube s3->s4 n1 5. Insert sample, lock, and shim s4->n1 n2 6. Tune and match the 19F probe channel n1->n2 n3 7. Set acquisition parameters: - Spectral Width (~100 ppm centered at -110 ppm) - Relaxation Delay (D1) ≥ 5 * T1 - Acquisition Time (~2-3 s) - Number of Scans (e.g., 16-64) n2->n3 n4 8. Acquire 1H-decoupled 19F spectrum n3->n4 p1 9. Apply Fourier Transform n4->p1 p2 10. Phase correct the spectrum p1->p2 p3 11. Calibrate the chemical shift using the reference standard p2->p3 p4 12. Integrate the signal and analyze coupling patterns (if any) p3->p4

Caption: Workflow for 19F NMR analysis of 6-Fluorobenzofuran-2-carboxylic acid.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Accurately weigh 10-20 mg of 6-Fluorobenzofuran-2-carboxylic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean vial.

  • Rationale: The choice of solvent is critical as it can influence the chemical shift by several ppm through intermolecular interactions.[5][7][8] DMSO-d6 is often a good starting point for carboxylic acids due to its high polarity and ability to form hydrogen bonds.

2. Internal Reference Standard:

  • Action: Add a small, known amount of an internal reference standard. While trifluorotoluene (C6H5CF3, δ ≈ -63.72 ppm) is a common secondary standard, for the highest accuracy, a certified reference material like 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) can be used.[9]

  • Rationale: An internal standard co-dissolved with the analyte provides the most accurate chemical shift referencing, as it experiences the same bulk magnetic susceptibility, temperature, and solvent effects as the sample.

3. Spectrometer Setup:

  • Action: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Tune the 19F channel of the probe.

  • Rationale: Locking ensures field stability during the experiment. Shimming is crucial for obtaining sharp, symmetrical peaks, which leads to higher resolution and more accurate integration. Probe tuning ensures maximum signal-to-noise for the 19F nucleus.

4. Acquisition Parameter Optimization:

  • Action:

    • Spectral Width (SW): Set a spectral width of approximately 100 ppm, centered at the predicted value of -110 ppm. This is a safe range for an aryl fluoride.[9][10]

    • Relaxation Delay (D1): Set the relaxation delay to at least 5 times the estimated T1 (spin-lattice relaxation time) of the fluorine nucleus. For small molecules, a D1 of 5-10 seconds is generally sufficient for quantitative accuracy.

    • Decoupling: Use inverse-gated proton decoupling to suppress 1H-19F couplings, which simplifies the spectrum to a singlet (unless other fluorine atoms are present) and avoids the Nuclear Overhauser Effect (NOE), ensuring accurate signal integration.[11]

  • Rationale: A correctly set spectral width prevents peak folding (aliasing).[12] An adequate relaxation delay is essential for the magnetization to return to equilibrium, which is critical for quantitative analysis.[11] Proton decoupling simplifies complex splitting patterns, making the primary chemical shift value easier to identify.

5. Data Processing:

  • Action: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Rationale: These are standard processing steps to convert the raw data into an interpretable spectrum with a flat baseline and correctly phased peaks.

6. Referencing and Analysis:

  • Action: Calibrate the spectrum by setting the peak of the internal reference standard to its known chemical shift. The chemical shift of the signal for 6-Fluorobenzofuran-2-carboxylic acid can then be directly measured.

  • Rationale: This final step ensures that the measured chemical shift is accurate and can be reliably compared to literature values or data from other laboratories.

By adhering to this detailed protocol, a researcher can confidently and accurately determine the 19F NMR chemical shift of 6-Fluorobenzofuran-2-carboxylic acid and contribute a valuable data point to the scientific community. This rigorous approach exemplifies the principles of expertise and trustworthiness required in modern chemical analysis.

References
  • 19F Studies of Solvent and Counterion Effects on Chemical Shift. Google Search Result.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
  • 19F NMR Reference Standards. Google Search Result.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
  • Certified Reference M
  • The 19F NMR shifts are not a measure for the nakedness of the fluoride anion.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Google Search Result.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • A beginner's guide to 19F NMR and its role in drug screening. Google Search Result.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • F19 detection. NMR Facility, UCSB Chem and Biochem.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • 19Flourine NMR. Google Search Result.

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Comparative

mass spectrometry fragmentation pattern of 6-Fluorobenzofuran-2-carboxylic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 6-Fluorobenzofuran-2-carboxylic Acid This guide provides a comprehensive analysis of the proposed electron ionization (EI) . Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 6-Fluorobenzofuran-2-carboxylic Acid

This guide provides a comprehensive analysis of the proposed electron ionization (EI) . Designed for researchers, scientists, and drug development professionals, this document elucidates the primary fragmentation pathways, explains the underlying chemical principles, and offers a comparative perspective against its non-fluorinated analog.

Introduction to 6-Fluorobenzofuran-2-carboxylic Acid

6-Fluorobenzofuran-2-carboxylic acid is a heterocyclic building block with a molecular formula of C₉H₅FO₃ and a molecular weight of 180.13 g/mol .[1] Its structure is foundational in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Understanding its mass spectrometry fragmentation is crucial for its unambiguous identification in complex reaction mixtures and for the structural elucidation of its derivatives. This guide will focus on the fragmentation behavior under Electron Ionization (EI), a hard ionization technique that provides rich, reproducible structural information.

Fundamental Principles of Fragmentation

The fragmentation of 6-Fluorobenzofuran-2-carboxylic acid in an EI-MS system is governed by the inherent stability of its structural motifs: the aromatic carboxylic acid group and the fused benzofuran ring system.

  • Aromatic Carboxylic Acids: Upon ionization, aromatic acids typically display a prominent molecular ion peak due to the stability of the aromatic ring.[2] The most characteristic fragmentation pathways involve the carboxyl group, leading to the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH).[2][3][4]

  • Benzofuran System: The fused benzofuran ring is a stable aromatic system. Its fragmentation generally requires higher energy and often occurs after the initial, more facile cleavages of substituents. Studies on substituted benzofurans confirm the stability of the core ring structure, which often remains intact in major fragment ions.[5][6]

  • Influence of Fluorine: The presence of a fluorine atom, a highly electronegative substituent, influences the electron distribution within the aromatic ring. While the C-F bond is very strong, its presence affects the stability of adjacent ions and can lead to characteristic neutral losses under certain fragmentation cascades.

Proposed Fragmentation Pathway

The fragmentation of 6-Fluorobenzofuran-2-carboxylic acid (m/z 180) is initiated by the removal of an electron, typically from a non-bonding orbital on one of the oxygen atoms, to form the molecular ion (M•+).

Primary Fragmentation Pathways

Two primary, competing fragmentation pathways originating from the molecular ion are anticipated:

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in the formation of a stable 6-fluorobenzofuran-2-carbonylium ion (acylium ion) at m/z 163 . This is a classic fragmentation pattern for carboxylic acids.[2][7]

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the benzofuran ring and the carboxylic acid group leads to the expulsion of a •COOH radical. This pathway forms the 6-fluorobenzofuran radical cation at m/z 135 . This is another highly characteristic fragmentation for this class of compounds.[2][4]

Secondary Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, stable ions.

  • Decarbonylation of the Acylium Ion: The acylium ion at m/z 163 is expected to lose a neutral molecule of carbon monoxide (CO). This secondary fragmentation also leads to the ion at m/z 135 , reinforcing the intensity of this peak in the spectrum.

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 6-Fluorobenzofuran-2-carboxylic acid mol Molecular Ion (M•+) C₉H₅FO₃•+ m/z = 180 frag1 6-Fluorobenzofuran-2-carbonylium [M-OH]+ C₉H₄FO₂+ m/z = 163 mol->frag1 - •OH (17 Da) frag3 6-Fluorobenzofuran Radical Cation [M-COOH]•+ C₈H₅FO•+ m/z = 135 mol->frag3 - •COOH (45 Da) frag2 6-Fluorobenzofuranyl Cation [M-OH-CO]+ C₈H₄FO+ m/z = 135 frag1->frag2 - CO (28 Da)

Caption: Proposed EI fragmentation pathway for 6-Fluorobenzofuran-2-carboxylic acid.

Experimental Protocol: Acquiring the Mass Spectrum

To validate the proposed fragmentation, a standard EI-MS experiment would be conducted. The following protocol outlines the key steps and justifications for the chosen parameters.

Objective: To generate a reproducible electron ionization mass spectrum of 6-Fluorobenzofuran-2-carboxylic acid.

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg/mL) of 6-Fluorobenzofuran-2-carboxylic acid in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Rationale: A volatile solvent ensures efficient sample vaporization in the MS inlet without interfering with the analysis.

  • Instrumentation:

    • A Gas Chromatograph-Mass Spectrometer (GC-MS) or a Direct Insertion Probe (DIP)-MS can be used. GC introduction is preferred for sample purity verification.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

      • Rationale: This is the standard energy used for EI-MS. It provides sufficient energy to cause reproducible fragmentation and allows for comparison with established mass spectral libraries.

    • Source Temperature: 230 °C.

      • Rationale: This temperature ensures the analyte remains in the gas phase and prevents condensation within the ion source, but is not so high as to cause thermal degradation.

    • Mass Range: m/z 40-250.

      • Rationale: This range comfortably covers the molecular ion (m/z 180) and all anticipated major fragments.

    • Scan Rate: 2 scans/second.

Data Interpretation and Comparative Analysis

Summary of Expected Key Ions

The table below summarizes the primary ions expected in the mass spectrum of 6-Fluorobenzofuran-2-carboxylic acid.

m/zProposed FormulaIon IdentityOrigin
180C₉H₅FO₃•+Molecular Ion (M•+)-
163C₉H₄FO₂+[M - •OH]+Loss of hydroxyl radical
135C₈H₄FO+ / C₈H₅FO•+[M - •OH - CO]+ or [M - •COOH]•+Loss of CO from m/z 163 or loss of carboxyl radical
Comparison with Benzofuran-2-carboxylic Acid

A useful method to confirm the influence of the fluorine atom is to compare the spectrum with its non-fluorinated analog, Benzofuran-2-carboxylic acid (MW = 162.14 g/mol ).[8][9] The fragmentation pattern is expected to be analogous, with key ions shifted by the mass difference between fluorine (19 Da) and hydrogen (1 Da).

Ion Type6-Fluorobenzofuran-2-carboxylic acid (m/z)Benzofuran-2-carboxylic acid (m/z)Mass Shift (Da)
M•+ 180162+18
[M - •OH]+ 163145+18
[M - •COOH]•+ 135117+18

This comparative analysis provides strong evidence for the proposed fragmentation pathway. The consistent +18 Da shift for all major ions corresponding to the fluorine-containing fragments would confirm the presence and location of the fluorine atom on the benzofuran core.

Conclusion

The electron ionization mass spectrum of 6-Fluorobenzofuran-2-carboxylic acid is predicted to be characterized by a clear molecular ion at m/z 180 and two major fragment ions at m/z 163 and m/z 135. These fragments arise from the characteristic losses of a hydroxyl radical and a carboxyl radical, respectively, followed by a secondary loss of carbon monoxide. These fragmentation pathways are diagnostic for the aromatic carboxylic acid moiety and the stable fluorinated benzofuran core, providing a reliable fingerprint for the identification and structural verification of this important pharmaceutical intermediate.

References

  • Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE Source: YouTube URL: [Link]

  • Title: 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase Source: PubMed URL: [Link]

  • Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL: [Link]

  • Title: GCMS Section 6.12 Source: Whitman College URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: The Chemical Ionization Mass Spectra of Fluorotoluenes Source: Canadian Journal of Chemistry URL: [Link]

  • Title: 2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase Source: ResearchGate URL: [Link]

  • Title: 6-Fluorobenzofuran-2-carboxylic acid Source: MySkinRecipes URL: [Link]

  • Title: Benzofuran-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation Source: PubMed URL: [Link]

Sources

Validation

IR spectrum analysis of 6-Fluorobenzofuran-2-carboxylic acid

An In-Depth Guide to the Infrared Spectrum Analysis of 6-Fluorobenzofuran-2-carboxylic Acid As a Senior Application Scientist, this guide provides a detailed analytical framework for the Infrared (IR) spectrum of 6-Fluor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectrum Analysis of 6-Fluorobenzofuran-2-carboxylic Acid

As a Senior Application Scientist, this guide provides a detailed analytical framework for the Infrared (IR) spectrum of 6-Fluorobenzofuran-2-carboxylic acid. We will explore the theoretical underpinnings of its vibrational modes, present a robust experimental protocol for data acquisition, and conduct a comparative analysis against its parent compound, benzofuran-2-carboxylic acid. This document is designed for researchers and drug development professionals who rely on precise spectroscopic characterization to confirm molecular structure and purity.

Benzofuran derivatives are core scaffolds in numerous pharmacologically active compounds.[1] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. 6-Fluorobenzofuran-2-carboxylic acid represents a key building block in this field. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and verifying the structural integrity of such molecules. This guide establishes a reliable methodology for its IR spectral analysis.

Theoretical Vibrational Mode Analysis

The IR spectrum of 6-Fluorobenzofuran-2-carboxylic acid is dictated by the vibrational modes of its constituent functional groups. By dissecting the molecule, we can predict the characteristic absorption bands.

  • Carboxylic Acid Group (-COOH) : This group provides the most distinct and identifiable peaks in the spectrum.

    • O-H Stretch : Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, the hydroxyl stretch is one of the broadest and most recognizable bands in IR spectroscopy.[2][3] It typically appears as a very broad, strong absorption spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This broad envelope often obscures the aromatic C-H stretching signals.[2]

    • C=O Stretch : The carbonyl stretch gives rise to a strong, sharp peak. For aromatic carboxylic acids, this band is typically found between 1710-1680 cm⁻¹ due to conjugation with the aromatic ring.[6][7]

    • C-O Stretch & O-H Bend : A strong C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region, coupled with O-H in-plane bending, which appears in the 1440-1395 cm⁻¹ range.[2][8] An out-of-plane O-H bend is also characteristic, appearing as a broad band near 950-910 cm⁻¹.[2]

  • Benzofuran System (Aromatic Ring & Ether) :

    • Aromatic =C-H Stretch : These absorptions are typically of medium intensity and appear at wavenumbers just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹).[9][10]

    • Aromatic C=C Stretch : The vibrations of the carbon-carbon bonds within the fused aromatic rings result in several sharp, moderate-intensity bands in the 1600-1400 cm⁻¹ region.[8][9]

    • C-H Out-of-Plane (oop) Bending : These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[9]

  • Carbon-Fluorine Bond (C-F) :

    • C-F Stretch : The C-F stretch is characterized by a strong and intense absorption. For aryl fluorides, this band is typically located in the 1250-1120 cm⁻¹ region. Its high intensity is due to the large change in dipole moment during the vibration. The presence of a strong band in this region is a key indicator of successful fluorination.

Predicted IR Absorption Bands for 6-Fluorobenzofuran-2-carboxylic acid
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very BroadCharacteristic of a hydrogen-bonded dimer; will likely overlap with C-H stretches.[3][11]
Aromatic =C-H Stretch3100 - 3000Medium to WeakAppears at a higher frequency than alkane C-H stretches.[9]
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, SharpPosition is lowered by conjugation with the aromatic system.[6]
Aromatic C=C In-Ring Stretches1600 - 1450Medium, SharpMultiple bands are expected, characteristic of the aromatic framework.[8]
O-H In-Plane Bend1440 - 1395MediumMay overlap with C=C ring stretches.[2]
C-O Stretch (Carboxylic Acid)1320 - 1210StrongOften coupled with other vibrations.[2]
Aryl C-F Stretch1250 - 1120StrongA key diagnostic peak confirming the presence of the fluorine substituent.
C-O-C Stretch (Furan Ether)1100 - 1020MediumCharacteristic of the furan ring ether linkage.
C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands is indicative of the trisubstituted aromatic ring.[9]
O-H Out-of-Plane Bend950 - 910Medium, BroadAnother feature of the carboxylic acid dimer.[2]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of a solid sample like 6-Fluorobenzofuran-2-carboxylic acid. It requires minimal sample preparation and provides high-quality, reproducible data.

Step-by-Step Methodology
  • Instrument Preparation : Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Scan : With the ATR crystal clean and free of any sample, lower the anvil and collect a background spectrum. This is a critical self-validating step that accounts for the absorbance of the crystal, instrument optics, and atmosphere.

  • Sample Application : Place a small amount (1-2 mg) of the solid 6-Fluorobenzofuran-2-carboxylic acid powder directly onto the center of the ATR crystal (typically diamond or germanium).

  • Apply Pressure : Lower the press arm (anvil) and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong signal.

  • Sample Scan : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning : After data collection, raise the anvil, and thoroughly clean the crystal surface and anvil tip with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Start: Instrument Purge B Clean ATR Crystal A->B C Collect Background Spectrum (No Sample) B->C D Place Solid Sample on Crystal C->D E Apply Pressure with Anvil D->E F Collect Sample Spectrum (Co-add Scans) E->F G Process Data (Ratio to Background) F->G H Final IR Spectrum G->H I Clean Crystal & Anvil H->I

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Comparative Spectral Analysis

To highlight the influence of the fluorine substituent, we will compare the predicted spectrum of our target molecule with the known experimental spectrum of its parent compound, Benzofuran-2-carboxylic acid .[12]

Experimental Spectrum of Benzofuran-2-carboxylic acid

The ATR-IR spectrum of the non-fluorinated analog is available in public databases.[12] Key experimental peaks are summarized below.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Intensity
O-H Stretch~3000 (Very Broad)Strong, Broad
C=O Stretch1680Strong
Aromatic C=C Stretches1560, 1450Medium to Strong
C-O Stretch / O-H Bend1295, 1255Strong
C-H Out-of-Plane Bends930, 750Strong
Head-to-Head Comparison

This comparison allows for the direct identification of spectral changes arising from the C-6 fluorine substitution.

Vibrational ModeBenzofuran-2-carboxylic acid (Experimental, cm⁻¹)6-Fluorobenzofuran-2-carboxylic acid (Predicted, cm⁻¹)Key Difference & Rationale
O-H Stretch~3000 (Broad)3300 - 2500 (Broad)No significant change expected; this feature is dominated by hydrogen bonding.[4]
C=O Stretch1680~1680-1690A slight shift to a higher wavenumber (blue shift) may occur due to the electron-withdrawing inductive effect of the distal fluorine atom.
Aromatic C=C Stretches1560, 1450~1600 - 1450Minor shifts in position and intensity are expected due to the change in ring electronics and symmetry.
Aryl C-F Stretch Absent ~1250 - 1120 This is the primary diagnostic difference. A new, strong peak should appear in this region, confirming fluorination.
C-O Stretch Region1295, 1255~1300 - 1200This region will be more complex due to the overlap of the C-O stretch and the new, strong C-F stretch.
C-H Out-of-Plane Bends930, 750Shifted (e.g., ~850-800)The positions of "oop" bands are highly sensitive to the substitution pattern. The change from a 1,2-disubstituted pattern to a 1,2,4-trisubstituted pattern on the benzene ring will cause a significant shift in these bands.[9]
Logic of Spectral Interpretation

The process of identifying the target compound from its IR spectrum follows a clear deductive path.

Interpretation_Logic cluster_0 Observed Spectrum cluster_1 Primary Functional Group Identification cluster_2 Inferred Functional Groups cluster_3 Conclusion Spec Experimental IR Spectrum OH Broad Peak 3300-2500 cm⁻¹ Spec->OH CO Strong, Sharp Peak ~1685 cm⁻¹ Spec->CO Arom Peaks at >3000 cm⁻¹ & 1600-1450 cm⁻¹ Spec->Arom CF Strong Peak ~1200 cm⁻¹ Spec->CF F_OH H-Bonded -OH Group OH->F_OH F_CO Conjugated C=O Group CO->F_CO F_Arom Aromatic Ring Arom->F_Arom F_CF Aryl-Fluoride CF->F_CF Conclusion Structure Confirmed: 6-Fluorobenzofuran- 2-carboxylic acid F_OH->Conclusion F_CO->Conclusion F_Arom->Conclusion F_CF->Conclusion

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Fluoro vs. 5-Fluoro vs. 6-Fluoro Benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties and biological activities. This guide provides a comparative overview of the known biological activities of 4-fluoro, 5-fluoro, and 6-fluoro benzofuran-2-carboxylic acid, supported by experimental data from closely related compounds and established protocols for biological evaluation.

The Influence of Fluorine Substitution on Biological Activity

The position of a substituent on the benzofuran ring is a critical determinant of its biological activity. In the case of fluorine, its high electronegativity and ability to form strong carbon-fluorine bonds can alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. For instance, 5-fluorobenzofuran-2-carboxylic acid is recognized as a key intermediate in the synthesis of pharmaceuticals with enhanced anti-inflammatory, anticancer, and antimicrobial effects.[1]

Comparative Biological Activity: An Evidence-Based Approach

In the absence of direct comparative data for the 4-, 5-, and 6-fluoro isomers, we present data from a study on a series of fluorinated benzofuran and dihydrobenzofuran derivatives to illustrate the potential biological activities and provide a basis for experimental design.

Anti-inflammatory Activity

A study on various fluorinated benzofuran derivatives demonstrated significant anti-inflammatory effects.[4] Several compounds were shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators.[4]

Table 1: Anti-inflammatory Activity of Representative Fluorinated Benzofuran-2-Carboxylic Acid Derivatives

Compound (Structure not identical to 4-, 5-, or 6-fluoro isomers)TargetIC₅₀ (µM)
Difluoro-bromo-benzofuran-2-carboxylic acid derivativePGE₂1.92
Difluoro-bromo-benzofuran-2-carboxylic acid derivativeIL-6>50
Difluoro-bromo-benzofuran-2-carboxylic acid derivativeCCL2>50
Difluoro-bromo-benzofuran-2-carboxylic acid derivativeNO5.2
Monofluoro-phenyl-benzofuran-2-carboxylic acid derivativePGE₂1.11
Monofluoro-isopropyl-benzofuran-2-carboxylic acid derivativePGE₂1.48

Data extracted from a study on fluorinated benzofuran derivatives for illustrative purposes.[4]

Anticancer Activity

The same study investigated the anticancer effects of these compounds on the human colorectal adenocarcinoma cell line HCT116.[4] Two difluorinated and brominated benzofuran derivatives, one with a carboxylic acid group and the other an ester, inhibited cell proliferation by approximately 70%.[4] This was associated with the inhibition of the anti-apoptotic protein Bcl-2 and the induction of PARP-1 cleavage and DNA fragmentation.[4]

Table 2: Anticancer Activity of Representative Fluorinated Benzofuran Derivatives against HCT116 Cells

Compound (Structure not identical to 4-, 5-, or 6-fluoro isomers)ActivityIC₅₀ (µM)
Difluoro-bromo-benzofuran-2-carboxylic acid derivativeAntiproliferative19.5
Difluoro-bromo-benzofuran-2-ethanoate derivativeAntiproliferative24.8

Data extracted from a study on fluorinated benzofuran derivatives for illustrative purposes.[4]

Antimicrobial Activity

Fluorinated benzofuran derivatives have also been reported to possess antibacterial and antifungal properties.[5] A separate study on various benzofuran derivatives highlighted their potential as antimicrobial agents.[3] While specific data for the fluoro isomers of benzofuran-2-carboxylic acid is sparse, the general class of compounds shows promise.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of 4-fluoro, 5-fluoro, and 6-fluoro benzofuran-2-carboxylic acid, the following detailed experimental protocols are provided based on established methodologies.

Synthesis of Fluorinated Benzofuran-2-Carboxylic Acids

The synthesis of these target compounds can be achieved through various established synthetic routes. For instance, 5-fluorobenzofuran-2-carboxylic acid can be synthesized from the corresponding fluorinated phenol precursor.

Synthesis_Workflow cluster_synthesis General Synthesis Scheme Start Fluorinated Phenol Precursor Step1 Reaction with diethyl bromomalonate Start->Step1 Intermediate1 Intermediate Diester Step1->Intermediate1 Step2 Saponification Intermediate1->Step2 Intermediate2 Dicarboxylic Acid Step2->Intermediate2 Step3 Cyclization and Decarboxylation Intermediate2->Step3 End Fluorinated Benzofuran-2-Carboxylic Acid Step3->End

Caption: Generalized synthetic workflow for fluorinated benzofuran-2-carboxylic acids.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.

In Vitro Anticancer Assay: MTT Proliferation Assay

This assay determines the effect of the compounds on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Start Test Compounds (4-F, 5-F, 6-F Isomers) AntiInflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Start->AntiInflammatory_Assay Anticancer_Assay Anticancer Assay (e.g., MTT Assay) Start->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Start->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) AntiInflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: Workflow for the comparative biological evaluation of the fluoro-isomers.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for the 4-, 5-, and 6-fluoro isomers of benzofuran-2-carboxylic acid requires direct comparative data, some general principles can be inferred from the broader literature on benzofuran derivatives. The electronic properties and steric bulk of substituents on the benzene ring of the benzofuran scaffold are known to significantly influence biological activity. The position of the fluorine atom will dictate its effect on the molecule's electron density distribution and its potential to engage in hydrogen bonding or other interactions with target enzymes or receptors. It is hypothesized that the varying positions of the fluorine atom in the 4-, 5-, and 6-isomers will lead to distinct biological activity profiles.

Conclusion and Future Directions

This guide provides a comprehensive overview of the potential biological activities of 4-fluoro, 5-fluoro, and 6-fluoro benzofuran-2-carboxylic acid, grounded in the available scientific literature on related compounds. While direct comparative data is currently lacking, the provided experimental protocols offer a clear path for researchers to conduct such a comparative analysis. The synthesis of these isomers is achievable through established chemical methods.

Future research should focus on the direct, side-by-side evaluation of these three isomers in a panel of anticancer, antimicrobial, and anti-inflammatory assays. Such studies will be crucial for elucidating the precise structure-activity relationships and identifying the isomer with the most promising therapeutic potential for further drug development.

References

  • MySkinRecipes. 6-Fluorobenzofuran-2-carboxylic acid. Available from: [Link]

  • MySkinRecipes. 5-Fluorobenzofuran-2-carboxylic acid. Available from: [Link]

  • Kovalskyi, A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(3), 5641-5649.
  • PubChem. 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Fayad, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399.
  • Ünver, Y., et al. (2010). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 45(10), 4348-4357.
  • Kossakowski, J., et al. (2010).
  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1548.

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Validation

A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzofuran-2-Carboxylic Acids

Introduction: The Benzofuran Scaffold and the Strategic Role of Fluorination In the landscape of modern drug discovery, the benzofuran core represents a "privileged scaffold"—a molecular framework that is a recurring mot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Role of Fluorination

In the landscape of modern drug discovery, the benzofuran core represents a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including significant potential as anticancer agents.[1][4] The benzofuran-2-carboxylic acid moiety, in particular, serves as a versatile starting point for synthesizing novel therapeutics targeting various cancer pathways.[5][6][7]

A key strategy in medicinal chemistry to enhance the efficacy of such scaffolds is halogenation. The introduction of halogen atoms like bromine, chlorine, or fluorine can profoundly alter a molecule's physicochemical properties, often leading to improved potency and pharmacokinetics.[8][9] Fluorine, in particular, has become an indispensable tool for medicinal chemists.[10] Its unique combination of high electronegativity, small atomic radius, and the ability to form exceptionally strong carbon-fluorine bonds allows for subtle yet powerful modulation of a drug candidate's profile.[11]

This guide provides an in-depth comparative analysis of the cytotoxic effects of fluorinated versus non-fluorinated benzofuran-2-carboxylic acid derivatives. We will synthesize findings from multiple studies, explain the mechanistic rationale behind experimental choices, provide a standardized protocol for cytotoxicity assessment, and present data to guide researchers and drug development professionals in this promising area of oncology research.

The Fluorine Advantage: Enhancing ADME and Target Affinity

The decision to incorporate fluorine into a potential drug molecule is a strategic one, aimed at optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhancing its interaction with biological targets.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. By replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes), chemists can effectively "shield" the molecule from degradation.[10][12] This often increases the drug's half-life and overall exposure in the body.

  • Lipophilicity and Permeability: Fluorination typically increases the lipophilicity ("fat-solubility") of a molecule.[11] This can enhance its ability to cross cellular membranes, leading to higher intracellular concentrations and better access to its target.[10][13] Studies have shown that novel fluoro-derivatives can exhibit greatly improved permeability.[13]

  • Target Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions—such as dipole-dipole interactions or the formation of specific hydrogen or halogen bonds—within the binding pocket of a target protein, thereby increasing the compound's potency.[10]

  • pKa Modulation: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups.[10] This change in ionization state can impact solubility, cell permeability, and target engagement.

It is critical to understand that these benefits are highly dependent on the specific position of the fluorine atom within the molecular scaffold.[13]

Comparative Cytotoxicity: An Analysis of Experimental Evidence

While direct, side-by-side studies comparing a single non-fluorinated benzofuran-2-carboxylic acid with its exact fluorinated counterpart are limited, a clear trend emerges from the broader literature: halogenation consistently enhances cytotoxic activity.[8][14][15]

Analysis of structure-activity relationships (SAR) in numerous studies reveals that the introduction of halogens, including bromine and fluorine, into the benzofuran ring system often results in a significant increase in anticancer activity.[8][9] For instance, one study investigating inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis, found that the addition of a fluorine atom to the benzofuran scaffold resulted in a two-fold increase in potency and inhibitory activity .[8]

Further supporting this, a 2023 study on fluorinated benzofuran derivatives concluded that their anti-inflammatory and antiproliferative effects were enhanced by the presence of fluorine and/or bromine groups.[16] Specifically, two compounds featuring both difluorine and bromine substitutions demonstrated potent inhibition of HCT116 colorectal cancer cell proliferation, with IC₅₀ values of 19.5 µM and 24.8 µM, respectively.[16] This highlights the synergistic potential of multiple halogen substitutions.

Summary of Cytotoxicity Data for Halogenated Benzofuran Derivatives

The following table summarizes IC₅₀ values from various studies, illustrating the potent cytotoxicity of halogenated benzofuran derivatives across different cancer cell lines.

Compound/DerivativeHalogenation StatusCancer Cell LineIC₅₀ Value (µM)Source
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneBrominatedK562 (Leukemia)5.0[1]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneBrominatedHL-60 (Leukemia)0.1[1]
4-Fluoro-2-benzofuranyl amiloride derivativeFluorinateduPA Enzyme Inhibition Assay0.43[8]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBrominatedHepG2 (Liver Cancer)3.8[15]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBrominatedA549 (Lung Cancer)3.5[15]
Difluoro- and Bromo-substituted Benzofuran (Compound 1)Fluorinated & BrominatedHCT116 (Colorectal Cancer)19.5[16]
Difluoro- and Bromo-substituted Benzofuran (Compound 2)Fluorinated & BrominatedHCT116 (Colorectal Cancer)24.8[16]

Mechanistic Insights into Enhanced Cytotoxicity

The observed increase in cytotoxicity for fluorinated and other halogenated benzofurans can be attributed to several overlapping mechanisms:

  • Induction of Apoptosis: A primary goal of chemotherapy is to selectively induce apoptosis (programmed cell death) in cancer cells.[17] Multiple studies have confirmed that active halogenated benzofuran derivatives are potent inducers of apoptosis.[1][14] This is often achieved by increasing levels of reactive oxygen species (ROS) within the cancer cells, which in turn triggers caspase activation—a key step in the apoptotic cascade.[14][15] Fluorinated derivatives have been shown to inhibit anti-apoptotic proteins like Bcl-2 and induce PARP-1 cleavage, both hallmarks of apoptosis.[16]

  • Enhanced Target Inhibition: The benzofuran scaffold has been successfully used to design inhibitors for various cancer-relevant targets, including Pim-1 kinase, lymphoid tyrosine phosphatase (LYP), and tubulin.[5][6][14] As previously discussed, fluorine's electronic properties can strengthen the interaction between the drug and its target. Halogen substitutions can create favorable hydrophobic interactions or even form specific halogen bonds within the binding site, leading to more potent inhibition.[8]

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M or S phase, preventing cancer cells from proliferating.[15]

Experimental Protocol: A Validated System for Cytotoxicity Assessment

To ensure trustworthy and reproducible results, a standardized cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells and is frequently used to determine the cytotoxic potential of benzofuran derivatives.[1][15][17]

Step-by-Step MTT Assay Protocol
  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HCT116, HeLa, A549) in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.

    • Harvest cells during their exponential growth phase using trypsin.

    • Seed the cells into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compounds (both fluorinated and non-fluorinated benzofuran derivatives) in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions from the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO alone as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the treated plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

    • Causality: The foundational principle of this step is that mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. Dead cells lack this enzymatic activity.[17]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%—from the curve using non-linear regression analysis.

Visualizing the Process and Mechanism

To better illustrate the experimental and biological processes, the following diagrams are provided.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (1x10⁴ cells/well) incubation_24h 2. Incubation (24h) (Allow Attachment) cell_seeding->incubation_24h compound_prep 3. Compound Treatment (Serial Dilutions) incubation_24h->compound_prep incubation_48h 4. Incubation (48-72h) compound_prep->incubation_48h mtt_addition 5. MTT Reagent Addition (Metabolic Conversion) incubation_48h->mtt_addition solubilization 6. Formazan Solubilization (DMSO Addition) mtt_addition->solubilization read_plate 7. Read Absorbance (570 nm) solubilization->read_plate calc_ic50 8. Calculate IC₅₀ Value read_plate->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway F_Benza Fluorinated Benzofuran Derivative Membrane Cell Membrane Target Intracellular Target (e.g., Kinase, Tubulin) Membrane->Target ROS ↑ Reactive Oxygen Species (ROS) Target->ROS Bcl2 Bcl-2 Inhibition Target->Bcl2 Caspase Caspase Activation ROS->Caspase Bcl2->Caspase removes inhibition Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Potential mechanism for fluorinated benzofuran-induced apoptosis.

Conclusion and Future Directions

The collective evidence strongly indicates that fluorination is a highly effective strategy for augmenting the cytotoxic potential of benzofuran-2-carboxylic acid derivatives. By leveraging fluorine's unique properties, medicinal chemists can enhance metabolic stability, improve cellular uptake, and increase target binding affinity, culminating in more potent anticancer agents.[10][13] The data consistently show that halogenated benzofurans, including those with fluorine, exhibit low micromolar to nanomolar IC₅₀ values against a range of cancer cell lines.[8][15][16]

While the general trend is clear, the field would greatly benefit from direct comparative studies that evaluate systematically designed pairs of fluorinated and non-fluorinated analogues against broad cancer cell panels. Such studies would provide a more definitive quantification of the "fluorine advantage" and further refine structure-activity relationships.[17] Nevertheless, fluorinated benzofurans stand out as a compelling and promising scaffold for the continued development of next-generation targeted cancer therapies.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]

  • Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health (NIH). [Link]

  • The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). [Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. University College Dublin Research Repository. [Link]

  • The Role of Fluorinated Aromatics in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The dose-dependent curves for cytotoxicity screening of the benzofuran... ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 6-Fluorobenzofuran-2-carboxylic acid via Elemental Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For a molecule like 6-Fluorobenzofuran-2-carboxylic acid, a key intermediate in numerous synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis with other common techniques for purity validation, grounded in the principles of analytical chemistry.

The Foundational Role of Purity in Drug Development

The presence of even minute impurities in a pharmaceutical intermediate can have cascading effects on the final active pharmaceutical ingredient (API), potentially altering its pharmacological profile, inducing toxicity, or compromising stability.[1] Therefore, the choice of analytical methodology for purity determination is a critical decision in the development pipeline. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are mainstays for identifying and quantifying impurities, they are relative methods.[2][3][4] Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a fundamental, absolute assessment of a compound's composition against its theoretical formula.[5]

Elemental Analysis: A First-Principles Approach to Purity

Elemental analysis operates on the principle of complete combustion of a sample in an oxygen-rich environment, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, N₂).[5][6][7][8] This technique, rooted in the classical Pregl-Dumas method, provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[6][9] For a halogenated compound such as 6-Fluorobenzofuran-2-carboxylic acid, specialized considerations are necessary to account for the presence of fluorine, which can be corrosive to the analytical system.[10]

Theoretical vs. Experimental Values: The Moment of Truth

The core of elemental analysis for purity validation lies in the comparison of the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula (C₉H₅FO₃).

ElementTheoretical Mass %
Carbon (C)60.01%
Hydrogen (H)2.80%
Fluorine (F)10.55%
Oxygen (O)26.64%

A close correlation between the experimental and theoretical values is a strong indicator of high purity. Conversely, significant deviations can suggest the presence of impurities, residual solvents, or incomplete reaction products.

Experimental Protocol: A Self-Validating Workflow

The following protocol for elemental analysis is designed to ensure accuracy and reproducibility, incorporating self-validating checks at each stage.

Instrumentation: A modern CHN elemental analyzer equipped with a thermal conductivity detector (TCD) is employed. For fluorinated compounds, the use of a specialized adsorbent in the combustion tube is crucial to trap fluorine and prevent damage to the instrument.[10]

Step 1: Calibration and System Suitability

  • Rationale: Before analyzing the sample, the instrument's accuracy and linearity must be verified. This is achieved by analyzing a certified, high-purity microanalytical standard, such as acetanilide or benzoic acid.[6]

  • Procedure:

    • Accurately weigh 1-2 mg of the standard into a tin capsule.

    • Analyze the standard in triplicate.

    • The mean experimental values for C, H, and N should be within ±0.3% of the theoretical values for the standard. The relative standard deviation (RSD) of the triplicate analysis should be ≤0.2%.

Step 2: Sample Preparation and Analysis

  • Rationale: Proper sample preparation is critical to obtaining a representative analysis. The sample must be homogenous and free of extraneous contaminants.

  • Procedure:

    • Ensure the 6-Fluorobenzofuran-2-carboxylic acid sample is finely powdered and homogenous.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

    • Perform the analysis in triplicate to ensure precision.

Step 3: Data Interpretation and Purity Assessment

  • Rationale: The deviation between the experimental and theoretical elemental composition provides a quantitative measure of purity.

  • Acceptance Criteria: For a high-purity pharmaceutical intermediate, the experimental values for carbon and hydrogen should typically be within ±0.4% of the theoretical values.

Visualizing the Workflow

Elemental_Analysis_Workflow cluster_prep Preparation & Calibration cluster_analysis Analysis cluster_data Data & Purity Assessment Calibrate Instrument Calibration (Acetanilide Standard) SamplePrep Sample Preparation (Weighing 1-2 mg) Calibrate->SamplePrep System Suitability Met Combustion Flash Combustion (~1000°C in O₂ stream) SamplePrep->Combustion Reduction Reduction of NOx to N₂ (Heated Copper) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (Thermal Conductivity Detector) Separation->Detection DataProcess Data Processing (Software Integration) Detection->DataProcess Compare Compare Experimental vs. Theoretical Values DataProcess->Compare Purity Purity Assessment (Within ±0.4% tolerance) Compare->Purity

Caption: Workflow for Purity Validation by Elemental Analysis.

A Comparative Perspective: Orthogonal Methods for Purity Confirmation

While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[2][11]

Analytical TechniquePrincipleInformation ProvidedThroughputSample Consumption
Elemental Analysis Combustion and detection of constituent elements.[6][7]Absolute purity based on elemental composition.ModerateLow (milligrams), but destructive.[4]
HPLC (High-Performance Liquid Chromatography) Differential partitioning of components between a mobile and stationary phase.Relative purity, number of components, retention times.[4]HighLow (micrograms).
qNMR (Quantitative Nuclear Magnetic Resonance) Nuclear spin properties in a magnetic field.[4][12]Absolute purity (with internal standard), structural confirmation, and impurity identification.[4][12]Lower, especially with long relaxation delays.[4]Higher (milligrams), but non-destructive.[4]
DSC (Differential Scanning Calorimetry) Measurement of heat flow associated with thermal transitions.[1]Absolute purity of crystalline substances (typically >98.5% pure).[1]ModerateLow (milligrams).

Expert Insights:

  • Elemental analysis serves as an excellent, cost-effective primary check of bulk purity and elemental integrity.[8] It is particularly valuable for confirming the identity of a newly synthesized compound.

  • HPLC is unparalleled in its ability to detect and quantify trace-level impurities, making it the workhorse for routine quality control.[4] However, its accuracy is dependent on the availability of pure reference standards for each impurity.

  • qNMR is arguably the most powerful technique, providing both structural confirmation and absolute quantification without the need for a specific analyte reference standard.[2][3][12] It is an invaluable tool for characterizing reference standards themselves.

  • DSC offers a rapid method for determining the purity of highly crystalline materials without the need for a reference standard.[1]

Logical Framework for Method Selection

The choice of analytical technique is dictated by the stage of development and the specific question being asked.

Method_Selection Start Purity Question BulkPurity Bulk Purity & Identity Confirmation? Start->BulkPurity TraceImpurities Trace Impurity Profile? Start->TraceImpurities AbsoluteQuant Absolute Quantification & Structural ID? Start->AbsoluteQuant CrystallinePurity High Purity Crystalline Material? Start->CrystallinePurity EA Elemental Analysis BulkPurity->EA HPLC HPLC TraceImpurities->HPLC qNMR qNMR AbsoluteQuant->qNMR DSC DSC CrystallinePurity->DSC

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Validation

For a critical intermediate like 6-Fluorobenzofuran-2-carboxylic acid, no single method provides a complete picture of purity. Elemental analysis offers an indispensable, absolute measure of elemental composition, serving as a fundamental check of the compound's integrity. When used in conjunction with orthogonal methods like HPLC for sensitive impurity profiling and qNMR for absolute quantification and structural verification, a robust and defensible purity assessment is achieved. This integrated approach ensures the highest level of confidence in the quality of materials advancing through the drug development process, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. Available at: [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

Sources

Validation

Illuminating the Path Forward: A Comparative Efficacy Analysis of 6-Fluorobenzofuran-2-carboxylic Acid and Established PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal nexus for intervention. Its aberrant a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal nexus for intervention. Its aberrant activation is a hallmark of numerous malignancies, driving cellular proliferation, survival, and metabolic reprogramming. Consequently, the development of potent and selective PI3K inhibitors is a cornerstone of modern oncology research. The benzofuran scaffold has emerged as a promising framework for kinase inhibition, with various derivatives demonstrating significant therapeutic potential.[1][2][3][4] This guide provides a comparative efficacy analysis of a novel investigational compound, 6-Fluorobenzofuran-2-carboxylic acid, against well-characterized PI3K inhibitors.

While direct experimental data for 6-Fluorobenzofuran-2-carboxylic acid's inhibitory activity is not yet publicly available, its structural similarity to other benzofuran-2-carboxylic acid derivatives that have shown activity against protein kinases warrants a thorough comparative evaluation.[2][5][6] This document will, therefore, serve as a foundational guide for researchers looking to explore the potential of this and similar compounds. We will delve into the established mechanisms of PI3K inhibition, present the efficacy of known inhibitors, and provide a detailed experimental framework for assessing novel compounds like 6-Fluorobenzofuran-2-carboxylic acid.

The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs a multitude of cellular processes essential for normal cell growth and survival. In many cancers, this pathway is constitutively active due to mutations in key components or upstream signaling molecules. This sustained activation provides cancer cells with a distinct advantage, promoting uncontrolled proliferation and resistance to apoptosis.

Signaling Pathway Overview

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 6-Fluorobenzofuran-2-carboxylic acid & Known PI3K Inhibitors Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Comparative Efficacy of Known PI3K Inhibitors

To establish a benchmark for evaluating 6-Fluorobenzofuran-2-carboxylic acid, it is essential to consider the efficacy of established PI3K inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The table below summarizes the IC50 values of several well-characterized PI3K inhibitors against different isoforms of the enzyme.

InhibitorClassTarget Isoform(s)IC50 (nM)Reference
Buparlisib (BKM120) Pan-PI3K Inhibitorp110α, p110β, p110δ, p110γ52, 166, 116, 262[7]
Idelalisib PI3Kδ InhibitorPI3Kδ~2.5[8]
Alpelisib (BYL719) PI3Kα InhibitorPI3Kα5[7]
LY294002 Pan-PI3K InhibitorClass I PI3Ks1,400[9]
Wortmannin Pan-PI3K InhibitorClass I PI3Ks2-4[8]

This table presents a selection of known PI3K inhibitors and is not exhaustive.

A Framework for Efficacy Assessment: In Vitro Kinase Inhibition Assay

The cornerstone of evaluating a novel inhibitor is a robust and reproducible in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely adopted method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This luminescent assay offers high sensitivity and a broad dynamic range, making it suitable for determining IC50 values.

Experimental Workflow: ADP-Glo™ Kinase Assay

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of 6-Fluorobenzofuran-2-carboxylic acid and known inhibitors. Start->Step1 Step2 Add kinase, substrate, and ATP to microplate wells. Step1->Step2 Step3 Add inhibitor dilutions to respective wells. Step2->Step3 Step4 Incubate at room temperature to allow kinase reaction. Step3->Step4 Step5 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. Step5->Step6 Step7 Measure luminescence using a plate reader. Step6->Step7 Step8 Calculate % inhibition and determine IC50 values. Step7->Step8 End End Step8->End

Caption: A stepwise workflow for determining kinase inhibition using the ADP-Glo™ Assay.

Detailed Protocol: In Vitro PI3Kα Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory potential of 6-Fluorobenzofuran-2-carboxylic acid against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα

  • PI3K Substrate (e.g., PIP2)

  • ATP

  • 6-Fluorobenzofuran-2-carboxylic acid

  • Known PI3Kα inhibitor (e.g., Alpelisib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Fluorobenzofuran-2-carboxylic acid and the known inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add 2.5 µL of the PI3Kα enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the PI3K substrate and ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The benzofuran scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While the inhibitory profile of 6-Fluorobenzofuran-2-carboxylic acid against PI3K remains to be experimentally determined, the structural precedent set by other active benzofuran derivatives provides a strong rationale for its investigation.[10][11][12] The comparative framework and detailed experimental protocol outlined in this guide offer a clear path for elucidating its efficacy and selectivity.

Further studies should not only focus on determining the IC50 value against PI3Kα but also expand to a panel of other PI3K isoforms and a broader range of kinases to assess selectivity. Cellular assays are the critical next step to confirm on-target activity and evaluate the compound's ability to inhibit the PI3K pathway in a physiological context. By systematically applying these methodologies, the therapeutic potential of 6-Fluorobenzofuran-2-carboxylic acid and its analogs can be rigorously evaluated, potentially leading to the development of a new generation of targeted cancer therapies.

References

  • Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. (2010). PubMed. [Link]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (2016). PubMed. [Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). MDPI. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). PubMed. [Link]

  • Benzofuran derivatives with GSK-3β inhibitory activity. ResearchGate. [Link]

  • Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape. (2011). PubMed Central. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. (2014). PubMed Central. [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. ResearchGate. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2019). PubMed Central. [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). PubMed. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • Structures of some reported benzofuran hybrids and PI3K and VEGFR-2... ResearchGate. [Link]

  • IC 50 values (µM) of AKT inhibitors against each cell line. ResearchGate. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). American Chemical Society. [Link]

  • IC 50 values of the test compounds determined against a number of different forms of Akt. [a]. ResearchGate. [Link]

  • Selectivity Studies and Free Energy Calculations of AKT Inhibitors. (2022). MDPI. [Link]

  • Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. (2014). NIH. [Link]

  • IC 50 values of selected compounds against PI3Ka and PI3Kg. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Identification of novel PI3K inhibitors through a scaffold hopping strategy. (2017). PubMed. [Link]

  • Previously reported benzofuran derivatives VII–XII with anti-tumour and... ResearchGate. [Link]

  • Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. (2005). PubMed. [Link]

  • (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. [Link]

  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. (2022). MDPI. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2021). MDPI. [Link]

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Comparative

A Comprehensive Guide to Elucidating the Cross-Reactivity Profile of 6-Fluorobenzofuran-2-carboxylic acid

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth, technical framework for conducting cross-reac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 6-Fluorobenzofuran-2-carboxylic acid, a member of the biologically active benzofuran class of compounds. While direct public data on the specific cross-reactivity of this molecule is limited, this document outlines a robust, multi-pronged approach to thoroughly characterize its selectivity profile. The methodologies described herein are designed to provide a comprehensive and self-validating assessment of on- and off-target interactions, crucial for advancing any small molecule through the drug discovery pipeline.

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] The introduction of a fluorine atom, as in 6-Fluorobenzofuran-2-carboxylic acid, can significantly modulate a molecule's biological activity and pharmacokinetic properties. Therefore, a systematic evaluation of its target engagement and potential for off-target effects is essential.

Part 1: Initial Assessment and In Silico Profiling

A logical first step in assessing cross-reactivity is to perform computational analyses to predict potential off-targets. This approach leverages the known chemical structure of 6-Fluorobenzofuran-2-carboxylic acid to screen against databases of known protein binding sites.

Experimental Protocol: In Silico Off-Target Prediction
  • Ligand Preparation: Generate a 3D conformation of 6-Fluorobenzofuran-2-carboxylic acid. Assign appropriate partial charges and protonation states.

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), or a curated off-target database.

  • Molecular Docking: Employ molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity of 6-Fluorobenzofuran-2-carboxylic acid to a wide range of protein targets.

  • Scoring and Analysis: Rank the potential off-targets based on their predicted binding energies. Analyze the predicted binding poses to assess the plausibility of the interactions.

  • Structural Similarity Search: Identify proteins that are known to bind to compounds structurally similar to 6-Fluorobenzofuran-2-carboxylic acid. This can provide clues to potential cross-reactivity.

Part 2: In Vitro Biochemical Assays for Target Binding

Following in silico prediction, the next critical phase is to experimentally validate these predictions and screen for unforeseen interactions using in vitro biochemical assays. A tiered approach, starting with broad screening panels and moving to more focused assays, is recommended.

Broad Panel Screening

A cost-effective initial step is to screen the compound against a commercially available panel of receptors, enzymes, and ion channels. These panels typically cover a wide range of common off-target families.

Experimental Protocol: In Vitro Binding Assays
  • Compound Preparation: Prepare a stock solution of 6-Fluorobenzofuran-2-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Assay Panel Selection: Choose a broad screening panel that includes targets from major protein families (e.g., kinases, GPCRs, proteases).

  • Binding Assays: Perform competitive binding assays using a radiolabeled or fluorescently labeled ligand known to bind to the target protein. The ability of 6-Fluorobenzofuran-2-carboxylic acid to displace the labeled ligand is measured.

  • Data Analysis: Calculate the percent inhibition of binding at a single high concentration of the test compound. For any significant "hits" (typically >50% inhibition), determine the IC50 or Ki value through dose-response experiments.

The following Graphviz diagram illustrates a typical workflow for in vitro cross-reactivity screening.

in_vitro_workflow start Start: In Silico Hits & Structurally Similar Compound Targets broad_panel Broad Panel Screening (e.g., Kinase, GPCR Panels) start->broad_panel Select Targets dose_response Dose-Response Assays (IC50/Ki Determination) broad_panel->dose_response Identify Hits (>50% Inhibition) selectivity_analysis Selectivity Analysis (Comparison to Primary Target) dose_response->selectivity_analysis Quantify Potency cellular_assays Proceed to Cellular Assays selectivity_analysis->cellular_assays Prioritize Off-Targets

Caption: Workflow for in vitro cross-reactivity assessment.

Hypothetical Data Presentation: In Vitro Binding

The results of the in vitro binding assays should be summarized in a clear and concise table.

Target ClassTargetBinding Affinity (Ki, µM)
Primary Target Hypothetical Target A 0.05
KinaseKinase X> 10
KinaseKinase Y2.5
GPCRGPCR Z> 10
ProteaseProtease W8.1

This table provides a clear comparison of the compound's potency at its intended target versus potential off-targets.

Part 3: Cellular Assays to Assess Functional Consequences

Observing binding in a biochemical assay does not always translate to a functional effect in a cellular context. Therefore, it is crucial to perform cell-based assays to determine if off-target binding leads to a measurable biological response.

Experimental Protocol: Cellular Functional Assays
  • Cell Line Selection: Choose cell lines that endogenously express the off-target of interest.

  • Functional Readout: Select an assay that measures a downstream consequence of target modulation (e.g., second messenger levels, reporter gene expression, cell proliferation, or cellular thermal shift assay (CETSA)).[2]

  • Dose-Response Analysis: Treat the cells with a range of concentrations of 6-Fluorobenzofuran-2-carboxylic acid and measure the functional response.

  • Data Interpretation: Determine the EC50 value and compare it to the EC50 at the primary target. A significant difference in potency suggests a therapeutic window.

The following diagram illustrates the decision-making process based on the combined in vitro and cellular data.

decision_making start Cross-Reactivity Data (In Vitro & Cellular) evaluate_selectivity Evaluate Selectivity Window (Off-Target EC50 / Primary Target EC50) start->evaluate_selectivity acceptable_window Acceptable Window (e.g., >100-fold) evaluate_selectivity->acceptable_window Large unacceptable_window Unacceptable Window (e.g., <10-fold) evaluate_selectivity->unacceptable_window Small proceed Proceed with Development acceptable_window->proceed redesign Chemical Optimization to Improve Selectivity unacceptable_window->redesign

Caption: Decision-making based on selectivity data.

Hypothetical Data Presentation: Cellular Functional Assays
TargetCellular AssayFunctional ReadoutEC50 (µM)Selectivity Window (vs. Primary Target)
Primary Target A Reporter Gene Assay Luciferase Activity 0.1 -
Off-Target YcAMP AssaycAMP Levels5.050-fold
Off-Target WProliferation AssayCell Viability> 20> 200-fold

This table clearly demonstrates the functional consequences of off-target binding and quantifies the selectivity window.

Part 4: Advanced Proteomic Approaches

For a more unbiased and global assessment of off-target binding, advanced proteomic techniques can be employed. These methods can identify unexpected interactions that may not be covered in standard screening panels.

Affinity-Based Pull-Down Approach

This technique involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners from a cell lysate.[2]

Experimental Protocol: Affinity-Based Pull-Down
  • Compound Immobilization: Synthesize a derivative of 6-Fluorobenzofuran-2-carboxylic acid with a linker for attachment to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue.

  • Incubation and Washing: Incubate the cell lysate with the immobilized compound. Wash away non-specific binders.

  • Elution and Identification: Elute the specifically bound proteins and identify them using mass spectrometry.

  • Validation: Validate the identified off-targets using orthogonal methods, such as Western blotting or cellular thermal shift assays.

Conclusion

A thorough understanding of a compound's cross-reactivity is a cornerstone of successful drug development. This guide has outlined a comprehensive and tiered approach to characterizing the selectivity profile of 6-Fluorobenzofuran-2-carboxylic acid. By combining in silico prediction, in vitro biochemical screening, cellular functional assays, and advanced proteomic methods, researchers can build a robust data package to inform decisions on the continued development of this and other promising small molecules. This multi-faceted strategy ensures a deep understanding of a compound's biological interactions, ultimately leading to safer and more effective therapeutics.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
  • ResearchGate. (n.d.). Four ways to measure selectivity.
  • Chem-Impex. (n.d.). Benzofuran-2-carboxylic acid.
  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Gabr, M. T., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]

  • Hett, E. C., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science, 18(9), 546–555. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994–28015. [Link]

  • Asati, V., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81. [Link]

  • Saleh, M. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586–7591. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. PubMed, 37126028. [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Fluoro-benzofuran-2-carboxylic Acid Isomers

In the landscape of medicinal chemistry and materials science, the positional isomerism of fluorinated aromatic compounds plays a pivotal role in determining their biological activity, pharmacokinetic properties, and mat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the positional isomerism of fluorinated aromatic compounds plays a pivotal role in determining their biological activity, pharmacokinetic properties, and material characteristics. Fluoro-benzofuran-2-carboxylic acids, a class of compounds with significant potential in drug discovery, present a common analytical challenge: the unambiguous identification of the fluorine substituent's position on the benzene ring. This guide provides a comprehensive spectroscopic framework for the differentiation of 4-fluoro-, 5-fluoro-, 6-fluoro-, and 7-fluoro-benzofuran-2-carboxylic acid isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis Spectroscopy, alongside Mass Spectrometry (MS), we will explore the subtle yet distinct spectral signatures that arise from the varied electronic environments of these isomers.

The Critical Need for Isomer Differentiation

Positional isomers, despite having the same molecular formula, can exhibit vastly different chemical, physical, and biological properties.[1] In the context of drug development, the specific location of a fluorine atom can profoundly influence a molecule's binding affinity to a target protein, its metabolic stability, and its overall efficacy and safety profile. Therefore, the ability to confidently distinguish between these isomers is a fundamental prerequisite for robust structure-activity relationship (SAR) studies and the advancement of lead compounds.

Spectroscopic Fingerprints: A Multi-faceted Approach

A combination of spectroscopic techniques is often essential for the definitive structural elucidation of positional isomers.[2] Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers of substituted aromatic compounds.[1] By analyzing the chemical shifts (δ) and spin-spin coupling constants (J), one can deduce the precise arrangement of atoms within a molecule. For fluoro-benzofuran-2-carboxylic acids, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluoro-benzofuran-2-carboxylic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical spectral width: -100 to -150 ppm (relative to CFCl₃).

    • Number of scans: 64-256.

    • Relaxation delay (d1): 1-2 seconds.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Caption: Workflow for NMR-based isomer differentiation.

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) provides the most valuable information for distinguishing the isomers.[1] The position of the fluorine atom influences the electronic environment of the neighboring protons, leading to predictable changes in their chemical shifts and coupling patterns.

IsomerPredicted Aromatic ¹H NMR Splitting Patterns
4-Fluoro One proton will show a doublet of doublets with a characteristic ³JH-F coupling (ortho, ~8-10 Hz). The other two aromatic protons will also exhibit splitting from each other and from the fluorine atom.
5-Fluoro Expect two sets of doublet of doublets, with one proton showing a smaller ⁴JH-F coupling (meta, ~4-6 Hz).
6-Fluoro The proton at C7 will appear as a doublet of doublets due to coupling with the proton at C5 and a ⁴JH-F coupling. The proton at C5 will show a doublet of doublets due to coupling with the proton at C7 and a ³JH-F coupling. The proton at C4 will be a doublet with a smaller ⁵JH-F coupling.
7-Fluoro The proton at C6 will be a doublet of doublets with a ³JH-F coupling. The other aromatic protons will show characteristic splitting patterns based on their proximity to the fluorine.

Note: These are predicted patterns. Actual spectra may be more complex due to second-order effects.

¹³C NMR spectroscopy reveals the number of unique carbon environments and the effect of the fluorine substituent on the carbon chemical shifts. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet. The chemical shifts of the other aromatic carbons will also be affected by the fluorine's position.

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine's environment.[3] Each isomer will exhibit a single resonance in the ¹⁹F NMR spectrum, but the chemical shift will be unique to that isomer due to the different electronic environments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For fluoro-benzofuran-2-carboxylic acids, the most characteristic absorptions are those of the carboxylic acid group.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid and aromatic C-F bond.

Caption: Workflow for IR-based functional group analysis.

All isomers will exhibit the following characteristic carboxylic acid bands:[4]

  • A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[5]

  • A strong C=O stretching band between 1760 and 1690 cm⁻¹.[6]

  • A C-O stretching band between 1320 and 1210 cm⁻¹.[4]

The primary distinguishing feature in the IR spectra will be the C-F stretching vibration, which typically appears in the region of 1250-1000 cm⁻¹. The exact position of this band will vary slightly between the isomers due to the different electronic environments.

IsomerPredicted Key IR Absorptions (cm⁻¹)
All Isomers ~3300-2500 (Broad O-H stretch)
~1760-1690 (C=O stretch)
~1320-1210 (C-O stretch)
Distinguishing Feature ~1250-1000 (Aromatic C-F stretch, position will vary)
UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system is a chromophore, and the position of the fluorine substituent can influence the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Determine the λmax for each isomer.

While all isomers are expected to have similar UV-Vis profiles with absorption maxima characteristic of the benzofuran-2-carboxylic acid scaffold, subtle shifts in λmax can be observed.[7] These shifts are due to the electronic effects of the fluorine atom at different positions on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer clues to the isomer's structure.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern.

All four isomers will have the same molecular weight.[8][9] The primary utility of MS in this context is to confirm the elemental composition. While the fragmentation patterns under EI may show subtle differences, these are often not as diagnostic as NMR data for positional isomers.[2]

Summary of Spectroscopic Distinctions

Spectroscopic TechniqueKey Differentiating Feature
¹H NMR Aromatic proton chemical shifts and H-F coupling constants.
¹³C NMR Chemical shifts of aromatic carbons and C-F coupling constants.
¹⁹F NMR Unique chemical shift for each isomer.
IR Spectroscopy Position of the C-F stretching vibration.
UV-Vis Spectroscopy Subtle shifts in λmax.
Mass Spectrometry Confirmation of molecular formula; minor differences in fragmentation.

Conclusion

The definitive differentiation of fluoro-benzofuran-2-carboxylic acid isomers is a critical analytical task that is best accomplished through a multi-technique spectroscopic approach. NMR spectroscopy, particularly the analysis of ¹H, ¹³C, and ¹⁹F spectra, provides the most unambiguous data for structural elucidation. IR and UV-Vis spectroscopy offer complementary information about functional groups and electronic transitions, while mass spectrometry confirms the molecular formula. By carefully applying these techniques and interpreting the resulting data, researchers and drug development professionals can confidently identify these important positional isomers, paving the way for a deeper understanding of their structure-activity relationships.

References

  • ACS Publications. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. 2022. Available from: [Link]

  • MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. 2025. Available from: [Link]

  • Science.gov. aromatic positional isomers: Topics by Science.gov. Available from: [Link]

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  • Google Patents. Method of distinguishing position isomer of aromatic compounds by using cucurbituril. KR20120086556A.
  • PubChem. 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Available from: [Link]

  • PubChemLite. 4-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3). Available from: [Link]

  • PubChemLite. 5-fluoro-1-benzofuran-2-carboxylic acid (C9H5FO3). Available from: [Link]

  • Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. 2021. Available from: [Link]

  • Wiley Online Library. Fluorine NMR. eMagRes. Available from: [Link]

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  • BioCrick. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer. Available from: [Link]

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Comparative

A Comparative Guide to the Thermal Analysis of 6-Fluorobenzofuran-2-carboxylic Acid using Differential Scanning Calorimetry

In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth analysis of the thermal behavior of 6-Fluorobenzofuran-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry, utilizing Differential Scanning Calorimetry (DSC). We will explore the anticipated thermal profile of this compound, draw comparisons with its parent molecule, benzofuran-2-carboxylic acid, and other structural analogs, and provide a detailed experimental protocol for its characterization.

The Significance of Thermal Analysis in Drug Development

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1][2] This method is instrumental in determining key thermal properties such as melting point, glass transition, and decomposition temperature, which are critical for formulation development, stability studies, and quality control of pharmaceutical compounds.[3] For a molecule like 6-Fluorobenzofuran-2-carboxylic acid, understanding its thermal characteristics is essential for predicting its behavior during manufacturing processes like milling, drying, and tableting.

Physicochemical Properties of 6-Fluorobenzofuran-2-carboxylic Acid and its Analogs

To contextualize the expected thermal behavior of 6-Fluorobenzofuran-2-carboxylic acid, it is beneficial to first examine its known physical properties and those of closely related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
6-Fluorobenzofuran-2-carboxylic acid C₉H₅FO₃180.13Not available317.0 ± 22.0 (at 760 mmHg)[4]
Benzofuran-2-carboxylic acidC₉H₆O₃162.14193-196[5]310-315[5]
6-Chlorobenzofuran-2-carboxylic acidC₉H₅ClO₃196.59Not availableNot available
2-Furancarboxylic acidC₅H₄O₃112.08133.5[6]230-232[6]

The introduction of a fluorine atom at the 6-position of the benzofuran ring is expected to influence the intermolecular forces and crystal packing of the molecule, thereby affecting its melting point and thermal stability.

Hypothetical DSC Experimental Protocol for 6-Fluorobenzofuran-2-carboxylic Acid

The following protocol outlines a robust method for the thermal analysis of 6-Fluorobenzofuran-2-carboxylic acid using a heat-flux DSC instrument.

1. Sample Preparation:

  • Accurately weigh 3-5 mg of 6-Fluorobenzofuran-2-carboxylic acid into a standard aluminum DSC pan. The use of a microbalance is crucial for obtaining precise measurements.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during the analysis. An empty, hermetically sealed aluminum pan will be used as the reference.

2. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, to ensure the accuracy of the measurements.

  • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

3. Thermal Method:

  • Equilibration: Equilibrate the sample at 25 °C.

  • Heating Ramp: Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for achieving good resolution of thermal events.

  • Isothermal Hold: Hold the sample at 350 °C for 2 minutes to ensure completion of any thermal events.

  • Cooling Ramp: Cool the sample from 350 °C to 25 °C at a rate of 20 °C/min.

4. Data Analysis:

  • The resulting DSC thermogram will show heat flow as a function of temperature.

  • The melting point will be determined as the onset temperature of the endothermic peak.

  • The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

  • Any exothermic events at higher temperatures may indicate decomposition.

Below is a Graphviz diagram illustrating the experimental workflow for the DSC analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load setup Set Method Parameters (Temp Range, Rate, Gas) load->setup run Run DSC Experiment setup->run thermogram Obtain Thermogram run->thermogram analyze Determine Melting Point, Enthalpy, Decomposition thermogram->analyze report Generate Report analyze->report

Caption: Workflow for DSC analysis.

Comparison with Alternatives: Predicting the Thermal Profile

Versus Benzofuran-2-carboxylic acid: The parent compound, benzofuran-2-carboxylic acid, has a reported melting point of 193-196 °C.[5] The introduction of a highly electronegative fluorine atom at the 6-position is likely to alter the electronic distribution and dipole moment of the molecule. This can lead to stronger intermolecular interactions, such as dipole-dipole forces and potentially weak C-H···F hydrogen bonds, which could result in a higher melting point for the fluorinated derivative compared to the parent compound.

Versus Other Halogenated Analogs: Comparing 6-Fluorobenzofuran-2-carboxylic acid with its chloro-analog (6-Chlorobenzofuran-2-carboxylic acid) would also be insightful. Generally, for aromatic compounds, the melting point increases with the size and polarizability of the halogen substituent (F < Cl < Br < I). Therefore, it is plausible that the melting point of 6-Chlorobenzofuran-2-carboxylic acid would be higher than that of the 6-fluoro derivative.

The thermal stability of these compounds is also a key consideration. The strong C-F bond suggests that 6-Fluorobenzofuran-2-carboxylic acid may exhibit high thermal stability, with decomposition occurring at a significantly higher temperature than its melting point. The DSC analysis would reveal the onset of any decomposition as an exothermic event on the thermogram.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the comprehensive thermal characterization of pharmaceutical compounds like 6-Fluorobenzofuran-2-carboxylic acid. Based on the analysis of its structural analogs, it is anticipated that 6-Fluorobenzofuran-2-carboxylic acid will exhibit a sharp endothermic melting peak, likely at a temperature higher than its non-fluorinated counterpart, followed by decomposition at elevated temperatures. The detailed experimental protocol provided in this guide offers a standardized approach for obtaining reliable and reproducible DSC data, which is crucial for advancing the development of new drug candidates. The insights gained from such thermal analysis are vital for ensuring the quality, stability, and efficacy of the final pharmaceutical product.

References

  • Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions | Request PDF - ResearchGate. Available from: [Link]

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  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available from: [Link]

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Validation

A Comparative Guide to the Structural Elucidation of 6-Fluorobenzofuran-2-Carboxylic Acid Derivatives: Single-Crystal X-ray Diffraction in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzofuran scaffold is a cornerstone, recognized for its prevalence in biologically active compounds with a w...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzofuran scaffold is a cornerstone, recognized for its prevalence in biologically active compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability and binding affinity. This guide provides an in-depth analysis of the structural characterization of 6-fluorobenzofuran-2-carboxylic acid derivatives, with a primary focus on the definitive method of single-crystal X-ray diffraction (SC-XRD).

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) in drug design.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_selection Solvent Selection purification->solvent_selection crystallization_method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) solvent_selection->crystallization_method crystal_mounting Crystal Mounting crystallization_method->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Case Study: 2-(4-methoxybenzoyl)-6-morpholino-4,5,7-trifluorobenzofuran

In a study focused on the development of novel fluorinated heterocyclic compounds, the single-crystal X-ray structure of a 2-(4-methoxybenzoyl)-6-morpholino derivative of a trifluorobenzofuran was determined.[3] This structure provides valuable insights into the influence of multiple fluorine substituents and other bulky groups on the overall molecular conformation and crystal packing.

The analysis revealed that the 4-methoxybenzoyl group is coplanar with the benzofuran ring, a conformation stabilized by an intramolecular hydrogen bond between the 3-amino group and the carbonyl oxygen.[3] This planarity can have significant implications for the molecule's ability to interact with biological targets. The crystal packing is further influenced by various intermolecular interactions, which dictate the solid-state properties of the compound.

Crystallographic Parameter Value for Trifluorobenzofuran Derivative
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1234(2)
b (Å)14.5678(4)
c (Å)16.2345(5)
α, β, γ (°)90
Volume (ų)1919.89(9)
Z4
R-factor0.038

Note: The crystallographic data presented here are illustrative and based on the published structure of the trifluorobenzofuran derivative.[3]

A Comparative Look at Alternative Analytical Techniques

While SC-XRD provides the most detailed structural information, other spectroscopic and analytical methods are indispensable for routine characterization and for compounds that are not amenable to crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[4] For fluorinated compounds, ¹⁹F NMR is particularly informative.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number and chemical environment of protons, allowing for the determination of the substitution pattern on the aromatic ring.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

  • ¹⁹F NMR: The chemical shift and coupling constants of the fluorine atom provide insights into its electronic environment. In the case of multiple fluorine substituents, complex coupling patterns can arise.[3]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between protons and carbons, confirming the overall molecular framework.

Limitations: NMR provides information about the molecule's structure in solution, which may differ from its solid-state conformation. It does not directly provide information on bond lengths, bond angles, or intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation analysis.[3]

Key Insights from MS:

  • Molecular Ion Peak: Confirms the molecular weight of the synthesized derivative.

  • Isotopic Pattern: The presence of isotopes can help confirm the elemental composition.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure.

Limitations: Mass spectrometry alone cannot distinguish between isomers and provides limited information about the three-dimensional arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[3]

Key Insights from IR:

  • Carbonyl Stretch (C=O): The carboxylic acid and any ketone or ester groups will show characteristic strong absorption bands.

  • O-H Stretch: A broad absorption band is indicative of the carboxylic acid hydroxyl group.

  • C-F Stretch: The carbon-fluorine bond will have a characteristic absorption in the fingerprint region.

Limitations: IR spectroscopy is primarily a tool for functional group identification and provides minimal information about the overall molecular structure.

Logical Framework for Structural Elucidation

A robust approach to structural elucidation involves the synergistic use of multiple analytical techniques.

logical_framework cluster_initial Initial Characterization cluster_confirmation Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SC_XRD Single-Crystal X-ray Diffraction NMR->SC_XRD MS Mass Spectrometry MS->SC_XRD IR IR Spectroscopy IR->SC_XRD Final_Structure Final_Structure SC_XRD->Final_Structure Unambiguous 3D Structure

Caption: A logical workflow for the structural elucidation of novel compounds.

Conclusion

The structural characterization of 6-fluorobenzofuran-2-carboxylic acid derivatives is a critical step in their development as potential therapeutic agents. While a suite of analytical techniques, including NMR, MS, and IR spectroscopy, provides essential information regarding connectivity and functional groups, single-crystal X-ray diffraction remains the unparalleled method for determining the precise three-dimensional molecular architecture. The insights gained from SC-XRD, such as conformational details and intermolecular packing forces, are invaluable for understanding and optimizing the biological activity of these promising compounds. The case of the trifluorobenzofuran derivative highlights the level of detail that can be achieved, providing a solid foundation for future structure-based drug design efforts.[3]

References

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Comparative

A Comparative Guide to Assessing the Metabolic Stability of 6-Fluorobenzofuran-2-carboxylic Acid

This guide provides an in-depth, technical framework for evaluating the metabolic stability of 6-Fluorobenzofuran-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical framework for evaluating the metabolic stability of 6-Fluorobenzofuran-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices. We will compare and contrast key in vitro methodologies, interpret potential outcomes based on the molecule's distinct structural motifs, and provide the necessary protocols to generate robust, decision-driving data.

Introduction: Deconstructing the Molecule for Metabolic Prediction

In drug discovery, early assessment of metabolic stability is critical for predicting a compound's pharmacokinetic profile, including its bioavailability and clearance.[1] Compounds that are rapidly metabolized often exhibit poor bioavailability and require more frequent dosing, while those that are too stable may accumulate and cause toxicity.[2]

The subject of our investigation, 6-Fluorobenzofuran-2-carboxylic acid, presents three key structural features that inform our metabolic strategy:

  • Benzofuran Core: This heterocyclic scaffold is common in biologically active molecules but can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3][4]

  • Carboxylic Acid Moiety: This functional group is a strong pharmacophore but is also a primary site for Phase II conjugation, particularly glucuronidation. This can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronide metabolites.[5][6]

  • 6-Fluoro Substituent: The introduction of fluorine is a common medicinal chemistry strategy to block sites of metabolic attack.[7][8] Its high electronegativity and the strength of the C-F bond can shield an adjacent position from oxidative enzymes, potentially enhancing metabolic stability.[7][9]

This guide will systematically address how to experimentally challenge these hypotheses and build a comprehensive metabolic profile.

Part 1: Foundational Stability Assessment: Liver Microsomes vs. Hepatocytes

The initial evaluation of hepatic metabolism typically employs two complementary systems: liver microsomes and intact hepatocytes. The choice between them depends on the desired scope of the investigation.

  • Liver Microsomes: This subcellular fraction contains the majority of the liver's Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[10] Microsomal stability assays are cost-effective, high-throughput, and ideal for early-stage screening to assess a compound's susceptibility to oxidative metabolism.[1][10]

  • Hepatocytes: As a whole-cell system, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[11][12] This assay provides a more holistic view of hepatic clearance, as it also accounts for compound uptake into the cell.[11][13]

The logical workflow for assessing a novel compound involves progressing from a simpler, targeted system to a more complex, physiologically relevant one.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation Microsomal Liver Microsomal Stability (Assesses Phase I Metabolism) Hepatocyte Hepatocyte Stability (Assesses Phase I & II + Uptake) Microsomal->Hepatocyte If stable or for broader profiling MetID Metabolite Identification (What are the products?) Hepatocyte->MetID CYP_Inhib CYP Inhibition (Risk of Drug-Drug Interactions) Hepatocyte->CYP_Inhib CYP_Pheno CYP Reaction Phenotyping (Which enzymes are responsible?) MetID->CYP_Pheno

Caption: Integrated workflow for metabolic stability assessment.

Comparative Data Interpretation

To contextualize the experimental data, results for 6-Fluorobenzofuran-2-carboxylic acid should be compared against well-characterized control compounds.

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells)Stability Classification
6-Fluorobenzofuran-2-CA Human Liver Microsomes Experimental ValueCalculated ValueTo be Determined
6-Fluorobenzofuran-2-CA Human Hepatocytes Experimental ValueCalculated ValueTo be Determined
Verapamil (High Turnover)Human Liver Microsomes< 15> 50Low
Warfarin (Low Turnover)Human Liver Microsomes> 60< 10High
7-Hydroxycoumarin (Phase II)Human Hepatocytes< 30> 70Low (Phase II)

Note: Control values are representative. Actual results may vary between labs and batches.

A significant difference between the microsomal and hepatocyte clearance rates for 6-Fluorobenzofuran-2-carboxylic acid could suggest a major role for Phase II metabolism (e.g., glucuronidation of the carboxylic acid) or cellular uptake processes.

Part 2: Experimental Protocols

The following protocols provide a self-validating framework for generating high-quality stability data. Each includes controls to ensure the metabolic competency of the biological system.

Protocol 1: Liver Microsomal Stability Assay

This assay quantifies the rate of disappearance of the parent compound due to Phase I enzymatic activity.[14]

G prep 1. Prepare Reagents - Test Compound (1 µM final) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) preincubate 2. Pre-incubate Microsomes + Compound at 37°C for 5 min prep->preincubate initiate 3. Initiate Reaction Add NADPH System preincubate->initiate sample 4. Sample Over Time (e.g., 0, 5, 15, 30, 60 min) Quench with cold Acetonitrile + Internal Standard initiate->sample process 5. Process Samples Centrifuge to pellet protein sample->process analyze 6. Analyze Supernatant LC-MS/MS quantitation of remaining parent compound process->analyze calculate 7. Calculate Parameters - Plot ln(% remaining) vs. time - Determine t½ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[15]

    • Prepare the NADPH regenerating system in buffer.[16]

    • Prepare a 1 µM working solution of 6-Fluorobenzofuran-2-carboxylic acid in buffer (ensure final solvent concentration, e.g., DMSO, is <0.5%).[17]

  • Incubation Setup (96-well plate):

    • To appropriate wells, add the microsomal solution and the test compound solution. Include a negative control without the NADPH system to assess non-enzymatic degradation.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.[17]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[10]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[18][19]

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay measures stability in a more complete biological system, capturing both Phase I and Phase II metabolism.[13]

G prep 1. Prepare Reagents - Test Compound (1 µM final) - Cryopreserved Hepatocytes (e.g., 0.5x10⁶ cells/mL) - Incubation Medium (e.g., Williams E) incubate 2. Incubate Cells + Compound at 37°C in CO₂ incubator with gentle shaking prep->incubate sample 3. Sample Over Time (e.g., 0, 15, 30, 60, 120 min) Quench with cold Acetonitrile + Internal Standard incubate->sample process 4. Process Samples Centrifuge to pellet cell debris sample->process analyze 5. Analyze Supernatant LC-MS/MS quantitation of remaining parent compound process->analyze calculate 6. Calculate Parameters - Plot ln(% remaining) vs. time - Determine t½ and CLint analyze->calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge the cells gently and resuspend in fresh medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[20]

  • Incubation:

    • Add the hepatocyte suspension to wells of a collagen-coated plate.

    • Add the test compound (1 µM final concentration). Include positive controls (e.g., a high-clearance Phase I substrate like Midazolam and a Phase II substrate like 7-Hydroxycoumarin) and a negative control using heat-inactivated hepatocytes.

    • Incubate at 37°C in a humidified CO₂ incubator, typically on an orbital shaker.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate metabolic activity by adding them to ice-cold acetonitrile with an internal standard.[11][13]

    • Process and analyze the samples via LC-MS/MS as described in the microsomal protocol.

  • Data Analysis:

    • Calculations for t½ and CLint are performed similarly to the microsomal assay.

    • CLint is expressed in µL/min/10⁶ cells: CLint = (0.693 / t½) * (Incubation Volume / Number of cells in 10⁶).[13] This value can then be scaled to predict in vivo hepatic clearance.[13]

Part 3: Advanced Assessment and Comparative Strategies

CYP450 Inhibition

A compound's potential to cause drug-drug interactions (DDIs) is a major safety concern. It is crucial to determine if 6-Fluorobenzofuran-2-carboxylic acid inhibits major CYP enzymes.[21][22] This is typically done by incubating the compound with human liver microsomes, a specific probe substrate for a CYP isoform (e.g., Phenacetin for CYP1A2), and cofactors.[23] A decrease in the rate of metabolite formation from the probe substrate indicates inhibition.[23] The data is used to calculate an IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition.[23]

The Carboxylic Acid Liability: Considering Bioisosteric Replacements

Carboxylic acids can be metabolic liabilities.[5] To mitigate risks such as the formation of reactive acyl glucuronides, medicinal chemists often explore bioisosteric replacements.[6][24] These are functional groups with similar physicochemical properties that can maintain biological activity while offering a different metabolic profile.[25]

Functional GroupParent Compound (Carboxylic Acid)Bioisostere Example (Tetrazole)
Structure -COOH-CN₄H
pKa ~4.5~4.5 - 4.9[25]
Metabolic Concern Acyl Glucuronidation[24]N-glucuronidation, less risk of reactive metabolites[24]
Permeability Lower (ionized at pH 7.4)Higher lipophilicity, but permeability can be context-dependent[25]

A comparative stability assessment of 6-Fluorobenzofuran-2-carboxylic acid against its tetrazole bioisostere in hepatocytes would provide direct evidence of whether this strategy successfully circumvents the primary Phase II metabolic pathway.

Conclusion

Assessing the metabolic stability of 6-Fluorobenzofuran-2-carboxylic acid requires a multi-faceted and comparative approach. By systematically employing liver microsomal and hepatocyte assays, researchers can quantify its intrinsic clearance via Phase I and Phase II pathways. The structural features—a benzofuran core, a fluorine blocker, and a carboxylic acid handle—each present testable metabolic hypotheses. Comparing the resulting data to both established control compounds and rationally designed bioisosteric alternatives provides the critical context needed to guide further drug development efforts, ensuring that only compounds with promising pharmacokinetic profiles advance toward the clinic.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

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  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (2024, April). Hypha Discovery. [Link]

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  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Inhance Technologies. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • CYP Inhibition Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). PubMed Central. [Link]

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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. [Link]

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  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. [Link]

  • Hepatocyte Stability Assay Test - AxisPharm. (n.d.). AxisPharm. [Link]

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  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Lonza. [Link]

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. [Link]

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  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). PubMed Central. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications. [Link]

  • Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability. (2019, March 27). ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18). New Food Magazine. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PubMed Central. [Link]

  • Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]

  • Metabolic Stability Assay - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Frontage Laboratories. [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). (2015, February 25). PubMed. [Link]

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022, August 7). PubMed Central. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PubMed Central. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed Central. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021, August 5). PubMed. [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reaction pathway for the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives 170. (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Analysis of the Lipophilicity of Fluoro-Benzofuran-2-Carboxylic Acid Isomers: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lip...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET). The strategic incorporation of fluorine atoms into a molecular scaffold is a widely employed tactic to fine-tune lipophilicity and other key parameters. This guide provides an in-depth comparison of the lipophilicity of positional isomers of fluoro-benzofuran-2-carboxylic acid, a privileged scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of how fluorine substitution impacts lipophilicity, present comparative data from computational predictions, and provide a detailed experimental protocol for their empirical determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Subtle Dance of Fluorine and Lipophilicity

The introduction of a fluorine atom, the most electronegative element, into an aromatic system like benzofuran-2-carboxylic acid can have a multifaceted impact on its lipophilicity. While it is a common misconception that fluorination invariably increases lipophilicity, the reality is far more nuanced and exquisitely dependent on the electronic environment of the molecule.[1]

The effect of a fluorine substituent on a benzene ring is a delicate balance between two opposing electronic effects: the electron-withdrawing inductive effect (σ-effect) and the electron-donating resonance effect (π-effect).[2] The strong inductive effect of fluorine decreases the electron density of the aromatic ring, which can lead to a decrease in intermolecular interactions with nonpolar solvents like octanol, potentially lowering lipophilicity. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring, which can enhance such interactions. The net effect on lipophilicity is determined by the interplay of these forces, which varies with the position of the fluorine atom on the benzofuran ring system.

Furthermore, the potential for intramolecular hydrogen bonding between the fluorine atom and the carboxylic acid group, particularly in the case of the 7-fluoro isomer, can significantly influence lipophilicity by masking polar groups and reducing their interaction with water.[3][4]

Comparative Lipophilicity of Fluoro-Benzofuran-2-Carboxylic Acid Isomers: A Computational Approach

To provide a quantitative comparison, the logP values for the parent benzofuran-2-carboxylic acid and its 4-, 5-, 6-, and 7-fluoro isomers were calculated using multiple established computational models. It is important to note that while computational methods provide valuable and rapid estimations, they may not always capture the subtle differences arising from positional isomerism with high fidelity.

CompoundPubChem cLogP[5][6][7]Molinspiration logPALOGPS 2.1 logP
Benzofuran-2-carboxylic acid2.42.152.33
4-Fluoro-benzofuran-2-carboxylic acid2.52.452.60
5-Fluoro-benzofuran-2-carboxylic acid2.52.452.60
6-Fluoro-benzofuran-2-carboxylic acidNot available2.452.60
7-Fluoro-benzofuran-2-carboxylic acidNot available2.452.60

Note: The calculated values from Molinspiration and ALOGPS 2.1 did not differentiate between the positional isomers, highlighting a limitation of some fragment-based prediction models. The PubChem values, where available, suggest a modest increase in lipophilicity upon fluorination.

The general trend observed from these calculations is that the introduction of a fluorine atom tends to increase the lipophilicity of the benzofuran-2-carboxylic acid scaffold. However, to discern the finer differences between the isomers, experimental determination is indispensable.

Experimental Determination of Lipophilicity via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted method for the indirect experimental determination of logP values.[8] The method is based on the principle that the retention time of a compound on a nonpolar stationary phase is directly proportional to its lipophilicity. By calibrating the system with a series of standards with known logP values, the logP of an unknown compound can be accurately determined.

Experimental Workflow

Caption: Workflow for experimental logP determination by RP-HPLC.

Detailed Protocol

1. Materials and Reagents:

  • Fluoro-benzofuran-2-carboxylic acid isomers (4-F, 5-F, 6-F, 7-F) and the parent compound.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable mobile phase modifier).

  • A set of 5-7 calibration standards with known logP values spanning the expected range of the test compounds.

  • HPLC system with a UV detector and a C18 reversed-phase column.

2. Synthesis of Fluoro-benzofuran-2-carboxylic Acid Isomers: The synthesis of the required isomers can be achieved through various established routes. A common approach involves the reaction of the corresponding fluorinated salicylaldehyde with diethyl bromomalonate, followed by saponification and decarboxylation. For instance, the synthesis of 6-fluoro-benzofuran-2-carboxylic acid can be initiated from 4-fluoro-2-hydroxybenzaldehyde.[9][10] Similarly, the 7-fluoro isomer can be prepared starting from 3-fluoro-2-hydroxybenzaldehyde.[11]

3. Preparation of Solutions:

  • Prepare individual stock solutions of the test compounds and standards in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • From the stock solutions, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL) by diluting with the mobile phase.

4. HPLC Conditions:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized to achieve good separation and reasonable retention times. Isocratic elution is preferred for simplicity, but a gradient may be necessary for compounds with a wide range of lipophilicities.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength where all compounds show good absorbance (e.g., 254 nm).

5. Data Analysis:

  • Inject the standards and the test compounds and record their retention times (tR).

  • Determine the column dead time (t0) by injecting an unretained compound like uracil.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0

  • Calculate the logarithm of the capacity factor (log k').

  • Create a calibration curve by plotting the log k' values of the standards against their known logP values.

  • Determine the logP of the fluoro-benzofuran-2-carboxylic acid isomers by interpolating their log k' values on the calibration curve.

Expected Trends and Rationale

Based on the principles of physical organic chemistry, we can anticipate the following trend in the lipophilicity of the fluoro-benzofuran-2-carboxylic acid isomers:

Caption: Predicted trend of increasing lipophilicity for the isomers.

  • Parent (Benzofuran-2-carboxylic acid): This will serve as the baseline for comparison.

  • 7-Fluoro Isomer: The proximity of the fluorine atom to the carboxylic acid group allows for the possibility of an intramolecular hydrogen bond between the acidic proton and the fluorine atom. This internal interaction can mask the polarity of both groups, reducing their interaction with water and thereby increasing lipophilicity compared to what would be expected from the electronic effects alone.[3][4]

  • 5-Fluoro and 6-Fluoro Isomers: In these positions, the fluorine atom is distant from the carboxylic acid, minimizing direct intramolecular interactions. Its electron-withdrawing inductive effect will be the dominant factor influencing the overall polarity of the molecule. The precise impact on lipophilicity relative to each other will be subtle and best determined experimentally.

  • 4-Fluoro Isomer: The fluorine at the 4-position is also relatively distant from the carboxylic acid. However, its influence on the electron distribution of the fused ring system may differ from the 5- and 6-isomers, potentially leading to a slightly different overall dipole moment and, consequently, a different lipophilicity.

Conclusion

The lipophilicity of fluoro-benzofuran-2-carboxylic acid isomers is a critical parameter for their potential development as drug candidates. While computational methods provide a useful starting point, they may not always resolve the subtle differences between positional isomers. A systematic experimental evaluation using a validated RP-HPLC method is therefore essential for an accurate comparison. The insights gained from such studies, which correlate the position of the fluorine substituent with the resulting lipophilicity, are invaluable for guiding the rational design of benzofuran-based therapeutics with optimized ADMET properties. This guide provides both the theoretical framework and the practical methodology for researchers to undertake such a comparative analysis, ultimately contributing to the advancement of more effective and safer medicines.

References

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  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available: [Link]

  • Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). Halogen-substituted P-glycoprotein inhibitors: a study on the effects of lipophilicity and hydrogen-bonding capacity on inhibition. Journal of medicinal chemistry, 47(23), 5835-5845. Available: [Link]

  • Kaliszan, R. (2007). High-performance liquid chromatography as a source of information on the lipophilicity of xenobiotics for quantitative structure-retention-activity/property relationships. Journal of Chromatography A, 1157(1-2), 1-28. Available: [Link]

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83397193, 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved January 12, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84024020, 5-Fluoro-3-hydroxy-1-benzofuran-2-carboxylic acid. Retrieved January 12, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved January 12, 2026 from [Link].

  • Politzer, P., & Murray, J. S. (2015). The roles of hydrogen bonding and other interactions in the solvation of substituted benzenes. Journal of molecular modeling, 21(5), 1-10. Available: [Link]

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  • Tetko, I. V., et al. (2005). ALOGPS 2.1 - a web-based service for the calculation of logP and aqueous solubility of organic compounds. Journal of Chemical Information and Modeling, 45(4), 811-818. Available: [Link]

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Safety & Regulatory Compliance

Safety

6-Fluorobenzofuran-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that meticulous research and development are only half the battle. Ensuring the safety of our personnel and the integrity of our environment through rigorous and compliant...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and development are only half the battle. Ensuring the safety of our personnel and the integrity of our environment through rigorous and compliant chemical handling protocols is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Fluorobenzofuran-2-carboxylic acid, grounding every recommendation in established safety standards and regulatory requirements.

Hazard Profile of 6-Fluorobenzofuran-2-carboxylic acid

Based on these analogs, 6-Fluorobenzofuran-2-carboxylic acid is anticipated to be classified as:

  • Skin Irritant (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2) : Causes serious eye irritation.[1][2]

Furthermore, due to the presence of a carbon-fluorine bond, this compound is classified as a halogenated organic compound . This classification is critical as these substances are subject to specific environmental regulations due to their potential for persistence and environmental impact.[3][4][5][6] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific land disposal restrictions for halogenated organic compounds (HOCs).[4][6]

Key Hazard and Safety Information
Hazard ClassificationGHS CategoryRequired Personal Protective Equipment (PPE)First Aid Measures
Skin Irritation Category 2Chemical-resistant gloves (e.g., Nitrile)IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1][2]
Serious Eye Irritation Category 2Safety glasses with side-shields or gogglesIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1][2]
Inhalation Not Classified (potential for dust)Use in a well-ventilated area or chemical fume hood.IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Regulatory Framework: OSHA and EPA Compliance

The disposal of laboratory chemicals is governed by a stringent regulatory framework designed to protect both laboratory workers and the environment. Key regulations include:

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the creation of a Chemical Hygiene Plan (CHP) for laboratories.[7][8] The CHP must outline procedures for safe handling and disposal of hazardous chemicals.[7]

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal—a "cradle-to-grave" approach.[9] As a halogenated organic compound, 6-Fluorobenzofuran-2-carboxylic acid waste is subject to RCRA's specific treatment and disposal standards.[3][4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear workflow from the point of generation to final removal by a licensed waste contractor.

Step 1: Waste Identification and Segregation

Causality: The first and most critical step is correctly identifying the material as hazardous waste the moment it is deemed unusable. Proper segregation prevents dangerous chemical reactions and ensures the waste stream is managed correctly.[10][11] Halogenated organic waste must be segregated from non-halogenated organic waste.

  • Action: As soon as 6-Fluorobenzofuran-2-carboxylic acid or materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel) are designated for disposal, they must be treated as hazardous chemical waste.

  • Protocol:

    • Designate separate waste containers for Solid Halogenated Organic Waste and Liquid Halogenated Organic Waste .

    • Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[11] Mixing can lead to violent reactions or complicate the final disposal process, increasing costs and regulatory risk.

Step 2: Container Selection and Management

Causality: The integrity of the waste container is essential to prevent leaks and spills.[11][12] The container material must be compatible with the chemical waste to avoid degradation.

  • Action: Select appropriate, clearly labeled containers for waste accumulation.

  • Protocol:

    • For Solids: Use a high-density polyethylene (HDPE) or glass container with a wide mouth and a secure, screw-top lid.

    • For Liquids (if dissolved in a solvent): Use a compatible glass or HDPE solvent waste container.

    • Ensure containers are in good condition, free of cracks or defects.

    • Crucially, keep waste containers closed at all times , except when adding waste.[12] This is an explicit EPA requirement to prevent the release of volatile organic compounds (VOCs).

Step 3: Accurate Waste Labeling

Causality: Proper labeling is a legal requirement and is vital for safety.[12][13] It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal technicians.

  • Action: Label the waste container immediately upon starting waste accumulation.

  • Protocol:

    • Use your institution's official hazardous waste label.

    • Clearly write: "Hazardous Waste: 6-Fluorobenzofuran-2-carboxylic acid ".

    • List all constituents, including any solvents and their approximate percentages.

    • Mark the appropriate hazard boxes (e.g., "Irritant," "Toxic").

    • Indicate the date when waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: Federal regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[12] This facilitates safe and compliant short-term storage.

  • Action: Store the labeled waste container in a designated SAA.

  • Protocol:

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Store the container in a secondary containment bin or tray to catch any potential leaks.[13]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[12]

Step 5: Arranging for Final Disposal

Causality: The final disposal of 6-Fluorobenzofuran-2-carboxylic acid must be conducted by a licensed hazardous waste disposal company. This ensures the waste is treated and disposed of in a manner that complies with EPA regulations for halogenated organic compounds, typically via high-temperature incineration.[3][14]

  • Action: When the waste container is full or has been in storage for a designated period (typically not exceeding 12 months), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[12]

  • Protocol:

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

    • Ensure the waste label is complete and legible.

    • Provide EH&S with all necessary information about the waste.

    • EH&S will then coordinate with a licensed contractor for transport and final disposal.[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 6-Fluorobenzofuran-2-carboxylic acid.

G Disposal Workflow for 6-Fluorobenzofuran-2-carboxylic Acid A Waste Generated (e.g., unused solid, contaminated labware) B Identify as Hazardous Waste (Halogenated Organic Compound) A->B C Select Compatible Container (HDPE or Glass, secure lid) B->C D Affix Hazardous Waste Label - Full Chemical Name - Hazard Warnings - Accumulation Start Date C->D E Store in Designated SAA - At/near point of generation - Secondary Containment D->E F Is Container Full? E->F G Contact EH&S for Pickup Request F->G Yes H Continue Accumulation (Keep container closed) F->H No I Licensed Contractor Removal (Transport to approved facility for incineration) G->I H->E

Caption: Decision workflow for compliant disposal of 6-Fluorobenzofuran-2-carboxylic acid.

References

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Handling

Comprehensive Guide to Handling 6-Fluorobenzofuran-2-carboxylic Acid: Personal Protective Equipment and Disposal

For the skilled researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical innovation, the safe handling of specialized chemical reagents is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical innovation, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of 6-Fluorobenzofuran-2-carboxylic acid, a key building block in the synthesis of novel therapeutics.[1][2] Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Hazard Identification and Risk Assessment

6-Fluorobenzofuran-2-carboxylic acid is a compound that demands careful handling due to its toxicological profile. The primary hazards associated with this chemical are:

  • Acute Toxicity: The substance is classified as toxic if swallowed or in contact with skin. The oral LD50 in rats is 293 mg/kg, highlighting its potential for significant toxicity upon ingestion.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]

  • Skin Sensitization: It may cause an allergic skin reaction.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[5][6]

Given these hazards, a thorough risk assessment is the foundational step before any handling of 6-Fluorobenzofuran-2-carboxylic acid. This involves evaluating the quantity of the substance to be used, the duration of the handling process, and the potential for dust generation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with 6-Fluorobenzofuran-2-carboxylic acid. The following table outlines the recommended PPE, with detailed explanations of their importance.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation, sensitization, and dermal toxicity.[7][8] Thicker gloves generally offer better protection.[9]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect the eyes from splashes and dust particles that can cause serious irritation.[4][8]
Body Protection Laboratory coat or chemical-resistant apronTo shield the skin and personal clothing from accidental spills and contamination.[7]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts)To be used when there is a potential for inhaling dust, especially when handling larger quantities or if the ventilation is inadequate.[7][10]

Expert Insight: The causality behind these PPE choices lies in the compound's specific hazard profile. The risk of dermal absorption and skin sensitization necessitates robust hand and body protection. The potential for serious eye irritation from airborne particles makes appropriate eye protection non-negotiable.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Always handle 6-Fluorobenzofuran-2-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood.[7][11] This is the primary engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][7]

  • Gather Materials: Before starting, ensure all necessary equipment, including a dedicated scoop or spatula, weighing paper, and sealable containers, are within reach to avoid unnecessary movement and potential for spills.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weighing paper. Avoid creating dust by handling the solid gently.

  • Dissolving: If the protocol requires a solution, add the solid to the solvent slowly and stir to dissolve. If heating is necessary, do so cautiously and with appropriate ventilation.

  • Cleaning: Immediately clean any spills, no matter how small.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Vent Work in Fume Hood Prep->Vent Equip Gather Equipment Vent->Equip Weigh Weigh Compound Equip->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Waste Dispose of Waste Clean->Waste Doff Doff PPE Waste->Doff

Caption: Safe handling workflow for 6-Fluorobenzofuran-2-carboxylic acid.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[3][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[7][12] Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, and contain the spill.[12] Collect the material as described for small spills.

Storage and Disposal Plan

Proper storage and disposal are integral to the lifecycle management of 6-Fluorobenzofuran-2-carboxylic acid.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

  • The storage area should be accessible only to authorized personnel.[11]

Disposal
  • Dispose of waste 6-Fluorobenzofuran-2-carboxylic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused material should be treated as hazardous waste.[14]

  • Do not allow the product to enter drains or waterways.[11][15]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Conclusion: A Commitment to Safety

The responsible handling of 6-Fluorobenzofuran-2-carboxylic acid is a testament to a laboratory's commitment to the well-being of its personnel and the integrity of its research. By integrating these safety protocols into your daily operations, you not only ensure compliance but also foster a culture of excellence and safety.

References

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 6-Fluorobenzofuran-2-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%.
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  • Sigma-Aldrich. (2024, September 6).
  • Cayman Chemical. (2025, August 22).
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 7-fluorobenzofuran-2-carboxylic acid.
  • Apollo Scientific. (2022, May 16). (S)-6-Fluorochromane-2-carboxylic acid.
  • TCI Chemicals. (2025, February 10).
  • Fisher Scientific. (2024, March 31).
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  • Thermo Fisher Scientific. (2010, November 5).
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  • Key Organics. (2025, May 6).
  • AK Scientific, Inc. (n.d.). 4-Chloro-5-methoxy-6-nitrobenzofuran-2-carboxylic acid.
  • MySkinRecipes. (n.d.). 6-Fluorobenzofuran-2-carboxylic acid.
  • Echemi. (n.d.).
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes.
  • PubChem. (n.d.). Benzofuran-2-carboxylic acid.
  • RSC Publishing. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.

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